Product packaging for C8-C1(Cat. No.:)

C8-C1

Cat. No.: B1192430
M. Wt: 294.306
InChI Key: DKOJAMITDVVFPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C8-C1P (C8-Ceramide-1-Phosphate) is a synthetic sphingolipid that programs human CD14+ monocytes and macrophages towards a pro-reparative phenotype, offering significant potential for research in wound healing and inflammation resolution . Studies demonstrate that C8-C1P restrains proinflammatory M1-like activation in monocytes challenged with LPS, reducing surface markers like HLA-DR, CD44, and CD80 and lowering secretion of IL-6 . It also promotes cell survival by preventing apoptosis through the induction of BCL-2 . During monocyte-to-macrophage differentiation, even in the presence of inflammatory PAMPs and DAMPs, C8-C1P skews development toward a pro-resolutive-like macrophage. This is characterized by increased expression of anti-inflammatory and pro-angiogenic genes . A key functional outcome is that the secretome from C8-C1P-primed macrophages significantly increases pseudo-tubule formation in human endothelial colony-forming cells (ECFCs), highlighting its role in promoting angiogenesis . This combination of restraining inflammation and actively promoting tissue repair makes C8-C1P a promising research tool for investigating strategies to reverse chronic inflammatory wounds and enhance tissue regeneration .

Properties

Molecular Formula

C18H14O4

Molecular Weight

294.306

IUPAC Name

2-Hydroxy-3-(4-methoxybenzyl)-1,4-naphthoquinone

InChI

InChI=1S/C18H14O4/c1-22-12-8-6-11(7-9-12)10-15-16(19)13-4-2-3-5-14(13)17(20)18(15)21/h2-9,21H,10H2,1H3

InChI Key

DKOJAMITDVVFPR-UHFFFAOYSA-N

SMILES

O=C(C1=C2C=CC=C1)C(CC3=CC=C(OC)C=C3)=C(O)C2=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

C8-C1;  C8 C1;  C8C1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on C1-C8 Hydrocarbon Derivatives in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and practical applications of C1-C8 hydrocarbon derivatives in the field of drug discovery and development. It is designed to furnish researchers, scientists, and drug development professionals with the essential knowledge to leverage these fundamental chemical moieties in the design and synthesis of novel therapeutics. This document delves into the classification, physicochemical properties, and synthesis of these derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental workflows.

Introduction to C1-C8 Hydrocarbon Derivatives in Medicinal Chemistry

C1-C8 hydrocarbon derivatives, encompassing short-chain alkyl and alkenyl groups, cycloalkanes, and their functionalized counterparts, are fundamental building blocks in the design of pharmaceutical agents. Their primary role lies in modulating the lipophilicity of drug candidates, a critical parameter that influences their absorption, distribution, metabolism, and excretion (ADME) profile. The incorporation of these hydrocarbon moieties can significantly impact a molecule's ability to cross biological membranes, bind to target proteins, and maintain metabolic stability.

In medicinal chemistry, the strategic addition or modification of C1-C8 hydrocarbon derivatives is a key tactic in lead optimization. By fine-tuning the size, shape, and saturation of these groups, chemists can enhance the potency, selectivity, and pharmacokinetic properties of a drug candidate. For instance, branched alkyl chains can provide steric hindrance to protect a molecule from metabolic degradation, while cyclic structures can introduce conformational rigidity, improving binding affinity to a biological target.

Classification and Physicochemical Properties

C1-C8 hydrocarbon derivatives can be broadly classified into the following categories, each imparting distinct physicochemical properties to a parent molecule:

  • Alkyl Groups (C1-C8): These saturated hydrocarbon chains are the most common type of hydrocarbon derivative in drug molecules. Their primary effect is to increase lipophilicity.

  • Alkenyl and Alkynyl Groups (C2-C8): The presence of double or triple bonds in these unsaturated derivatives can introduce conformational constraints and provide points for further chemical modification.

  • Cycloalkyl Groups (C3-C8): Cyclic structures such as cyclopropyl, cyclopentyl, and cyclohexyl groups are often used to introduce rigidity and improve binding to target proteins by filling hydrophobic pockets.

  • Functionalized Hydrocarbon Chains: The incorporation of heteroatoms (e.g., oxygen, nitrogen, halogens) into the hydrocarbon chain can modulate its polarity and hydrogen bonding capacity, offering a finer level of control over the molecule's properties.

The table below summarizes key physicochemical properties for a series of representative C1-C8 hydrocarbon derivatives.

DerivativeStructureMolecular Weight ( g/mol )logP (calculated)Boiling Point (°C)
MethaneCH₄16.041.09-161.5
EthaneC₂H₆30.071.81-88.6
PropaneC₃H₈44.12.36-42.1
ButaneC₄H₁₀58.122.89-0.5
PentaneC₅H₁₂72.153.3936.1
HexaneC₆H₁₄86.183.968.7
HeptaneC₇H₁₆100.24.498.4
OctaneC₈H₁₈114.234.9125.7
EtheneC₂H₄28.051.13-103.7
PropeneC₃H₆42.081.77-47.6
CyclohexaneC₆H₁₂84.163.4480.7

Synthesis and Purification of Drugs Containing C1-C8 Hydrocarbon Derivatives: The Case of Ibuprofen

Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), features an isobutyl group, a C4 hydrocarbon derivative, attached to its phenylpropionic acid core. The synthesis of ibuprofen provides a relevant example of the incorporation of a C1-C8 hydrocarbon moiety into a pharmacologically active molecule.

General Synthesis of Ibuprofen

A common industrial synthesis of ibuprofen, the Boots-Hoechst-Celanese (BHC) process, is a three-step procedure that is more environmentally friendly than earlier methods.

Experimental Protocol: BHC Synthesis of Ibuprofen

  • Step 1: Acylation of Isobutylbenzene. Isobutylbenzene is reacted with acetic anhydride in the presence of a hydrogen fluoride catalyst to form 4-isobutylacetophenone. The reaction is typically carried out at an elevated temperature.

  • Step 2: Hydrogenation. The 4-isobutylacetophenone is then hydrogenated in the presence of a Raney nickel catalyst to form 1-(4-isobutylphenyl)ethanol.

  • Step 3: Carbonylation. The resulting alcohol is subjected to a palladium-catalyzed carbonylation reaction with carbon monoxide to produce ibuprofen.

Purification of Ibuprofen

Following synthesis, ibuprofen must be purified to remove unreacted starting materials, byproducts, and catalysts.

Experimental Protocol: Purification of Ibuprofen

  • Crystallization. The crude ibuprofen is dissolved in a suitable solvent (e.g., hexane) at an elevated temperature and then allowed to cool slowly. The ibuprofen crystallizes out of the solution, leaving impurities behind.

  • Filtration. The crystallized ibuprofen is separated from the solvent by filtration.

  • Washing. The crystals are washed with a small amount of cold solvent to remove any remaining impurities.

  • Drying. The purified ibuprofen crystals are dried under vacuum to remove any residual solvent.

The purity of the final product is typically assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and melting point analysis.

Role of C1-C8 Hydrocarbon Derivatives in Drug-Target Interactions and Signaling Pathways

The C1-C8 hydrocarbon moieties of a drug molecule often play a crucial role in its interaction with its biological target. These hydrophobic groups can form van der Waals interactions with nonpolar amino acid residues in the binding pocket of a receptor or enzyme, contributing to the overall binding affinity.

Valsartan: An Angiotensin II Receptor Blocker

Valsartan is an angiotensin II receptor blocker (ARB) used to treat high blood pressure and heart failure. Its structure includes a pentanoyl group, a C5 derivative, which contributes to its binding to the AT₁ receptor.

The binding of valsartan to the AT₁ receptor blocks the action of angiotensin II, a potent vasoconstrictor. This leads to vasodilation (widening of blood vessels) and a reduction in blood pressure. The signaling pathway is initiated by the binding of angiotensin II to the G-protein coupled receptor (GPCR) AT₁, which in turn activates a G-protein (Gq/11). This activation leads to a cascade of downstream events, including the activation of phospholipase C (PLC) and an increase in intracellular calcium levels, ultimately resulting in vasoconstriction. By blocking the initial binding of angiotensin II, valsartan and other ARBs inhibit this entire signaling cascade.

GPCR_Signaling_Valsartan AngII Angiotensin II AT1R AT1 Receptor (GPCR) AngII->AT1R Binds G_protein Gq/11 Protein AT1R->G_protein Activates Valsartan Valsartan Valsartan->AT1R Blocks PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Stimulates Vasoconstriction Vasoconstriction DAG->Vasoconstriction Contributes to Ca_release->Vasoconstriction Leads to

Valsartan's blockade of the Angiotensin II signaling pathway.

Experimental and Screening Workflows

The discovery and development of drugs containing C1-C8 hydrocarbon derivatives often involve high-throughput screening (HTS) to identify initial "hit" compounds, followed by a more focused lead optimization process.

A generalized workflow for high-throughput screening of C1-C8 compound libraries.

This workflow begins with the development and miniaturization of a suitable biological assay. A large library of compounds containing diverse C1-C8 hydrocarbon derivatives is then screened against the target. Initial "hits" are subjected to a series of confirmation and validation steps, including re-testing, dose-response analysis to determine potency (e.g., IC₅₀ or EC₅₀), and evaluation in secondary assays to rule out false positives. Promising validated hits then enter the lead optimization phase, where medicinal chemists synthesize analogues to explore the structure-activity relationship (SAR) and improve the compound's overall properties.

Conclusion

C1-C8 hydrocarbon derivatives are indispensable tools in the arsenal of the medicinal chemist. Their judicious use allows for the fine-tuning of the physicochemical and pharmacokinetic properties of drug candidates, ultimately leading to the development of safer and more effective medicines. A thorough understanding of the principles outlined in this guide is essential for any scientist involved in the multifaceted process of drug discovery and development.

basic properties of C1-C8 alcohols

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Properties of C1-C8 Alcohols

Introduction

Straight-chain alcohols, from methanol (C1) to octanol (C8), represent a fundamental class of organic compounds with wide-ranging applications in research, industry, and pharmaceuticals. Their utility stems from a systematic variation in physicochemical properties, driven by the interplay between the polar hydroxyl (-OH) group and the nonpolar alkyl chain. This guide provides a detailed overview of the core physical, chemical, and toxicological properties of these alcohols, complete with experimental protocols for their determination and visualizations to illustrate key concepts. This document is intended for researchers, scientists, and drug development professionals who require a consolidated technical reference.

Physicochemical Properties of C1-C8 Alcohols

The properties of straight-chain alcohols exhibit predictable trends as the carbon chain length increases. The dominant hydroxyl group in shorter-chain alcohols like methanol and ethanol allows for extensive hydrogen bonding, leading to high water solubility and relatively high boiling points compared to their parent alkanes.[1][2] As the alkyl chain lengthens, van der Waals forces become more significant, causing a steady increase in boiling point, viscosity, and hydrophobicity.[2][3] Conversely, the influence of the polar hydroxyl group diminishes, resulting in a sharp decrease in water solubility.[2][4]

Table 1.1: Core Physical Properties of Primary n-Alcohols (C1-C8)
PropertyMethanol (C1)Ethanol (C2)1-Propanol (C3)1-Butanol (C4)1-Pentanol (C5)1-Hexanol (C6)1-Heptanol (C7)1-Octanol (C8)
Boiling Point (°C) 64.5[5]78.2[5]97.3[5]117.7[5]137.5[5]157[5]176[5]195
Melting Point (°C) -97[1]-114[1]-126[1]-90[1]-79[3]-52[1]-34[1]-16[1]
Density (g/cm³ at 20°C) 0.7920.789[1]0.8030.810[1]0.8140.8140.8220.824
Water Solubility Miscible[1]Miscible[1]Miscible[1]9.1%[1]2.2 g/100mL0.59 g/100mL0.09 g/100mL0.054 g/100mL
Flash Point (°C) 1113223749637481
Table 1.2: Chemical and Physicochemical Properties of Primary n-Alcohols (C1-C8)
PropertyMethanol (C1)Ethanol (C2)1-Propanol (C3)1-Butanol (C4)1-Pentanol (C5)1-Hexanol (C6)1-Heptanol (C7)1-Octanol (C8)
pKa 15.515.916.116.116.7~16-18~16-18~16-18
logP (Octanol/Water) -0.77-0.310.250.881.512.032.723.00
Viscosity (mPa·s at 20°C) 0.5441.0741.9572.5443.3454.4985.427.29
Surface Tension (mN/m at 20°C) 22.622.123.724.625.426.227.127.5

Toxicological Properties

The acute toxicity of alcohols generally decreases as the carbon chain length increases from C1 to C3, and then begins to increase again for higher alcohols. The primary mechanism of toxicity for short-chain alcohols is central nervous system depression.

Table 2.1: Acute Oral Toxicity in Rats (LD50)
AlcoholLD50 (Oral, Rat) mg/kg
Methanol5600
Ethanol7060
1-Propanol1870
1-Butanol790
1-Pentanol3030
1-Hexanol720
1-Heptanol3300
1-Octanol>5000

Note: LD50 values can vary between studies and sources.

Key Experimental Protocols

Accurate determination of alcohol properties is critical for their application. Standardized methods ensure reproducibility and comparability of data.

Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[6][7] A common and effective method for small sample volumes is the Thiele tube technique.

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band or wire, heat source (Bunsen burner), and mineral oil.

  • Methodology:

    • A small amount of the alcohol sample is placed in a small test tube (fusion tube).

    • A capillary tube, sealed at one end, is inverted and placed inside the fusion tube containing the alcohol.

    • The fusion tube assembly is attached to a thermometer.[7]

    • The entire apparatus is immersed in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level but the open end of the fusion tube is above it.

    • The side arm of the Thiele tube is heated gently. The oil circulates, ensuring uniform heating.

    • As the temperature rises, air trapped in the capillary tube will escape, seen as a slow stream of bubbles.

    • When the temperature exceeds the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.

    • The heat source is removed, and the liquid is allowed to cool.

    • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. This process is repeated to ensure an accurate reading.[8]

Determination of Density

Density, the mass per unit volume, can be precisely measured using a pycnometer or a hydrometer.[9][10]

  • Apparatus: Pycnometer (a glass flask with a precise volume), analytical balance, and the liquid alcohol sample.

  • Methodology:

    • The mass of the clean, dry pycnometer is accurately measured (m_pyc).

    • The pycnometer is filled with the alcohol sample, ensuring no air bubbles are present, and the stopper is inserted. Excess liquid is wiped from the outside.

    • The mass of the pycnometer filled with the alcohol is measured (m_pyc+alc).

    • The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) at the same temperature.

    • The mass of the pycnometer filled with the reference liquid is measured (m_pyc+ref).

    • The density of the alcohol (ρ_alc) is calculated using the formula: ρ_alc = ((m_pyc+alc - m_pyc) / (m_pyc+ref - m_pyc)) * ρ_ref

Determination of Water Solubility

Solubility can be determined qualitatively by observation or quantitatively through various analytical methods. For C1-C3 alcohols, which are miscible with water, the test confirms complete solubility in all proportions.[1][11] For C4 and higher alcohols, solubility decreases noticeably.[4]

  • Apparatus: Test tubes, pipettes, vortex mixer.

  • Methodology (Qualitative):

    • Add a specific volume (e.g., 1 mL) of the alcohol to a test tube.

    • Add an equal volume of deionized water to the test tube.

    • Agitate the mixture vigorously using a vortex mixer for 30 seconds.

    • Allow the mixture to stand and observe.

    • Miscible: A single, clear phase is observed.

    • Partially Soluble/Insoluble: Two distinct layers form, or the solution appears cloudy/turbid.[12]

Determination of Viscosity

Viscosity measures a fluid's resistance to flow. It can be determined using an Ostwald or Cannon-Fenske viscometer, which measures the time taken for a fixed volume of liquid to flow through a capillary.[13]

  • Apparatus: Ostwald viscometer, water bath for temperature control, stopwatch, and liquid samples.

  • Methodology:

    • The viscometer is cleaned, dried, and filled with the alcohol sample to the mark.

    • The viscometer is placed vertically in a constant-temperature water bath until it reaches thermal equilibrium.

    • The liquid is drawn up by suction into the upper bulb, above the top calibration mark.

    • The suction is released, and the time (t_alc) it takes for the liquid meniscus to fall from the upper to the lower calibration mark is measured with a stopwatch.

    • The procedure is repeated with a reference liquid of known viscosity (η_ref) and density (ρ_ref), measuring its flow time (t_ref).

    • The viscosity of the alcohol (η_alc) is calculated using the formula: η_alc = (ρ_alc * t_alc / ρ_ref * t_ref) * η_ref

Determination of Flash Point

The flash point is the lowest temperature at which a liquid's vapors will ignite in the presence of an ignition source.[14][15] Closed-cup methods, such as the Pensky-Martens or Setaflash testers, are commonly used for accuracy.[16][17]

  • Apparatus: Setaflash closed-cup tester, sample, thermometer.

  • Methodology:

    • A specified volume of the alcohol sample (e.g., 2 mL) is injected into the sample cup of the tester.

    • The cup is sealed, and the apparatus begins to heat the sample at a controlled rate.

    • At regular temperature intervals, a test flame is briefly introduced into the vapor space above the liquid.

    • The flash point is the lowest temperature at which a "flash" (a brief ignition of the vapor) is observed.

Determination of pKa

The pKa is a measure of a molecule's acidity. For alcohols, it quantifies the tendency of the hydroxyl proton to dissociate. Potentiometric titration is a standard method.

  • Apparatus: pH meter with a calibrated electrode, burette, beaker, magnetic stirrer, standardized strong base (e.g., NaOH), and the alcohol sample dissolved in an appropriate solvent.

  • Methodology:

    • A known concentration of the alcohol is placed in a beaker with a magnetic stir bar.

    • The pH electrode is immersed in the solution, and an initial pH reading is taken.

    • The standardized strong base is added in small, precise increments from the burette.

    • After each addition, the solution is stirred, and the pH is recorded.

    • A titration curve is generated by plotting the pH (y-axis) versus the volume of base added (x-axis).

    • The pKa is determined from the half-equivalence point—the point on the curve where half of the alcohol has been neutralized. At this point, pH = pKa.

Visualizations

Alcohol Metabolism Pathway

The primary pathway for the metabolism of simple alcohols in the liver involves two key enzymatic steps. First, alcohol dehydrogenase (ADH) oxidizes the alcohol to an aldehyde. Subsequently, aldehyde dehydrogenase (ALDH) oxidizes the aldehyde to a carboxylic acid, which can then enter other metabolic pathways.

G Simplified Alcohol Metabolism Pathway cluster_enzymes Enzymes Alcohol Alcohol Aldehyde Aldehyde Alcohol->Aldehyde NAD+ -> NADH CarboxylicAcid Carboxylic Acid Aldehyde->CarboxylicAcid NAD+ -> NADH ADH Alcohol Dehydrogenase (ADH) ALDH Aldehyde Dehydrogenase (ALDH)

Caption: Simplified pathway of primary alcohol metabolism.

Property Trends with Carbon Chain Length

This diagram illustrates the inverse relationship between water solubility and properties like boiling point and hydrophobicity (logP) as the carbon chain of an alcohol increases.

G Property Trends vs. Carbon Chain Length ChainLength Increasing Carbon Chain Length (C1 -> C8) BoilingPoint Boiling Point ChainLength->BoilingPoint leads to LogP Hydrophobicity (logP) ChainLength->LogP leads to Solubility Water Solubility ChainLength->Solubility leads to Increase Increases BoilingPoint->Increase LogP->Increase Decrease Decreases Solubility->Decrease

Caption: Relationship between chain length and key properties.

Experimental Workflow: Boiling Point Determination

This flowchart outlines the logical steps for determining the boiling point of a liquid sample using the Thiele tube method, a common procedure in organic chemistry labs.

G Workflow: Boiling Point Determination start Start setup Assemble Thiele Tube, Thermometer, & Sample start->setup heat Gently Heat Side Arm setup->heat observe_bubbles Observe Bubbles from Capillary Tube heat->observe_bubbles observe_bubbles->heat No Bubbles rapid_stream Is there a rapid, continuous stream? observe_bubbles->rapid_stream Bubbles Present rapid_stream->heat No remove_heat Remove Heat Source rapid_stream->remove_heat Yes record_temp Record Temperature When Liquid Enters Capillary remove_heat->record_temp end End record_temp->end

Caption: Workflow for Thiele tube boiling point determination.

References

An In-depth Technical Guide to Short-Chain Fatty Acids (C1-C8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Short-Chain Fatty Acids (C1-C8)

Short-chain fatty acids (SCFAs) are a class of saturated aliphatic organic acids with one to eight carbon atoms. Primarily produced by the anaerobic fermentation of indigestible dietary fibers by the gut microbiota, these molecules are critical mediators of host-microbiota communication.[1][2] The most abundant and well-studied SCFAs are acetate (C2), propionate (C3), and butyrate (C4), which together constitute over 90-95% of the SCFAs in the colon.[1] Other SCFAs, including formate (C1), valerate (C5), caproate (C6), heptanoate (C7), and octanoate (C8), are present in lower concentrations but also contribute to host physiology. SCFAs act as both a vital energy source for host cells and as potent signaling molecules, influencing a vast array of physiological processes including gut health, immune function, metabolism, and neurobiology.[3][4] Their multifaceted roles have positioned them as key targets for therapeutic intervention in a range of metabolic and inflammatory diseases.

Biosynthesis and Metabolism

The primary site of SCFA production is the large intestine, where anaerobic bacteria ferment complex carbohydrates that escape digestion in the upper gastrointestinal tract.[2] Key bacterial genera involved in this process include Lactobacillus, Bifidobacterium, Prevotella, and Bacteroides. The specific profile of SCFAs produced is dependent on the composition of the gut microbiota, the substrate (type of dietary fiber), and gut transit time.[1]

Once produced, SCFAs are rapidly absorbed by colonocytes, with an estimated 95% being absorbed in the colon and the remainder excreted in feces.[1]

  • Butyrate (C4) is the preferred energy source for colonic epithelial cells, fueling their proliferation and maintaining the integrity of the gut barrier.

  • Propionate (C3) is largely taken up by the liver, where it can serve as a substrate for gluconeogenesis.

  • Acetate (C2) is the most abundant SCFA in systemic circulation and is utilized by peripheral tissues for energy metabolism and lipogenesis.[3]

The absorbed SCFAs are transported via the portal vein to the liver, where a significant portion is metabolized.[[“]] Those that escape hepatic first-pass metabolism enter systemic circulation to exert effects on distal organs.

SCFA_Biosynthesis cluster_gut_lumen Gut Lumen cluster_host Host Dietary Fibers Dietary Fibers Gut Microbiota Gut Microbiota Dietary Fibers->Gut Microbiota Fermentation SCFAs SCFAs Gut Microbiota->SCFAs Colonocytes Colonocytes SCFAs->Colonocytes Energy Source (Butyrate) Liver Liver SCFAs->Liver Portal Vein (Propionate, Acetate) Peripheral Tissues Peripheral Tissues Liver->Peripheral Tissues Systemic Circulation (Acetate)

Figure 1: Overview of SCFA Production and Metabolism.

Physiological Roles and Signaling Mechanisms

SCFAs exert their biological effects through two primary mechanisms: direct inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors (GPCRs).

Histone Deacetylase (HDAC) Inhibition

Several SCFAs, most notably butyrate, can inhibit the activity of HDAC enzymes.[6] HDACs remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, SCFAs promote a more open chromatin structure (euchromatin), facilitating gene transcription. This epigenetic modification underlies many of the anti-inflammatory and anti-proliferative effects of SCFAs.[7][8] Butyrate is a potent inhibitor of most class I and IIa HDACs.[6]

HDAC_Inhibition SCFA Butyrate (C4) Propionate (C3) HDAC Histone Deacetylase (HDAC) SCFA->HDAC Inhibits OpenChromatin Open Chromatin (Transcriptional Activation) SCFA->OpenChromatin Promotes Histone Histone Protein HDAC->Histone Deacetylates Acetyl Acetyl Group Histone->Acetyl Chromatin Condensed Chromatin (Transcriptional Repression) Histone->Chromatin SCFA_GPCR_Signaling cluster_ligands SCFAs cluster_receptors GPCRs cluster_pathways Signaling Pathways Acetate Acetate (C2) FFAR2 FFAR2 (GPR43) Acetate->FFAR2 Propionate Propionate (C3) Propionate->FFAR2 FFAR3 FFAR3 (GPR41) Propionate->FFAR3 Butyrate Butyrate (C4) Butyrate->FFAR3 Gai Gαi/o FFAR2->Gai Gaq Gαq/11 FFAR2->Gaq FFAR3->Gai AC_Inhibition ↓ Adenylyl Cyclase ↓ cAMP Gai->AC_Inhibition PLC_Activation ↑ Phospholipase C ↑ Ca2+ Gaq->PLC_Activation GCMS_Workflow Sample Fecal Homogenate Extraction Acidification & Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC Gas Chromatography (Separation) Derivatization->GC MS Mass Spectrometry (Detection & ID) GC->MS Data Data Analysis (Quantification) MS->Data

References

C1-C8 Alkane Dehydroaromatization: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic dehydroaromatization of light alkanes (C1-C8) is a pivotal process in the chemical industry for the production of high-value aromatic compounds, such as benzene, toluene, and xylenes (BTX), from abundant and relatively low-cost paraffinic feedstocks.[1] This process not only offers an alternative route to traditional methods like naphtha reforming but also presents an opportunity for the valorization of natural gas and associated petroleum gases.[2][3] The core of this technology lies in the use of bifunctional catalysts, typically composed of a metal species supported on a zeolite, which synergistically facilitate a cascade of reactions including dehydrogenation, oligomerization, and cyclization.[4][5] This technical guide provides an in-depth overview of the core principles of C1-C8 alkane dehydroaromatization, with a focus on catalyst systems, reaction mechanisms, experimental methodologies, and quantitative performance data.

Core Principles and Reaction Mechanisms

The dehydroaromatization of alkanes is a complex multi-step process that is generally accepted to proceed via a bifunctional mechanism on metal-modified zeolite catalysts.[3][4] This mechanism involves two main types of active sites: metal sites for dehydrogenation and acidic sites on the zeolite support for subsequent hydrocarbon transformations.

The primary steps in the reaction pathway are:

  • Alkane Dehydrogenation: The initial and often rate-limiting step is the activation of the C-H bond of the alkane on the metal active sites to form an alkene intermediate and hydrogen.[5]

  • Oligomerization: The resulting alkenes undergo oligomerization on the Brønsted acid sites of the zeolite to form larger hydrocarbon chains.

  • Cyclization: These longer-chain intermediates then cyclize to form naphthenic (cyclic alkane) species.

  • Aromatization: Finally, the cyclic intermediates are dehydrogenated on the metal sites to produce the final aromatic products.

A simplified representation of this bifunctional reaction pathway is illustrated below.

Bifunctional Dehydroaromatization Pathway cluster_metal Metal Function cluster_acid Acid Function Alkane C1-C8 Alkane Alkene Alkene Intermediate Alkane->Alkene Oligomers Oligomers Alkene->Oligomers Oligomerization Cyclic_Intermediates Cyclic Intermediates Oligomers->Cyclic_Intermediates Cyclization Aromatics Aromatics (BTX) Cyclic_Intermediates->Aromatics Metal_Site Metal Site (e.g., Mo, Zn, Ga, Pt) Zeolite_Acid_Site Zeolite Acid Site (Brønsted Acid) Experimental_Workflow start Start catalyst_prep Catalyst Preparation (e.g., Impregnation, Calcination) start->catalyst_prep reactor_loading Load Catalyst into Fixed-Bed Reactor catalyst_prep->reactor_loading pretreatment Catalyst Pre-treatment (e.g., in N2 or H2 flow at high T) reactor_loading->pretreatment reaction Introduce Alkane Feed (Set T, P, WHSV) pretreatment->reaction product_collection Collect Gaseous Products (Online or Offline Sampling) reaction->product_collection analysis Product Analysis (Gas Chromatography) product_collection->analysis data_processing Data Processing (Calculate Conversion & Selectivity) analysis->data_processing end End data_processing->end

References

biological role of C1-C8 short-chain fatty acids

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Roles of C1-C8 Short-Chain Fatty Acids

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Short-chain fatty acids (SCFAs) are saturated aliphatic organic acids with one to eight carbon atoms. The most abundant and well-studied of these—acetate (C2), propionate (C3), and butyrate (C4)—are produced by the anaerobic fermentation of dietary fibers by the gut microbiota.[1][2] These molecules act as critical mediators in the gut-brain axis, serving not only as energy sources but also as potent signaling molecules that influence host physiology, including immune function, metabolism, and cellular homeostasis.[[“]] Their mechanisms of action, primarily through G-protein coupled receptors (GPCRs) and histone deacetylase (HDAC) inhibition, make them and their associated pathways promising targets for therapeutic development in a range of diseases, from metabolic disorders to cancer and neurodegenerative conditions.[4] This guide provides a comprehensive overview of the biological roles of C1-C8 SCFAs, quantitative data on their concentrations and effects, detailed experimental protocols for their study, and visualizations of their key signaling pathways.

Overview of C1-C8 Short-Chain Fatty Acids

SCFAs are primarily produced in the colon, where they are found in an approximate molar ratio of 60:20:20 for acetate, propionate, and butyrate, respectively.[5] Total SCFA concentrations can range from 70-140 mM in the proximal colon to 20-70 mM in the distal colon.[5] While C2-C4 are the most prevalent, other SCFAs play distinct roles.

  • Formate (C1): The shortest SCFA. While less studied as a direct signaling molecule from the gut, it is a key metabolite in microbial one-carbon metabolism and can be used to synthesize acetate.[6]

  • Acetate (C2): The most abundant SCFA in the colon and systemic circulation.[5][6] It serves as a substrate for lipid synthesis and is a crucial energy source for peripheral tissues.[7][8] Acetate is central to metabolism as the acetyl group, when bound to coenzyme A (acetyl-CoA), is fundamental to all forms of life for carbohydrate and fat metabolism.[9][10]

  • Propionate (C3): Primarily metabolized in the liver, where it can influence gluconeogenesis and cholesterol synthesis.[7] It is a potent activator of specific GPCRs and plays a role in reducing neuroinflammation and regulating appetite.[[“]][6]

  • Butyrate (C4): The primary energy source for colonocytes, meeting approximately 70% of their energy needs.[4][11] It is a well-characterized HDAC inhibitor and has significant anti-inflammatory and anti-carcinogenic properties.[12][13]

  • Valerate (C5): Found in lower concentrations, it shares signaling properties with other SCFAs, particularly through the GPCR GPR41.[13][14]

  • Caproate (C6): Represents the upper limit of what is traditionally defined as an SCFA by some sources.[1]

  • Heptanoate (C7): A medium-chain fatty acid that serves as a unique neural fuel. Its triglyceride form, triheptanoin, is used as a therapy for metabolic disorders as it can replenish tricarboxylic acid (TCA) cycle intermediates (anaplerosis).[15][16]

  • Caprylate (C8): Generally considered a medium-chain fatty acid (MCFA), with distinct metabolic and signaling properties compared to shorter-chain SCFAs.

Core Biological Roles and Mechanisms of Action

SCFAs exert their effects through two primary mechanisms: as energy substrates and as signaling molecules via receptor activation or enzyme inhibition.

Energy Metabolism

SCFAs are a significant energy source for the host.

  • Butyrate: It is the preferred fuel for the cells lining the colon (colonocytes), where it is rapidly absorbed and oxidized.[4] This local energy provision is critical for maintaining the integrity of the gut barrier.[12]

  • Acetate: Escapes the colon and liver in larger quantities to be utilized by peripheral tissues, including muscle and brain.[17][18]

  • Propionate: Is largely taken up by the liver, where it serves as a substrate for gluconeogenesis.[7]

Signaling Pathways

SCFAs act as signaling molecules to regulate a wide array of cellular functions, from inflammation to gene expression.

SCFAs are ligands for several GPCRs, most notably Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and Free Fatty Acid Receptor 3 (FFAR3, also known as GPR41).[19][[“]] These receptors are expressed on various cell types, including intestinal epithelial, immune, and neural cells.[1][20]

  • FFAR2 (GPR43): Activated by acetate, propionate, and butyrate, FFAR2 is highly expressed in immune cells like neutrophils and monocytes.[14][21] Its activation is linked to the modulation of inflammatory responses.[8]

  • FFAR3 (GPR41): Preferentially activated by propionate and butyrate, FFAR3 is expressed in the enteric nervous system and is involved in the secretion of gut hormones like Peptide YY (PYY), which influences gut motility and satiety.[2][14]

  • HCA₂ (GPR109A): Uniquely activated by butyrate (among SCFAs), this receptor also mediates anti-inflammatory effects.[4][14]

SCFA_GPCR_Signaling SCFA-Mediated GPCR Signaling Pathway cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space cluster_Gq Gαq Pathway cluster_Gi Gαi/o Pathway SCFAs Acetate (C2) Propionate (C3) Butyrate (C4) FFAR2 FFAR2 (GPR43) SCFAs->FFAR2 FFAR3 FFAR3 (GPR41) SCFAs->FFAR3 Gq Gαq FFAR2->Gq C2=C3>C4 Gi Gαi/o FFAR2->Gi C2=C3>C4 FFAR3->Gi C3=C4>C2 PLC PLC Gq->PLC IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ / PKC Activation IP3_DAG->Ca_PKC Hormone_Release Gut Hormone Release (GLP-1, PYY) Ca_PKC->Hormone_Release Immune_Response Immune Cell Modulation Ca_PKC->Immune_Response AC Adenylate Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP ATP PKA ↓ PKA Activity cAMP->PKA PKA->Hormone_Release PKA->Immune_Response

Caption: SCFA signaling through FFAR2 and FFAR3 receptors.

Butyrate, and to a lesser extent propionate, can diffuse into cells and travel to the nucleus, where they act as HDAC inhibitors.[4][22] HDACs remove acetyl groups from histones, leading to condensed chromatin and transcriptional repression. By inhibiting HDACs, SCFAs promote histone hyperacetylation, resulting in a more open chromatin structure and increased gene expression.[14][23] This epigenetic mechanism is central to the anti-inflammatory and anti-cancer effects of butyrate, as it can induce apoptosis in cancer cells and promote the differentiation of regulatory T cells.[12][23]

SCFA_HDAC_Inhibition Mechanism of SCFA-Mediated HDAC Inhibition cluster_Transport Cellular Uptake cluster_Nucleus Nucleus cluster_Chromatin Chromatin Regulation SCFA_outside Butyrate (C4) Propionate (C3) Transporter MCT / SMCT Transporters SCFA_outside->Transporter SCFA_inside Intracellular SCFA Transporter->SCFA_inside SCFA_nucleus Nuclear SCFA SCFA_inside->SCFA_nucleus HDACs HDACs SCFA_nucleus->HDACs Inhibition Histones Histones Histones->Acetyl_Groups Acetylation Hyperacetylation Hyperacetylated Histones Histones->Hyperacetylation Increased Acetylation HDACs->Histones Deacetylation Acetyl_Groups->HDACs Gene_Expression Altered Gene Expression (e.g., p21, Apoptosis genes) Hyperacetylation->Gene_Expression Leads to

Caption: Epigenetic regulation by SCFA-mediated HDAC inhibition.

Gut Barrier Integrity and Immune Modulation

SCFAs are crucial for maintaining a healthy gut barrier and regulating the immune system.

  • Barrier Function: Butyrate strengthens the intestinal barrier by up-regulating the expression of tight junction proteins and promoting mucus production.[7][12][23] A robust barrier prevents the translocation of harmful substances like lipopolysaccharide (LPS) into the bloodstream, thereby reducing systemic inflammation.[1]

  • Immune Homeostasis: SCFAs have potent anti-inflammatory properties. They can inhibit the NF-κB pathway and reduce the production of pro-inflammatory cytokines.[12][13] They also promote the differentiation of anti-inflammatory regulatory T cells (Tregs) and IL-10 producing T cells.[6][24]

Gut-Brain Axis

SCFAs are key communicators in the bidirectional gut-brain axis.[2][19] They can influence brain function and behavior through several routes:

  • Directly: Acetate, propionate, and butyrate can cross the blood-brain barrier via monocarboxylate transporters (MCTs).[4][12]

  • Neural Pathways: They can stimulate afferent neurons of the vagus nerve via FFAR3.[2][4]

  • Endocrine Signaling: By stimulating the release of gut hormones like GLP-1 and PYY, they can indirectly signal to the brain.[25]

  • Immune Modulation: By reducing peripheral inflammation, they can decrease neuroinflammation.[[“]]

Quantitative Data on SCFA Concentrations and Activity

Quantitative analysis is essential for understanding the physiological relevance of SCFAs. The following tables summarize key data from the literature.

Table 1: Typical Concentrations of Major SCFAs in Human Samples

SCFA Sample Type Concentration Range Molar Ratio (%) Citations
Acetate (C2) Colon (Proximal) 42 - 84 mM ~60% [5]
Propionate (C3) Colon (Proximal) 14 - 28 mM ~20% [5]
Butyrate (C4) Colon (Proximal) 14 - 28 mM ~20% [5]
Acetate (C2) Feces 5 - 15 mmol/day excretion ~60% [5]
Propionate (C3) Feces 1.5 - 5 mmol/day excretion ~20-25% [5][13]
Butyrate (C4) Feces 1 - 4 mmol/day excretion ~15-20% [5][13]
Acetate (C2) Arterial Plasma ~50 - 190 µM - [17]
Propionate (C3) Arterial Plasma ~2.7 - 4.8 µM - [17]

| Butyrate (C4) | Arterial Plasma | ~1.2 - 7.1 µM | - |[17] |

Table 2: Receptor Activation and Enzyme Inhibition by SCFAs

SCFA Target Activity Metric Value Citations
Butyrate (C4) FFAR2 (GPR43) pEC₅₀ 2.9 - 4.6 [4]
Butyrate (C4) FFAR3 (GPR41) pEC₅₀ 3.8 - 4.9 [4]
Butyrate (C4) HCA₂ (GPR109A) pEC₅₀ 2.8 [4]
Propionate (C3) FFAR2 (GPR43) Potency Order Propionate ≥ Acetate [14]
Propionate (C3) FFAR3 (GPR41) Potency Order Propionate ≥ Butyrate [14]
Butyrate (C4) HDAC1 IC₅₀ 16,000 nM (16 µM) [4]
Butyrate (C4) HDAC2 IC₅₀ 12,000 nM (12 µM) [4]
Butyrate (C4) HDAC3 IC₅₀ 9,000 nM (9 µM) [4]

| Butyrate (C4) | HDAC8 | IC₅₀ | 15,000 nM (15 µM) |[4] |

Experimental Protocols

Accurate quantification and functional assessment of SCFAs are paramount. Below are generalized protocols for common experimental approaches.

Protocol: Quantification of SCFAs in Fecal Samples by GC-MS

This protocol describes the extraction, derivatization, and analysis of SCFAs from fecal samples using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation and Homogenization:

    • Accurately weigh ~50-100 mg of frozen or lyophilized fecal material.

    • Add a defined volume of saturated NaCl solution containing an internal standard (e.g., 2-ethylbutyric acid or a ¹³C-labeled SCFA mix).

    • Homogenize thoroughly using a bead beater or vortex mixer until a uniform slurry is formed.

  • Acidification and Extraction:

    • Acidify the homogenate to a pH < 2 using concentrated HCl or sulfuric acid to protonate the SCFAs.

    • Add an organic solvent (e.g., diethyl ether or methyl tert-butyl ether) at a 2:1 ratio to the aqueous phase.

    • Vortex vigorously for 10-15 minutes to extract the protonated SCFAs into the organic layer.

    • Centrifuge at >3000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully transfer the upper organic layer to a new tube. Repeat the extraction step on the aqueous phase for complete recovery.

  • Derivatization (for increased volatility and sensitivity):

    • Evaporate the pooled organic solvent under a gentle stream of nitrogen.

    • To the dried extract, add a derivatizing agent. A common agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Incubate the mixture at 60-80°C for 30-60 minutes to form silyl esters of the SCFAs.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Column: Use a suitable capillary column, such as a DB-5ms or equivalent.

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: Start with an initial oven temperature of ~50°C, hold for 1-2 minutes, then ramp up to ~250-300°C at a rate of 10-20°C/min.

    • MS Detection: Operate the mass spectrometer in either full scan mode to identify compounds or Selected Ion Monitoring (SIM) mode for targeted quantification, which offers higher sensitivity.

  • Data Analysis and Quantification:

    • Identify SCFA derivatives based on their retention times and mass spectra compared to pure standards.

    • Quantify the concentration of each SCFA by calculating the ratio of its peak area to the peak area of the internal standard and comparing this to a standard curve generated with known concentrations.[26]

GCMS_Workflow General Experimental Workflow for SCFA Analysis cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample Fecal / Plasma Sample + Internal Standard Homogenize Homogenization Sample->Homogenize Acidify Acidification (pH < 2) Homogenize->Acidify Extract Solvent Extraction Acidify->Extract Derivatize Derivatization (e.g., Silylation) Extract->Derivatize GCMS GC-MS or LC-MS Analysis Derivatize->GCMS RawData Raw Data (Chromatograms) GCMS->RawData Integration Peak Integration & Identification RawData->Integration Quantification Quantification vs. Standard Curve Integration->Quantification Stats Statistical Analysis (e.g., ANOVA, PCA) Quantification->Stats

Caption: A typical workflow for SCFA quantification.

Protocol: In Vitro HDAC Activity Assay

This protocol assesses the ability of SCFAs to inhibit HDAC activity in a cell-based assay.

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., human colon cancer cells like HCT116 or immune cells like Jurkat T cells) in appropriate media.

    • Seed cells in a multi-well plate and allow them to adhere or stabilize for 24 hours.

    • Treat the cells with various concentrations of SCFAs (e.g., sodium butyrate at 0.1, 0.5, 1, 5, 10 mM) for a defined period (e.g., 2-24 hours). Include a known HDAC inhibitor like Trichostatin A (TSA) as a positive control and an untreated group as a negative control.[24]

  • Nuclear Extraction:

    • After treatment, harvest the cells and wash with ice-cold PBS.

    • Lyse the cells using a hypotonic buffer to release the cytoplasm, then centrifuge to pellet the nuclei.

    • Extract nuclear proteins from the pellet using a high-salt nuclear extraction buffer.

    • Determine the protein concentration of the nuclear extracts using a standard method (e.g., BCA assay).

  • HDAC Activity Measurement:

    • Use a commercially available colorimetric or fluorometric HDAC activity assay kit.

    • In a microplate, add a standardized amount of nuclear extract from each treatment group to wells containing the HDAC substrate (typically an acetylated peptide).

    • Allow the deacetylation reaction to proceed according to the kit's instructions (e.g., 30-60 minutes at 37°C).

    • Add the developer solution, which reacts with the deacetylated substrate to produce a colored or fluorescent product.

  • Data Analysis:

    • Measure the absorbance or fluorescence using a plate reader.

    • HDAC activity is inversely proportional to the signal (in some kits) or directly proportional (in others). Normalize the activity of treated samples to the untreated control.

    • Calculate the percent inhibition for each SCFA concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of HDAC activity).[24]

Implications for Drug Development

The multifaceted roles of SCFAs present numerous opportunities for therapeutic intervention.

  • Prebiotics and Probiotics: Modulating the gut microbiota through dietary fibers (prebiotics) or beneficial bacteria (probiotics) can enhance the endogenous production of SCFAs, particularly butyrate.[21][22] This is a promising strategy for managing inflammatory bowel disease and metabolic syndrome.

  • SCFA Supplementation (Postbiotics): Direct administration of SCFAs, especially as enteric-coated formulations to ensure delivery to the colon, is being explored. Butyrate supplementation has shown potential in delaying the progression of chronic kidney disease and reducing inflammation.[11][27]

  • Receptor Agonists: Developing small-molecule drugs that specifically target SCFA receptors like FFAR2 and FFAR3 could offer more precise therapeutic effects, such as modulating immune responses or appetite, without the need for high systemic SCFA levels.

  • HDAC Inhibitors: Butyrate's role as an HDAC inhibitor has inspired the development of synthetic HDAC inhibitors for cancer therapy. Understanding the specificities of butyrate could inform the design of next-generation epigenetic drugs with improved safety profiles.[23][27]

Conclusion

The short-chain fatty acids from C1 to C8, particularly the microbiota-derived acetate, propionate, and butyrate, are far more than simple metabolic byproducts. They are integral to host physiology, acting as a critical communication link between the diet, the gut microbiome, and host cells. Through their roles in energy provision, GPCR signaling, and epigenetic regulation, they profoundly influence gut health, immune homeostasis, and the gut-brain axis. A deep, quantitative understanding of their production and mechanisms of action, facilitated by robust experimental protocols, is essential for harnessing their therapeutic potential. Future research will likely focus on personalizing SCFA-based interventions and developing targeted pharmaceuticals that mimic or enhance their beneficial effects for a new frontier in drug development.

References

An In-depth Technical Guide to the Physical and Chemical Properties of C1-C8 Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of straight-chain aldehydes with one to eight carbon atoms (C1-C8). Aldehydes are a critical class of organic compounds, characterized by a carbonyl group (C=O) bonded to a hydrogen atom and an alkyl or aryl group. Their unique reactivity makes them valuable intermediates and building blocks in a myriad of applications, including pharmaceutical synthesis.

Physical Properties of C1-C8 Aldehydes

The physical properties of aldehydes are dictated by the polarity of the carbonyl group and the increasing influence of London dispersion forces with growing chain length. The C1 to C8 aldehydes exhibit a transition from gases to liquids at room temperature, with predictable trends in their physical constants.

Lower members of the aldehyde series (C1-C4) are soluble in water due to their ability to form hydrogen bonds with water molecules.[1][2] However, as the hydrocarbon chain length increases, the nonpolar character of the molecule dominates, leading to a decrease in water solubility.[2][3] Boiling points of aldehydes are generally higher than those of nonpolar alkanes of similar molecular weight due to dipole-dipole interactions, but lower than those of corresponding alcohols which can form strong intermolecular hydrogen bonds.[3][4]

Below is a summary of the key physical properties for C1-C8 aldehydes.

AldehydeCommon NameFormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL at 20°C)Solubility in Water ( g/100 mL)
MethanalFormaldehydeHCHO30.03-92-190.815 (at -20°C)Very soluble
EthanalAcetaldehydeCH₃CHO44.05-123.520.20.788Miscible
PropanalPropionaldehydeCH₃CH₂CHO58.08-81480.80716
ButanalButyraldehydeCH₃(CH₂)₂CHO72.11-9974.80.8177
PentanalValeraldehydeCH₃(CH₂)₃CHO86.13-91.51030.810Sparingly soluble
HexanalCaproaldehydeCH₃(CH₂)₄CHO100.16-561280.814Slightly soluble
HeptanalEnanthaldehydeCH₃(CH₂)₅CHO114.19-43.3152.80.8180.1
OctanalCaprylaldehydeCH₃(CH₂)₆CHO128.2112-15[5]171[5]0.821[5]Insoluble[6]

Chemical Properties and Reactivity of Aldehydes

The chemistry of aldehydes is dominated by the electrophilic nature of the carbonyl carbon and the presence of a weakly acidic alpha-hydrogen. This allows aldehydes to participate in a wide range of chemical transformations.

Oxidation of Aldehydes

Aldehydes are readily oxidized to carboxylic acids by a variety of oxidizing agents.[7] This ease of oxidation is a key feature that distinguishes them from ketones.[8] Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and even mild oxidizing agents like Tollens' reagent and Fehling's solution.[9] The oxidation with Tollens' reagent, which results in the formation of a silver mirror, is a classic qualitative test for aldehydes.[8]

Oxidation_of_Aldehydes Aldehyde R-CHO (Aldehyde) CarboxylicAcid R-COOH (Carboxylic Acid) Aldehyde->CarboxylicAcid Oxidation OxidizingAgent [O] (e.g., KMnO₄, CrO₃, Tollens' Reagent) OxidizingAgent->Aldehyde

Reduction of Aldehydes

Aldehydes can be reduced to primary alcohols or completely to hydrocarbons, depending on the reducing agent and reaction conditions.[10][11]

  • Reduction to Primary Alcohols: This is commonly achieved using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[12][13][14] Catalytic hydrogenation with hydrogen gas (H₂) over a metal catalyst (e.g., Ni, Pd, Pt) also yields primary alcohols.[10]

Reduction_to_Alcohols Aldehyde R-CHO (Aldehyde) PrimaryAlcohol R-CH₂OH (Primary Alcohol) Aldehyde->PrimaryAlcohol Reduction ReducingAgent [H] (e.g., NaBH₄, LiAlH₄, H₂/Catalyst) ReducingAgent->Aldehyde

  • Reduction to Hydrocarbons (Deoxygenation): The carbonyl group of an aldehyde can be completely removed and replaced with two hydrogen atoms to form a hydrocarbon. Two common methods for this transformation are the Wolff-Kishner reduction (using hydrazine, H₂NNH₂, and a strong base) and the Clemmensen reduction (using zinc amalgam, Zn(Hg), and concentrated hydrochloric acid).[10]

Nucleophilic Addition Reactions

The most characteristic reaction of aldehydes is nucleophilic addition to the carbonyl group.[15][16] The partially positive carbonyl carbon is susceptible to attack by nucleophiles.[17]

  • Formation of Hemiacetals and Acetals: Aldehydes react with alcohols in the presence of an acid catalyst to form hemiacetals, which can then react with a second molecule of alcohol to form a stable acetal.[10] This reaction is often used as a method for protecting the aldehyde functional group during other chemical transformations.

  • Addition of Grignard Reagents: The reaction of an aldehyde with a Grignard reagent (R-MgX) is a versatile method for forming new carbon-carbon bonds.[18] Addition to formaldehyde yields a primary alcohol, while addition to other aldehydes produces secondary alcohols.[18]

  • Cyanohydrin Formation: Aldehydes react with hydrogen cyanide (HCN) to form cyanohydrins, which contain both a hydroxyl (-OH) and a cyano (-CN) group attached to the same carbon atom.[10]

Nucleophilic_Addition cluster_reactants Reactants Aldehyde R-CHO (Aldehyde) Intermediate Tetrahedral Alkoxide Intermediate Aldehyde->Intermediate Nucleophile :Nu⁻ (Nucleophile) Nucleophile->Aldehyde Nucleophilic Attack Product Addition Product Intermediate->Product Protonation (H⁺)

Experimental Protocols

Determination of Physical Properties

1. Boiling Point Determination:

  • Apparatus: A small-scale distillation apparatus or a Thiele tube can be used.

  • Methodology: A small sample of the aldehyde is placed in the distillation flask or a small test tube within the Thiele tube along with a boiling chip. The apparatus is heated gently. The boiling point is recorded as the temperature at which a steady stream of condensate is observed and the temperature remains constant.

2. Density Measurement:

  • Apparatus: A pycnometer or a calibrated micropipette and an analytical balance.

  • Methodology: The mass of the empty, dry pycnometer is determined. It is then filled with the aldehyde, and the mass is measured again. The volume of the pycnometer is known, allowing for the calculation of density (mass/volume).

3. Solubility in Water:

  • Methodology: A small, measured amount of the aldehyde is added to a known volume of water in a test tube. The mixture is agitated, and the solubility is observed. For quantitative measurements, a saturated solution can be prepared, and the concentration of the dissolved aldehyde can be determined using techniques like gas chromatography.

Characterization and Analysis

1. Infrared (IR) Spectroscopy:

  • Purpose: To identify the presence of the aldehyde functional group.

  • Methodology: A small sample of the aldehyde is placed on a salt plate (for liquids) or mixed with KBr to form a pellet (for solids, though not applicable for C1-C8 aldehydes at room temperature). The sample is then analyzed using an IR spectrometer.

  • Key Spectral Features: A strong C=O stretching absorption is observed in the region of 1720-1740 cm⁻¹. A characteristic pair of C-H stretching absorptions for the aldehydic proton is also typically seen around 2720 cm⁻¹ and 2820 cm⁻¹.[19]

IR_Spectroscopy_Workflow Sample Aldehyde Sample IR_Spectrometer IR Spectrometer Sample->IR_Spectrometer IR_Spectrum IR Spectrum IR_Spectrometer->IR_Spectrum Analysis Identify C=O and C-H stretches IR_Spectrum->Analysis

2. Gas Chromatography (GC):

  • Purpose: To separate and quantify the components of a mixture of volatile compounds, such as aldehydes.[20][21]

  • Methodology: A small volume of the aldehyde sample, dissolved in a suitable volatile solvent, is injected into the gas chromatograph.[20] The sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase.[20] The components of the sample separate based on their boiling points and interactions with the stationary phase. A detector records the time it takes for each component to exit the column (retention time) and its abundance.[20]

  • Applications: Purity assessment of aldehyde samples, and quantification in reaction mixtures.

Conclusion

The C1-C8 aldehydes are a versatile class of compounds with a rich and well-defined chemistry. Their physical properties show clear trends related to their molecular structure, and their chemical reactivity, centered around the carbonyl group, allows for a vast array of synthetic transformations. A thorough understanding of these properties and the experimental techniques used to characterize them is essential for their effective application in research, development, and industrial processes, particularly in the field of drug discovery and development where they serve as key synthetic intermediates.

References

C1-C8 Esters as Natural Flavor Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

C1-C8 esters are a class of volatile organic compounds that are paramount to the aroma profiles of a vast array of fruits, fermented beverages, and other natural products. These short-chain esters are typically characterized by fruity and floral notes and are biosynthesized by plants and microorganisms through the esterification of an alcohol and a carboxylic acid. Their low odor thresholds and pleasant aromatic properties make them crucial components of natural flavors. For researchers, scientists, and professionals in drug development, a comprehensive understanding of the biosynthesis, analysis, and sensory perception of these esters is vital for applications ranging from food and beverage quality control to the development of novel flavor profiles and the study of off-flavors.

This technical guide provides an in-depth overview of C1-C8 esters as natural flavor compounds, with a focus on their biosynthesis, quantitative analysis, and the signaling pathways involved in their perception.

Biosynthesis of C1-C8 Esters

The biosynthesis of C1-C8 esters in plants and microorganisms, particularly yeast, primarily involves the enzymatic condensation of an alcohol with an acyl-coenzyme A (acyl-CoA), a reaction catalyzed by alcohol acyltransferases (AATs). The availability of the precursor alcohols and acyl-CoAs is a critical factor influencing the final ester profile.

In yeast, such as Saccharomyces cerevisiae, the biosynthesis of esters is a key aspect of fermentation, contributing significantly to the flavor profiles of beer and wine. The two main groups of esters formed are acetate esters and ethyl esters. Acetate esters are formed from the reaction of acetyl-CoA with higher alcohols (fusel alcohols), which are derived from the catabolism of amino acids via the Ehrlich pathway. Ethyl esters are formed from the reaction of ethanol with medium-chain fatty acyl-CoAs.

In plants, the biosynthesis of esters is a crucial part of fruit ripening, contributing to the characteristic aroma of many fruits like apples, strawberries, and bananas. The substrates for ester synthesis, alcohols and acyl-CoAs, are derived from fatty acid and amino acid metabolism.

G cluster_0 Precursor Pools cluster_1 Intermediate Metabolism cluster_2 Ester Synthesis Amino Acids Amino Acids Higher Alcohols Higher Alcohols Amino Acids->Higher Alcohols Ehrlich Pathway Fatty Acids Fatty Acids Acyl-CoAs Acyl-CoAs Fatty Acids->Acyl-CoAs AAT Alcohol Acyltransferase (AAT) Higher Alcohols->AAT Acyl-CoAs->AAT C1-C8 Esters C1-C8 Esters AAT->C1-C8 Esters

Biosynthesis of C1-C8 Esters

Quantitative Analysis of C1-C8 Esters

The accurate quantification of C1-C8 esters is essential for quality control and flavor research. Due to their volatile nature, headspace techniques are commonly employed, with Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) being the most prevalent and powerful method.[1]

Data Presentation

The following tables summarize the concentrations of key C1-C8 esters in various apple cultivars, strawberry varieties, and wine varietals, along with their reported odor detection thresholds and calculated Odor Activity Values (OAVs). The OAV is a measure of the importance of a particular compound to the overall aroma and is calculated by dividing the concentration of the compound by its odor detection threshold. An OAV greater than 1 indicates that the compound is likely to contribute to the aroma.

Table 1: Concentration and Odor Activity Values of C1-C8 Esters in Apple Cultivars

CompoundCultivar 'Honey Crisps' (µg/kg FW)[2]Cultivar 'Huashuo' (µg/kg FW)[2]Odor Detection Threshold (µg/L in water)OAV 'Honey Crisps'OAV 'Huashuo'
Butyl acetate150010050000.30.02
2-Methylbutyl acetate200015016001.250.09
Hexyl acetate3000200100030.2
Ethyl butanoate50101[3]5010
Ethyl hexanoate80201[3]8020
Hexyl butanoate8000500---
Hexyl 2-methylbutyrate9000600---
Hexyl hexanoate6000400---

Table 2: Concentration and Odor Activity Values of C1-C8 Esters in Strawberry Varieties

CompoundCultivar 1 (µg/kg)Cultivar 2 (µg/kg)Odor Detection Threshold (µg/L in water)OAV Cultivar 1OAV Cultivar 2
Ethyl acetate250018005000[3]0.50.36
Ethyl butanoate1501001[3]150100
Methyl butanoate8060---
Ethyl hexanoate40301[3]4030
Methyl hexanoate2015---

Table 3: Concentration and Odor Activity Values of C1-C8 Esters in Wine Varietals

CompoundCabernet Sauvignon (µg/L)[4]Shiraz (µg/L)[4]Odor Detection Threshold (µg/L in beer/water)OAV Cabernet SauvignonOAV Shiraz
Ethyl acetate350004000033000 (beer)[5]1.061.21
Isoamyl acetate200025001600 (beer)[5]1.251.56
Ethyl hexanoate300250225 (beer)[5]1.331.11
Ethyl octanoate50040015 (water)[3]33.3326.67
Ethyl decanoate150120510 (wine)[3]0.290.24
Ethyl isobutyrate54.730---
Ethyl 2-methylbutyrate3015---

Experimental Protocols

Analysis of C1-C8 Esters by HS-SPME-GC-MS

This protocol provides a general framework for the analysis of volatile esters in fruit and beverage matrices. Optimization of parameters is crucial for each specific application.

a. Sample Preparation:

  • Fruits (e.g., Strawberry, Apple): Homogenize a known weight of fruit tissue (e.g., 5 g) in a blender. Transfer the homogenate to a headspace vial (e.g., 20 mL). To enhance the release of volatiles, a saturated NaCl solution (e.g., 1 mL) can be added to increase the ionic strength of the matrix. An internal standard (e.g., 2-octanol) should be added for quantification.

  • Beverages (e.g., Wine, Beer): Transfer a known volume of the beverage (e.g., 5 mL) into a headspace vial. Add a saturated NaCl solution and an internal standard as described for fruits.

b. HS-SPME Procedure:

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for a broad range of volatile compounds.

  • Equilibration: Place the sealed headspace vial in a heating block or water bath and allow the sample to equilibrate at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) with agitation.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the equilibration temperature with continued agitation.

c. GC-MS Analysis:

  • Desorption: Insert the SPME fiber into the heated injection port of the gas chromatograph (e.g., 250 °C) for a set time (e.g., 2-5 minutes) to thermally desorb the analytes onto the GC column.

  • Gas Chromatography:

    • Column: A polar capillary column, such as one with a polyethylene glycol stationary phase (e.g., DB-WAX), is typically used for the separation of esters.

    • Oven Temperature Program: A typical program might start at 40 °C, hold for a few minutes, then ramp up to a final temperature of around 240 °C. The specific ramp rates and hold times need to be optimized for the separation of the target analytes.

    • Carrier Gas: Helium is commonly used as the carrier gas.

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI) at 70 eV is standard.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

    • Data Acquisition: The mass spectrometer is typically operated in full scan mode to acquire mass spectra for compound identification.

d. Data Analysis:

  • Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and with entries in mass spectral libraries (e.g., NIST, Wiley).

  • Quantification: The concentration of each ester is determined by comparing its peak area to that of the internal standard and constructing a calibration curve with known concentrations of standards.

Alcohol Acyltransferase (AAT) Enzyme Assay

The activity of AAT can be determined by measuring the rate of ester formation. Commercial assay kits are available, and they are typically based on a colorimetric method.[6] The principle involves the AAT-catalyzed reaction of an alcohol and an acyl-CoA, which releases free Coenzyme A (CoA-SH). This free CoA then reacts with a chromogenic reagent, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a colored product that can be measured spectrophotometrically.

a. Principle:

  • Alcohol + Acyl-CoA --(AAT)--> Ester + CoA-SH

  • CoA-SH + DTNB --> TNB-CoA + TNB (colored product, absorbs at 412 nm)

b. General Procedure (based on commercially available kits):

  • Sample Preparation: Prepare a protein extract from the plant tissue or microbial culture of interest.

  • Reaction Mixture: In a microplate well, combine the protein extract with a reaction buffer containing the alcohol substrate (e.g., isoamyl alcohol), the acyl-CoA substrate (e.g., acetyl-CoA), and DTNB.

  • Measurement: Monitor the increase in absorbance at 412 nm over time using a microplate reader.

  • Calculation: The rate of the reaction is proportional to the AAT activity, which can be calculated from the change in absorbance over time and the molar extinction coefficient of the colored product.

Signaling Pathways in Flavor Perception

The perception of C1-C8 esters as flavor is initiated by their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. ORs are G-protein coupled receptors (GPCRs). The binding of an ester to a specific OR triggers a conformational change in the receptor, leading to the activation of a G-protein (Gαolf). This initiates a signaling cascade that results in the depolarization of the neuron and the transmission of a signal to the olfactory bulb in the brain, where the information is processed, leading to the perception of a specific aroma. While many ORs are broadly tuned to a range of odorants, some have been identified to have a higher affinity for specific esters. For instance, the murine olfactory receptor Olfr448 is activated by butyl acetate and ethyl hexanoate.[7]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ester C1-C8 Ester OR Olfactory Receptor (OR) Ester->OR Binds G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP CNG_channel Cyclic Nucleotide-Gated (CNG) Channel Ca_ion Ca²⁺ CNG_channel->Ca_ion Influx cAMP->CNG_channel Opens Depolarization Depolarization Ca_ion->Depolarization Signal_to_brain Signal to Olfactory Bulb Depolarization->Signal_to_brain

Olfactory Signaling Pathway for Flavor Perception

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the analysis of C1-C8 esters from a natural source.

G Sample Sample Collection (Fruit, Beverage) Homogenization Sample Preparation (Homogenization/Dilution) Sample->Homogenization HS_vial Transfer to Headspace Vial + Internal Standard + NaCl Homogenization->HS_vial HS_SPME HS-SPME (Equilibration & Extraction) HS_vial->HS_SPME GC_MS GC-MS Analysis (Desorption, Separation, Detection) HS_SPME->GC_MS Data_Processing Data Processing (Peak Integration, Library Search) GC_MS->Data_Processing Identification Compound Identification (Mass Spectra & Retention Index) Data_Processing->Identification Quantification Quantification (Calibration Curve) Data_Processing->Quantification Report Final Report (Concentrations, OAVs) Identification->Report Quantification->Report

Experimental Workflow for C1-C8 Ester Analysis

Conclusion

C1-C8 esters are integral to the sensory experience of many natural products. This guide has provided a technical overview of their biosynthesis, detailed experimental protocols for their analysis, and an exploration of the molecular mechanisms underlying their perception. For researchers and professionals in flavor science and related fields, a thorough understanding of these aspects is crucial for the continued development of high-quality food and beverage products and for advancing our knowledge of the chemical senses. The methodologies and data presented herein serve as a valuable resource for guiding future research and development in this important area of natural product chemistry.

References

Toxicological Profiles of Short-Chain C1-C8 Alcohols: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profiles of short-chain aliphatic alcohols, from methanol (C1) to octanol (C8). This document synthesizes key data on acute and sub-chronic toxicity, details common experimental methodologies for their assessment, and elucidates the primary mechanisms of toxicity, including metabolic pathways and interactions with cellular targets. The information is presented to facilitate comparison and support research and development in toxicology and drug development.

Quantitative Toxicological Data

The acute and sub-chronic toxicity of short-chain alcohols varies with chain length and isomer structure. Generally, toxicity increases with chain length up to a certain point, a phenomenon often referred to as the "cutoff effect." The following tables summarize key quantitative toxicological data for C1-C8 alcohols.

Acute Toxicity Data

Acute toxicity is typically assessed by determining the median lethal dose (LD50) or median lethal concentration (LC50).

Table 1: Oral LD50 Values for C1-C8 Alcohols in Rats

AlcoholCAS NumberOral LD50 (mg/kg)Reference
Methanol67-56-15628[1]
Ethanol64-17-57060[2]
1-Propanol71-23-81870 - 6800[3]
2-Propanol67-63-05045[4]
1-Butanol71-36-3790 - 4360[5]
2-Butanol78-92-22193[6]
1-Pentanol71-41-0>2000[7]
1-Hexanol111-27-3720 - 4590[8]
1-Heptanol111-70-61500 - 3200[9]
1-Octanol111-87-5>5000[7]

Table 2: Dermal LD50 Values for C1-C8 Alcohols in Rabbits

AlcoholCAS NumberDermal LD50 (mg/kg)Reference
Methanol67-56-115800[1]
Ethanol64-17-5>20000[2]
1-Propanol71-23-84032 - 5040[3]
2-Propanol67-63-012800[4]
1-Butanol71-36-33400 - 4240[5]
2-Butanol78-92-2>2000[6]
1-Hexanol111-27-3>2000 - 5000[8]
1-Octanol111-87-5>2000[7]

Table 3: Inhalation LC50 Values for C1-C8 Alcohols in Rats

AlcoholCAS NumberInhalation LC50 (ppm, 4h)Reference
Methanol67-56-164000[1]
Ethanol64-17-520000[2]
1-Propanol71-23-8>4000[3]
2-Propanol67-63-016000[4]
1-Butanol71-36-38000[5]
1-Hexanol111-27-3>5250 (equivalent to >5.25 mg/L/4h)[8]
2-Ethyl-1-hexanol104-76-7<5 mg/L[10]
Sub-chronic Toxicity Data

The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which no adverse effects are observed in a repeated-dose toxicity study.

Table 4: Oral NOAEL Values for C1-C8 Alcohols in Rats

AlcoholStudy DurationNOAEL (mg/kg/day)Reference
Methanol28-day~200[11]
Ethanol28-day1000 - 5000[12]
1-Propanol90-day5200 ppm (inhalation, equivalent oral dose not specified)[3]
1-Butanol90-day125[5][13]
1-Pentanol90-day1000[14]
1-Hexanol90-day~1100[14]
2-Ethyl-1-hexanol90-day125[15]
1-Heptanol28-day (OECD 422)1000[7]
1-Octanol90-day~100 (assumed based on structural analogs)[11]

Experimental Protocols

In Vivo Acute Toxicity Testing (OECD Guidelines)

The assessment of acute oral, dermal, and inhalation toxicity of chemicals is standardized by the Organisation for Economic Co-operation and Development (OECD) to ensure data quality and comparability.

2.1.1. Acute Oral Toxicity - Fixed Dose Procedure (OECD 420) This method is an alternative to the classical LD50 test and aims to determine a dose that causes evident toxicity but not lethality.[10]

  • Principle: A stepwise procedure where a fixed dose is administered to a small group of animals (usually female rats).[16] The outcome (presence or absence of toxicity) determines the next dose level.

  • Procedure:

    • Sighting Study: A single animal is dosed at a starting dose (e.g., 300 mg/kg) to determine the appropriate starting dose for the main study.[16]

    • Main Study: A group of five animals of a single sex is dosed at the selected starting dose (5, 50, 300, or 2000 mg/kg).[10]

    • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[17]

    • Endpoint: The test allows for the classification of the substance into one of a series of toxicity classes based on the observed effects at different dose levels.[14]

2.1.2. Acute Dermal Toxicity (OECD 402) This guideline provides a method for assessing the toxicity of a substance applied to the skin.[18]

  • Principle: The test substance is applied in a single dose to a small area of the shaved skin of experimental animals (usually rabbits or rats).[15]

  • Procedure:

    • Preparation: The fur is removed from the dorsal area of the trunk of the test animals approximately 24 hours before the test.[15]

    • Application: The test substance is applied uniformly over an area of at least 10% of the total body surface area and held in contact with the skin with a porous gauze dressing and non-irritating tape for 24 hours.[15]

    • Observation: Animals are observed for mortality, skin reactions (erythema, edema), and systemic signs of toxicity for 14 days.[15]

2.1.3. Acute Inhalation Toxicity (OECD 403) This guideline describes a method for assessing the toxicity of a substance upon inhalation.[18]

  • Principle: Animals (usually rats) are exposed to the test substance as a gas, vapor, or aerosol in a specially designed inhalation chamber for a defined period (typically 4 hours).[11]

  • Procedure:

    • Exposure: Groups of animals are exposed to different concentrations of the test substance.

    • Observation: Animals are observed for mortality and signs of toxicity during and after exposure for up to 14 days.[11]

    • Endpoint: The LC50 (median lethal concentration) is determined.

In Vitro Cytotoxicity Assays

In vitro assays are crucial for screening the cytotoxic potential of substances and for mechanistic studies, reducing the reliance on animal testing.

2.2.1. MTT Assay for Hepatotoxicity in HepG2 Cells The MTT assay is a colorimetric assay for assessing cell metabolic activity.[19]

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to a purple formazan product.[20][21] The amount of formazan produced is proportional to the number of viable cells.

  • Protocol Outline:

    • Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

    • Treatment: Expose the cells to various concentrations of the test alcohol for a specified duration (e.g., 24 or 48 hours).

    • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[19]

    • Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage of the untreated control.

2.2.2. LDH Assay for Neurotoxicity in SH-SY5Y Cells The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells.

  • Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon cell lysis or membrane damage. The amount of LDH released is proportional to the number of damaged cells.

  • Protocol Outline:

    • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate and differentiate them if required for the specific study.

    • Treatment: Expose the cells to various concentrations of the test alcohol for a defined period.

    • Sample Collection: Collect the cell culture supernatant.

    • LDH Reaction: Add the supernatant to a reaction mixture containing lactate and NAD+. The LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH.

    • Measurement: The formation of NADH is measured spectrophotometrically at 340 nm or by a coupled colorimetric reaction.

    • Data Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control (cells treated with a lysis buffer).

Mechanisms of Toxicity

The toxicity of short-chain alcohols is multifaceted, involving metabolic activation, oxidative stress, and direct effects on cellular components, particularly in the central nervous system.

Metabolic Pathways and Activation

The primary site of alcohol metabolism is the liver. Two main enzymatic pathways are involved:

  • Alcohol Dehydrogenase (ADH) Pathway: This is the major pathway for the metabolism of lower concentrations of alcohols. ADH, a cytosolic enzyme, oxidizes alcohols to their corresponding aldehydes. This reaction requires NAD+ as a cofactor, converting it to NADH.[4]

  • Microsomal Ethanol-Oxidizing System (MEOS): This pathway, located in the endoplasmic reticulum, becomes more significant at higher alcohol concentrations. The key enzyme is Cytochrome P450 2E1 (CYP2E1). This reaction consumes NADPH and oxygen.[22]

The aldehydes produced, such as formaldehyde from methanol and acetaldehyde from ethanol, are highly reactive and more toxic than the parent alcohols. These are further oxidized to carboxylic acids (e.g., formic acid from formaldehyde, acetic acid from acetaldehyde) by aldehyde dehydrogenase (ALDH).

Metabolic pathways of short-chain alcohols.
Oxidative Stress

The metabolism of alcohols, particularly via the CYP2E1 pathway, is a significant source of reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide. This leads to a state of oxidative stress, characterized by an imbalance between the production of ROS and the antioxidant capacity of the cell. Oxidative stress can cause damage to lipids (lipid peroxidation), proteins, and DNA, ultimately leading to cellular dysfunction and death.

OxidativeStress Alcohol Alcohol Metabolism (especially CYP2E1) ROS ↑ Reactive Oxygen Species (ROS) Alcohol->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress LipidPeroxidation LipidPeroxidation OxidativeStress->LipidPeroxidation Lipid Peroxidation ProteinDamage ProteinDamage OxidativeStress->ProteinDamage Protein Damage DNADamage DNADamage OxidativeStress->DNADamage DNA Damage CellularDamage Cellular Damage LipidPeroxidation->CellularDamage ProteinDamage->CellularDamage DNADamage->CellularDamage

Mechanism of alcohol-induced oxidative stress.
GABA-A Receptor Modulation

Short-chain alcohols, particularly ethanol and butanol, are known to potentiate the function of γ-aminobutyric acid type A (GABA-A) receptors, the major inhibitory neurotransmitter receptors in the central nervous system.[23]

  • Mechanism: Alcohols act as positive allosteric modulators of GABA-A receptors.[14] They are thought to bind to a specific pocket within the transmembrane domain of the receptor, enhancing the chloride ion current induced by GABA.[6] This leads to neuronal hyperpolarization and an overall inhibitory effect on neurotransmission, contributing to the sedative and anxiolytic effects of alcohol.

  • Structure-Activity Relationship: The potency of n-alcohols in potentiating GABA-A receptor function generally increases with carbon chain length up to a certain point (around C10-C12), after which the effect diminishes (the "cutoff effect"). This suggests that the binding pocket has a finite size. Stereoisomers can also exhibit differential effects, indicating that the structure of the alcohol, not just its lipid solubility, is a key determinant of its interaction with the receptor.[6]

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the cytotoxicity of short-chain alcohols using an in vitro assay.

ExperimentalWorkflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., HepG2, SH-SY5Y) Seeding 2. Cell Seeding (96-well plate) CellCulture->Seeding Exposure 4. Expose Cells to Alcohols (e.g., 24h, 48h) Seeding->Exposure AlcoholPrep 3. Prepare Alcohol Solutions (various concentrations) AlcoholPrep->Exposure AssayReagent 5. Add Assay Reagent (e.g., MTT, LDH substrate) Exposure->AssayReagent Incubation 6. Incubate AssayReagent->Incubation Measurement 7. Measure Signal (Absorbance/Fluorescence) Incubation->Measurement Calculation 8. Calculate Cell Viability/ Cytotoxicity Measurement->Calculation IC50 9. Determine IC50 Calculation->IC50

Experimental workflow for in vitro cytotoxicity testing.

References

Methodological & Application

Application Note: High-Resolution Gas Chromatography Methods for C1-C8 Hydrocarbon Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details robust and reliable gas chromatography (GC) methods for the qualitative and quantitative analysis of C1-C8 hydrocarbons. The methodologies presented are tailored for researchers, scientists, and drug development professionals requiring accurate separation and quantification of light hydrocarbons in various matrices. This document provides detailed experimental protocols for two common column types: a Porous Layer Open Tubular (PLOT) column for detailed isomer separation of light hydrocarbons (C1-C5) and a non-polar capillary column for the analysis of heavier hydrocarbons (C6-C8). A Flame Ionization Detector (FID) is utilized for its high sensitivity to hydrocarbons.

Introduction

The analysis of C1-C8 hydrocarbons is critical in numerous fields, including petrochemical analysis, environmental monitoring, and in the pharmaceutical industry for residual solvent analysis and process monitoring. Gas chromatography is the premier technique for this application due to its high resolution and sensitivity. The choice of GC column is paramount for achieving the desired separation. For light hydrocarbons (C1-C5), including their isomers, PLOT columns with adsorbents like alumina or porous polymers offer excellent selectivity. For heavier hydrocarbons (C6-C8), non-polar capillary columns provide separation primarily based on boiling point. This application note provides a comprehensive guide to implementing these methods.

Experimental

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 7890B GC system (or equivalent)

  • Detector: Flame Ionization Detector (FID)

  • Columns:

    • Agilent J&W HP-PLOT Al2O3 "S" (50 m x 0.32 mm I.D., 8 µm)

    • Agilent J&W DB-1 (30 m x 0.25 mm I.D., 0.25 µm)

  • Carrier Gas: Helium (99.999% purity)

  • Gases for FID: Hydrogen (99.999% purity), Air (zero grade)

  • Sample Introduction: Split/Splitless Inlet, Gas-tight syringe or gas sampling valve

Sample Preparation

Gaseous samples can be introduced directly using a gas sampling valve. Liquid samples containing C1-C8 hydrocarbons should be diluted in a suitable volatile solvent (e.g., pentane or hexane) to a concentration within the linear range of the detector.

Results and Discussion

Method 1: Analysis of C1-C5 Hydrocarbons using an Alumina PLOT Column

The HP-PLOT Al2O3 "S" column provides high selectivity for the separation of saturated and unsaturated C1-C5 hydrocarbon isomers. The alumina adsorbent allows for the separation of compounds that are often difficult to resolve on liquid stationary phases. A typical temperature program allows for the elution of all C1-C5 hydrocarbons within 20 minutes, with excellent peak shape and resolution.

Method 2: Analysis of C6-C8 Hydrocarbons using a DB-1 Capillary Column

The DB-1 column, a non-polar column with a 100% dimethylpolysiloxane stationary phase, separates hydrocarbons primarily by their boiling points. This method is suitable for the routine analysis of C6-C8 hydrocarbons. A temperature program is employed to ensure the timely elution of all components.

Data Presentation

The following tables summarize the typical retention times for C1-C8 hydrocarbons using the two described methods.

Table 1: Retention Times for C1-C6 n-Alkanes on a PoraPLOT Q Column

CompoundRetention Time (min)
Methane2.03
Ethane2.63
Propane4.43
n-Butane7.95
n-Pentane11.16
n-Hexane13.98

Data adapted from a study on an Agilent J&W PoraPLOT Q column, which shows similar characteristics to Alumina PLOT for n-alkanes.

Table 2: Typical Elution Order for C1-C8 Hydrocarbons on a Non-Polar (DB-1) Column

CompoundElution Order
Methane1
Ethane2
Propane3
Isobutane4
n-Butane5
Isopentane6
n-Pentane7
n-Hexane8
n-Heptane9
n-Octane10

Note: On non-polar columns, elution order generally follows the boiling points of the analytes.[1]

Conclusion

The described gas chromatography methods provide reliable and high-resolution analysis of C1-C8 hydrocarbons. The use of an Alumina PLOT column is recommended for detailed isomer analysis of light hydrocarbons (C1-C5), while a non-polar DB-1 column is suitable for the routine analysis of heavier hydrocarbons (C6-C8). The provided protocols can be adapted to specific analytical needs by optimizing parameters such as the temperature program and flow rate.

Mandatory Visualizations

GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_data Data Analysis Sample Gaseous or Liquid Sample Dilution Dilution (for liquid samples) Sample->Dilution Injector Injector (Split/Splitless) Dilution->Injector Column GC Column (PLOT or Capillary) Injector->Column Detector FID Detector Column->Detector Oven GC Oven (Temperature Program) Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification Integration->Quantification Column_Selection Analyte_Range Select Hydrocarbon Range C1_C5 C1-C5 Isomers Analyte_Range->C1_C5 Light Hydrocarbons C6_C8 C6-C8 Hydrocarbons Analyte_Range->C6_C8 Heavier Hydrocarbons PLOT_Column PLOT Column (e.g., Alumina) C1_C5->PLOT_Column Capillary_Column Non-Polar Capillary Column (e.g., DB-1) C6_C8->Capillary_Column High_Selectivity High Selectivity for Isomers PLOT_Column->High_Selectivity Boiling_Point Separation by Boiling Point Capillary_Column->Boiling_Point

References

Application Note & Protocol: Quantification of Short-Chain Fatty Acids Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Short-chain fatty acids (SCFAs) are saturated fatty acids with fewer than six carbon atoms, primarily produced in the colon through bacterial fermentation of dietary fibers.[1] The most abundant SCFAs—acetate, propionate, and butyrate—constitute about 95% of the total SCFAs in the gut.[2] These molecules are not only crucial energy sources for colonocytes but also act as signaling molecules that regulate various host physiological processes, including glucose homeostasis, immune response, and inflammation.[1][3] Given their significant role in gut health and their potential as therapeutic targets, accurate quantification of SCFAs in biological samples is essential for research and drug development.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the quantification of SCFAs.[4] HPLC offers versatility through various separation modes and detection methods, including UV-Visible, refractive index (RI), and mass spectrometry (MS) detectors.[2][5][6] This application note provides detailed protocols for the quantification of SCFAs in biological matrices using HPLC with UV detection, including sample preparation, and data analysis, along with quantitative performance data.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for accurate SCFA quantification and depends on the sample matrix. Common matrices include bacterial fermentation broths, fecal samples, and plasma.[1][2][7] Acidification of the sample is a common step to ensure SCFAs are in their protonated form, which improves their extraction and retention on reversed-phase columns.[1][7]

Protocol 1: Liquid-Liquid Extraction (LLE) for Bacterial Supernatants and Fecal Samples

This protocol is adapted from methods described for the extraction of SCFAs from bacterial cultures and fecal homogenates.[1][7][8]

  • Homogenization (for fecal samples): Weigh 100 mg of fecal sample into a microcentrifuge tube. Add 1 mL of a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 2.0) and homogenize thoroughly for 5 minutes.[6]

  • Centrifugation: Centrifuge the homogenate or bacterial culture at 10,000 rpm for 10 minutes to pellet solid debris.[6][9]

  • Acidification: Transfer the supernatant to a new tube. Add a strong acid, such as hydrochloric acid (HCl), to adjust the pH to below 2.[4][7]

  • Internal Standard: Add an internal standard (e.g., 2-ethylbutyric acid) to the acidified supernatant to correct for extraction efficiency and injection volume variability.[9]

  • Extraction: Add 1 mL of diethyl ether to the sample, vortex vigorously for 1 minute, and then shake for 20 minutes.[7][8]

  • Phase Separation: Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic phases.[9]

  • Collection: Carefully transfer the organic (upper) layer containing the SCFAs to a clean tube. Repeat the extraction step on the aqueous layer to improve recovery.[1][9]

  • Evaporation: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen at room temperature.[9]

  • Reconstitution: Reconstitute the dried residue in a known volume (e.g., 200 µL) of the HPLC mobile phase or a suitable solvent like methanol.[9] The sample is now ready for HPLC analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Fecal Samples

SPE can be used as an alternative cleanup step to LLE.[6]

  • Sample Pre-treatment: Homogenize and centrifuge the fecal sample as described in Protocol 1 (steps 1-2).[6]

  • Cartridge Conditioning: Condition a strong anion exchange (SAX) SPE cartridge by passing 500 µL of methanol, followed by 500 µL of HPLC-grade water.[6]

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.[6]

  • Washing: Wash the cartridge to remove interfering compounds.

  • Elution: Elute the bound SCFAs using an appropriate elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute the residue in the mobile phase for HPLC analysis.

Derivatization for Enhanced UV Detection (Optional but Recommended)

SCFAs lack a strong chromophore, making their detection at low concentrations by UV difficult.[7][10] Derivatization with a UV-absorbing agent can significantly enhance sensitivity. 3-Nitrophenylhydrazine (3-NPH) and 2-Nitrophenylhydrazine (2-NPH) are common derivatizing agents.[8][9]

Protocol 3: Pre-column Derivatization with 3-Nitrophenylhydrazine (3-NPH)

  • To 50 µL of the sample extract, add 50 µL of 200 mM 3-nitrophenylhydrazine (3-NPH) hydrochloride and 50 µL of 120 mM N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).[8]

  • Incubate the mixture at 40°C for 30 minutes with constant shaking.[8]

  • Quench the reaction by adding 200 µL of 0.1% formic acid.[8] The derivatized sample is now ready for HPLC injection.

HPLC-UV Analysis

Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector is required.[11]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[6][11]

  • Mobile Phase: An isocratic or gradient mobile phase of acetonitrile and an acidic aqueous solution (e.g., 0.1% phosphoric acid or sulfuric acid) is typical. A common composition is a 20:80 (v/v) mixture of acetonitrile and 0.1% o-phosphoric acid.[11] The low pH of the mobile phase ensures that the SCFAs remain in their protonated form for better retention.[7]

  • Flow Rate: A flow rate of 1.0 mL/min is often used.[6][11]

  • Column Temperature: Maintain the column at a constant temperature, for example, 30°C or 40°C, to ensure reproducible retention times.[6][11]

  • Injection Volume: Inject 20 µL of the prepared sample.[11]

  • UV Detection: For underivatized SCFAs, detection is typically performed at a low wavelength, such as 210 nm.[6][7][10] For derivatized SCFAs (e.g., with 2-NPH), a higher wavelength like 400 nm is used.[9]

Quantification

Quantification is achieved by creating a calibration curve using standard solutions of the SCFAs of interest at known concentrations.[5]

  • Prepare Standard Solutions: Prepare a stock solution containing a mixture of the SCFAs (e.g., acetic, propionic, and butyric acid) at a high concentration (e.g., 50 mg/mL).[6]

  • Create Calibration Curve: Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations spanning the expected range in the samples.[8]

  • Analyze Standards: Inject the calibration standards into the HPLC system and record the peak areas.

  • Plot Curve: Plot the peak area against the concentration for each SCFA to generate a calibration curve.

  • Calculate Sample Concentrations: Inject the prepared samples, determine the peak areas for each SCFA, and use the calibration curve to calculate their concentrations in the original sample.

Data Presentation

The following tables summarize typical quantitative data for SCFA analysis by HPLC, compiled from various studies.

Table 1: HPLC-UV Method Performance for Underivatized SCFAs

AnalyteLinearity Range (mM)Correlation Coefficient (r²)LOD (mM)LOQ (mM)Reference
Acetic Acid0.5 - 50> 0.9950.13 - 0.330.5 - 1.0[7][10]
Propionic Acid0.5 - 50> 0.9950.13 - 0.330.5 - 1.0[7][10]
Butyric Acid0.5 - 50> 0.9950.13 - 0.330.5 - 1.0[7][10]

Table 2: HPLC-MS/MS Method Performance for Derivatized SCFAs

AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)LOD (µmol/L)LOQ (µg/mL)Reference
Acetic Acid1.95 - 1000≥ 0.99970.13.670[2][8][11]
Propionic Acid0.39 - 200≥ 0.99970.051.835[2][8][11]
Butyric Acid0.39 - 200≥ 0.99970.053.676[2][8][11]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quantification Quantification Sample Biological Sample (Feces, Supernatant) Homogenize Homogenization & Centrifugation Sample->Homogenize Acidify Acidification (pH < 2) Homogenize->Acidify Extract Liquid-Liquid or Solid-Phase Extraction Acidify->Extract Evaporate Evaporation Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute HPLC HPLC System (C18 Column) Reconstitute->HPLC Detect UV Detector (210 nm) HPLC->Detect Data Data Acquisition Detect->Data Quantify Calculate SCFA Concentrations Data->Quantify Calibrate Calibration Curve (Standard Solutions) Calibrate->Quantify

Caption: Experimental workflow for SCFA quantification by HPLC.

Simplified SCFA Signaling Pathway

scfa_signaling cluster_gut Gut Lumen cluster_host Host Cell (e.g., Colonocyte) Fiber Dietary Fiber Microbiota Gut Microbiota Fiber->Microbiota SCFA SCFAs (Acetate, Propionate, Butyrate) Microbiota->SCFA Fermentation GPCR G-protein coupled receptors (GPCRs) SCFA->GPCR Activation HDAC Histone Deacetylases (HDACs) SCFA->HDAC Inhibition Metabolism Energy Metabolism SCFA->Metabolism Immune Immune Regulation GPCR->Immune Gene Gene Expression HDAC->Gene

Caption: Simplified SCFA signaling in host cells.

References

Application Notes & Protocols for the Analysis of C1-C8 Aliphatic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The accurate identification and quantification of C1-C8 aliphatic compounds are critical across various scientific disciplines, including environmental monitoring, food science, pharmaceutical development, and petrochemical analysis. This group of compounds encompasses a wide range of volatilities and polarities, from nonpolar hydrocarbons to polar carboxylic acids. Consequently, a variety of analytical techniques are employed for their characterization. This document provides detailed application notes and experimental protocols for the analysis of these compounds using primary techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography (GC) for C1-C8 Hydrocarbons (Alkanes/Alkenes)

Gas chromatography is the premier technique for separating and analyzing volatile and semi-volatile hydrocarbons. For C1-C8 compounds, a high-resolution capillary column is typically used, often with a Flame Ionization Detector (FID), which offers high sensitivity for hydrocarbons.

Application Note: Analysis of Refinery Gas

Refinery gas streams are complex mixtures requiring detailed analysis to determine their composition, which is essential for quality control.[1] Gas chromatography with a PLOT (Porous Layer Open Tubular) column, such as an Alumina (Al₂O₃) PLOT column, provides excellent separation of C1-C5 hydrocarbon isomers.[2] For a broader analysis including C1-C8 hydrocarbons, a temperature-programmed method is necessary.

Experimental Protocol: GC-FID Analysis of C1-C8 Hydrocarbons

1. Sample Preparation:

  • Gaseous samples can be introduced directly using a gas-tight syringe or a gas sampling valve.

  • Liquid hydrocarbon mixtures (e.g., from petroleum fractions) should be diluted in a suitable volatile solvent like pentane or hexane.

2. Instrumentation:

  • Gas Chromatograph: Agilent 5890 GC or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: Agilent CP-Al2O3/KCl PLOT, 50 m x 0.32 mm.[2]

  • Carrier Gas: Helium or Hydrogen, at a constant pressure of ~130 kPa.[2]

3. GC Conditions:

  • Injector Temperature: 200°C.

  • Detector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 5 minutes.

    • Ramp 1: Increase to 135°C at 10°C/min.[2]

    • Ramp 2: Increase to 205°C at 2°C/min.[2]

    • Final hold: 5 minutes.

  • Injection Mode: Split (Split ratio 100:1).

  • Injection Volume: 1 µL (liquid) or 100 µL (gas).

4. Data Analysis:

  • Compounds are identified by comparing their retention times to those of a known standard mixture.

  • Quantification is achieved by creating a calibration curve from standards of known concentrations and integrating the peak areas of the analytes in the sample.[3]

Data Presentation

Table 1: Typical Retention Times for C1-C8 Hydrocarbons using GC-FID

Peak No. Compound Retention Time (min)
1 Methane 2.1
2 Ethane 2.5
3 Ethene 2.8
4 Propane 3.5
5 Propene 4.1
6 iso-Butane 5.2
7 n-Butane 5.6
8 trans-2-Butene 6.1
9 1-Butene 6.3
10 cis-2-Butene 6.8
11 iso-Pentane 8.5
12 n-Pentane 8.9
13 n-Hexane 12.1
14 n-Heptane 15.8
15 n-Octane 19.2

(Data are representative and may vary based on the specific instrument and conditions.)

Visualization: GC Analysis Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Collection Dilution Dilution (if liquid) Sample->Dilution Injector Injector Port (Vaporization) Dilution->Injector Column GC Column (Separation) Injector->Column Carrier Gas Detector Detector (FID) (Signal Generation) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for the analysis of hydrocarbons by Gas Chromatography.

Headspace GC-MS for Volatile C1-C8 Compounds (Alcohols, Aldehydes, Ketones)

Headspace analysis is an automated sample introduction technique for concentrating volatile organic compounds (VOCs) from a liquid or solid matrix into the vapor phase (the "headspace") before injection into the GC.[4][5] It is ideal for analyzing alcohols, aldehydes, and ketones in complex samples like biological fluids, beverages, or environmental water samples.[6] Coupling with Mass Spectrometry (MS) allows for definitive identification of the compounds.[4]

Application Note: Analysis of Residual Solvents in Pharmaceuticals

The pharmaceutical industry uses headspace GC-MS to check for residual solvents in drug products, ensuring they are below safety limits. This method is highly sensitive and requires minimal sample preparation, making it efficient for quality control.

Experimental Protocol: Headspace GC-MS

1. Sample Preparation:

  • Accurately weigh or pipette the sample (e.g., 1 g of solid or 1 mL of liquid) into a headspace vial (e.g., 20 mL).

  • Add a matrix modifier if necessary (e.g., sodium chloride to increase the vapor pressure of analytes in aqueous samples).[7]

  • Add an internal standard for accurate quantification.

  • Immediately seal the vial with a crimp cap.[4]

2. Instrumentation:

  • GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent.

  • Autosampler: Headspace autosampler (e.g., PerkinElmer TurboMatrix, Agilent 7697A).

  • Column: DB-624 or equivalent polar column, 30 m x 0.25 mm x 1.4 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

3. Headspace Conditions:

  • Vial Equilibration Temperature: 80°C.

  • Vial Equilibration Time: 20 minutes.[7]

  • Loop Temperature: 90°C.

  • Transfer Line Temperature: 100°C.

  • Pressurization Time: 1 minute.

4. GC-MS Conditions:

  • Injector Temperature: 220°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: Increase to 240°C at 10°C/min.

    • Final hold: 5 minutes.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Scan Range: 35-350 amu.

4. Data Analysis:

  • Identify compounds by matching their mass spectra against a library (e.g., NIST).

  • Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.

Data Presentation

Table 2: Headspace GC-MS Data for Common C1-C5 Volatiles

Compound Formula Retention Time (min) Key Mass Fragments (m/z)
Methanol CH₄O 3.1 31, 29
Acetaldehyde C₂H₄O 3.5 29, 44, 43
Ethanol C₂H₆O 4.2 31, 45, 29
Acetone C₃H₆O 5.1 43, 58
Propan-1-ol C₃H₈O 5.9 31, 59, 29
Butan-2-one C₄H₈O 7.2 43, 72, 29
Pentan-1-ol C₅H₁₂O 8.8 42, 31, 70

(Data are representative and may vary based on the specific instrument and conditions.)

Visualization: Headspace GC-MS Workflow

Headspace_Workflow cluster_prep Sample Preparation cluster_hs Headspace Autosampler cluster_gcms GC-MS Analysis Sample Place Sample in Vial Add_IS Add Internal Standard Sample->Add_IS Seal Seal Vial Add_IS->Seal Equilibrate Heat & Equilibrate (Volatiles enter Headspace) Seal->Equilibrate Pressurize Pressurize Vial Equilibrate->Pressurize Inject Inject Headspace Gas into GC Pressurize->Inject GC_Sep GC Separation Inject->GC_Sep MS_Detect MS Detection & Identification GC_Sep->MS_Detect

Caption: Workflow for volatile compound analysis using Headspace GC-MS.

GC-MS of C2-C8 Short-Chain Fatty Acids (SCFAs) with Derivatization

Short-chain fatty acids (C2-C6) and medium-chain fatty acids (C7-C8) are polar and have low volatility, making them unsuitable for direct GC analysis.[8] Derivatization is a critical step to convert them into more volatile and thermally stable esters (e.g., methyl esters) or silyl esters.[9][10] This process replaces active hydrogen atoms in carboxyl groups, reducing polarity and improving chromatographic behavior.[9]

Application Note: SCFA Profiling in Gut Microbiome Studies

Profiling SCFAs like acetic, propionic, and butyric acid in biological samples (e.g., feces, plasma) is a major topic in gut bacteria research.[8] GC-MS with derivatization provides the sensitivity and selectivity needed to quantify these key metabolites, which are present in complex biological matrices.[8]

Experimental Protocol: SCFA Analysis by GC-MS (Esterification)

1. Sample Preparation (from aqueous sample):

  • Acidify 500 µL of the sample (e.g., fecal extract, plasma) with 50 µL of 50% H₂SO₄.

  • Add an internal standard (e.g., heptanoic acid).

  • Extract the SCFAs with 1 mL of diethyl ether, vortex, and centrifuge.

  • Transfer the ether layer to a new tube.

2. Derivatization (Esterification with BF₃-Methanol):

  • Add 200 µL of 14% Boron trifluoride (BF₃) in methanol to the ether extract.[9]

  • Seal the tube and heat at 60°C for 30 minutes to form fatty acid methyl esters (FAMEs).

  • Cool the sample, add 1 mL of saturated NaCl solution, and vortex.

  • Centrifuge and transfer the upper organic layer containing FAMEs to a GC vial.

3. Instrumentation:

  • GC-MS System: As described in Section 2.

  • Column: A non-polar or intermediate-polarity column such as a DB-5ms or HP-FFAP, 30 m x 0.25 mm x 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

4. GC-MS Conditions:

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 220°C at 8°C/min.

    • Final hold: 10 minutes.

  • MS Conditions: As described in Section 2.

4. Data Analysis:

  • Identify FAMEs based on retention time and mass spectra.

  • Quantify using the internal standard method.

Data Presentation

Table 3: GC-MS Data for Derivatized Short-Chain Fatty Acids (as Methyl Esters)

Original SCFA Derivatized Form (FAME) Retention Time (min) Key Mass Fragments (m/z)
Acetic Acid (C2) Methyl Acetate 4.5 43, 74, 59
Propionic Acid (C3) Methyl Propionate 5.8 57, 88, 59
Butyric Acid (C4) Methyl Butyrate 7.3 71, 102, 43
Valeric Acid (C5) Methyl Valerate 8.9 85, 116, 74
Caproic Acid (C6) Methyl Caproate 10.4 99, 130, 74
Octanoic Acid (C8) Methyl Octanoate 13.1 74, 87, 158

(Data are representative and may vary based on the specific instrument and conditions.)

Visualization: Derivatization Workflow for SCFA Analysis

Derivatization_Workflow cluster_prep Extraction cluster_deriv Derivatization cluster_gcms GC-MS Analysis Acidify Acidify Sample Extract Solvent Extraction (e.g., Ether) Acidify->Extract Add_Reagent Add Reagent (e.g., BF3-Methanol) Extract->Add_Reagent Heat Heat (60°C) (Forms FAMEs) Add_Reagent->Heat Inject_FAMEs Inject FAMEs Heat->Inject_FAMEs Analyze Separate & Detect Inject_FAMEs->Analyze

Caption: Workflow for SCFA analysis by GC-MS, including the essential derivatization step.

HPLC for C1-C8 Aldehydes and Ketones

While GC is often preferred for C1-C8 compounds, HPLC is a valuable alternative, particularly for thermally unstable molecules or when derivatization can enhance detection.[8] Aldehydes and ketones react with 2,4-dinitrophenylhydrazine (DNPH) to form hydrazones, which are highly chromophoric and can be easily detected by a UV-Vis detector.

Experimental Protocol: HPLC-UV Analysis of Aldehydes

1. Sample Preparation and Derivatization:

  • For air samples, draw a known volume of air through a silica gel cartridge coated with DNPH.

  • For liquid samples, add 1 mL of the sample to 1 mL of a saturated solution of DNPH in acetonitrile (with catalytic acid).

  • Allow the reaction to proceed for 1 hour at room temperature.

  • The resulting solution containing the aldehyde-DNPH derivatives can be directly injected or diluted if necessary.

2. Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Detector Wavelength: 360 nm.

3. HPLC Conditions:

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • Start with 60% A / 40% B.

    • Linearly increase to 100% B over 20 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

Data Presentation

Table 4: HPLC-UV Data for Aldehyde-DNPH Derivatives

Original Aldehyde Retention Time (min)
Formaldehyde (C1) 8.2
Acetaldehyde (C2) 9.5
Propanal (C3) 11.3
Butanal (C4) 13.1
Pentanal (C5) 14.8
Hexanal (C6) 16.4

(Data are representative and may vary based on the specific instrument and conditions.)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds. While not typically used for routine quantification of C1-C8 aliphatics in complex mixtures (where GC and HPLC excel), it is invaluable for confirming the identity and structure of isolated compounds or for analyzing simpler mixtures.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Alkenyl protons are deshielded and appear at low field (downfield) in the spectrum.[11]

  • ¹³C NMR: Shows the number of non-equivalent carbons. The chemical shift indicates the type of carbon (e.g., sp³, sp², carbonyl). Alkene carbons absorb at a lower field (~100-170 ppm) compared to alkane carbons.[11][12]

Summary of Techniques

The choice of analytical technique depends on the specific compound class, the sample matrix, and the analytical goal (quantification vs. identification).

Visualization: Logic for Technique Selection

Technique_Selection cluster_compounds C1-C8 Aliphatic Compound Classes cluster_techniques Primary Analytical Techniques Hydrocarbons Hydrocarbons (Alkanes, Alkenes) GC_FID GC-FID Hydrocarbons->GC_FID High volatility & detector response Volatiles Volatile Oxygenates (Alcohols, Aldehydes, Ketones) HS_GCMS Headspace GC-MS Volatiles->HS_GCMS Volatile & in complex matrix HPLC_UV HPLC-UV with Derivatization Volatiles->HPLC_UV Alternative for thermally labile compounds Acids Carboxylic Acids (SCFAs) GCMS_Deriv GC-MS with Derivatization Acids->GCMS_Deriv Poor volatility, requires modification Acids->HPLC_UV When GC is not an option

Caption: Logical guide for selecting the appropriate analytical technique.

References

Application Notes and Protocols for the Synthesis of C1-C8 Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of short-chain aldehydes (C1-C8), which are crucial building blocks in organic synthesis and drug development. The following sections outline various synthetic methods, including oxidation of primary alcohols, ozonolysis of alkenes, and hydroformylation, offering a range of options depending on the available starting materials and desired scale.

Key Synthesis Methods Overview

The synthesis of C1-C8 aldehydes can be broadly categorized into three primary strategies:

  • Oxidation of Primary Alcohols: This is a widely used method where a primary alcohol is oxidized to the corresponding aldehyde. Careful selection of the oxidizing agent is crucial to prevent over-oxidation to a carboxylic acid. Common reagents include Dess-Martin periodinane (DMP), pyridinium chlorochromate (PCC), and conditions for Swern oxidation.

  • Ozonolysis of Alkenes: This powerful reaction cleaves a carbon-carbon double bond to form two carbonyl compounds.[1] By choosing a terminal alkene, a specific aldehyde can be synthesized, often accompanied by the formation of formaldehyde.[2] A reductive workup is necessary to obtain the aldehyde product.[3]

  • Hydroformylation of Alkenes: Also known as the oxo process, this industrial method involves the addition of a formyl group and a hydrogen atom across the double bond of an alkene.[4] This reaction is highly atom-economical and is a primary route for the production of propanal and butanal on a large scale.

The choice of method depends on factors such as the availability of the starting material, desired yield, scalability, and tolerance of other functional groups in the molecule.

Data Presentation: Comparison of Synthesis Protocols

The following tables summarize quantitative data for the synthesis of C1-C8 aldehydes using various methods, allowing for easy comparison of yields and reaction conditions.

Table 1: Synthesis of C1-C3 Aldehydes

AldehydeMethodStarting MaterialReagents & ConditionsYield (%)Reference
Formaldehyde (C1) OxidationMethanolIron-molybdenum oxide catalyst, 250–350 °C88-92[5]
OzonolysisEthene1. O₃, CH₂Cl₂, -78 °C; 2. Zn, H₂OHigh[6]
Acetaldehyde (C2) OxidationEthanolAg/SrFeO₃-δ catalyst, ~400°Cup to 70[7]
HydrogenationAcetic anhydridePalladium on alumina, H₂, 185 °C, 30 psig93[8]
Propanal (C3) Oxidation1-PropanolK₂Cr₂O₇, H₂SO₄, H₂O, distillation45-50[9]
HydroformylationEtheneRh-based catalyst, CO, H₂High[4][10]

Table 2: Synthesis of C4-C6 Aldehydes

AldehydeMethodStarting MaterialReagents & ConditionsYield (%)Reference
Butanal (C4) HydroformylationPropeneRhodium catalyst, CO, H₂, low pressureHigh (industrial)[11]
Oxidation1-ButanolDess-Martin Periodinane, CH₂Cl₂High[12]
Pentanal (C5) Hydroformylation1-ButeneRhH(C₅H₇O₂)(PPh₃)(CO), PPh₃, xylene, 100 °C, 2.5 MPa81.7 (conversion)[13]
Oxidation1-PentanolDess-Martin Periodinane, CH₂Cl₂High[14]
Ozonolysis1-Hexene1. O₃; 2. Reductive workup (e.g., Zn/CH₃COOH)Good[15]
Hexanal (C6) Oxidation1-HexanolCuO-MgO/Al₂O₃ catalyst, 260 °C46.6 (selectivity)[6]
Enzymatic13-Hydroperoxy-linoleic acid (13-HPOD)Immobilized hydroperoxide lyase (HPL)High[16]

Table 3: Synthesis of C7-C8 Aldehydes

AldehydeMethodStarting MaterialReagents & ConditionsYield (%)Reference
Heptanal (C7) PyrolysisCastor OilPine rosin (catalyst), distillation~17 (from 150 mL oil)[17]
Hydroformylation1-HexeneRhodium catalyst, CO, H₂High[18]
Octanal (C8) Oxidation1-OctanolAnhydrous trimethylamine oxide, CHCl₃, reflux41.5-43[19]
Hydroformylation1-HepteneRhodium catalyst, CO, H₂High[20]
Ozonolysis1-Nonene1. O₃; 2. Reductive workupGoodGeneral Ozonolysis

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments cited in the tables above.

Protocol 1: Synthesis of Propanal from 1-Propanol via Oxidation

This protocol is based on the oxidation of a primary alcohol using potassium dichromate and sulfuric acid.[9]

Materials:

  • 1-Propanol

  • Potassium dichromate (K₂Cr₂O₇)

  • Concentrated sulfuric acid (H₂SO₄)

  • Distilled water

  • Ice

  • Apparatus for distillation

Procedure:

  • Prepare the oxidizing solution by dissolving 33 g of potassium dichromate in 200 mL of distilled water in a beaker.

  • With rapid stirring, slowly add 24 mL of concentrated sulfuric acid to the potassium dichromate solution. Cool the mixture in an ice bath.

  • In a round-bottom flask, place 25 mL of 1-propanol.

  • Set up a distillation apparatus with the round-bottom flask containing the 1-propanol.

  • Slowly add the oxidizing solution from a dropping funnel to the gently boiling 1-propanol.

  • The propanal formed will distill over. Collect the distillate in a receiving flask cooled in an ice bath. The boiling point of propanal is approximately 49°C.

  • Continue the distillation until no more oily drops of propanal are collected.

  • The collected distillate can be further purified by fractional distillation.

Expected Yield: 45-50%[9]

Protocol 2: Synthesis of Octanal from 1-Octanol via Oxidation

This protocol utilizes anhydrous trimethylamine oxide for the mild oxidation of 1-octanol.[19]

Materials:

  • 1-Octanol

  • Trimethylamine oxide dihydrate

  • Dimethylformamide (DMF)

  • Chloroform (CHCl₃)

  • 2N Sulfuric acid

  • 2N Sodium carbonate solution

  • Anhydrous sodium sulfate

  • Apparatus for distillation under reduced pressure

Procedure:

  • Prepare anhydrous trimethylamine oxide by dissolving 45.0 g of the dihydrate in 300 mL of warm DMF. Distill off the solvent at atmospheric pressure until the boiling point reaches 152-153 °C, then remove the remaining solvent under reduced pressure.

  • Dissolve the resulting 30 g of anhydrous trimethylamine oxide in 100 mL of chloroform in a three-necked flask equipped with a reflux condenser and a dropping funnel.

  • Add a solution of 1-octanol (amount to be calculated based on stoichiometry) in chloroform to the trimethylamine oxide solution.

  • Reflux the mixture for several hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the solution and add 110 mL of 2N aqueous sulfuric acid with stirring.

  • Separate the chloroform layer and wash it successively with water, 2N aqueous sodium carbonate solution, and again with water.

  • Dry the chloroform solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Distill the residue under reduced pressure to obtain pure octanal.

Expected Yield: 41.5–43%[19]

Protocol 3: General Protocol for Aldehyde Synthesis via Ozonolysis of a Terminal Alkene

This is a general procedure for the synthesis of an aldehyde by the ozonolysis of a corresponding terminal alkene.[1]

Materials:

  • Terminal alkene (e.g., 1-hexene for pentanal)

  • Methanol or Dichloromethane (CH₂Cl₂)

  • Ozone (O₃) from an ozone generator

  • Zinc dust (Zn) or Dimethyl sulfide (DMS)

  • Acetic acid (if using zinc)

  • Dry ice/acetone bath

Procedure:

  • Dissolve the terminal alkene in a suitable solvent (e.g., methanol or dichloromethane) in a flask equipped with a gas inlet tube and a gas outlet.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution. The reaction is typically monitored by the appearance of a blue color, indicating an excess of ozone.

  • Once the reaction is complete, purge the solution with nitrogen or argon to remove excess ozone.

  • Reductive Workup:

    • With Zinc: Add zinc dust and a small amount of acetic acid to the reaction mixture. Allow the mixture to warm to room temperature and stir for several hours.

    • With Dimethyl Sulfide: Add dimethyl sulfide to the reaction mixture at -78 °C and then allow it to warm to room temperature.

  • Filter the reaction mixture to remove any solids.

  • Remove the solvent by distillation.

  • The resulting aldehyde can be purified by distillation or chromatography.

Expected Yield: Generally good to high yields, depending on the substrate.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Oxidation_of_Primary_Alcohol cluster_reactants Reactants cluster_process Reaction cluster_products Products Alcohol Primary Alcohol (R-CH₂OH) Reaction Oxidation Alcohol->Reaction Oxidant Oxidizing Agent (e.g., DMP, PCC, Swern) Oxidant->Reaction Aldehyde Aldehyde (R-CHO) Reaction->Aldehyde Byproducts Reduced Oxidant & Byproducts Reaction->Byproducts

Caption: General workflow for the oxidation of a primary alcohol to an aldehyde.

Ozonolysis_Workflow Start Start: Terminal Alkene Ozonolysis 1. Ozonolysis (O₃, -78°C) Start->Ozonolysis Ozonide Intermediate: Ozonide Ozonolysis->Ozonide Workup 2. Reductive Workup (e.g., Zn/H₂O or DMS) Ozonide->Workup Products Products: Aldehyde + Formaldehyde Workup->Products Purification Purification Products->Purification Final_Product Final Product: Pure Aldehyde Purification->Final_Product Hydroformylation_Process cluster_inputs Inputs cluster_reaction Process cluster_outputs Outputs Alkene Alkene Hydroformylation Hydroformylation Alkene->Hydroformylation Syngas Synthesis Gas (CO + H₂) Syngas->Hydroformylation Catalyst Catalyst (e.g., Rhodium-based) Catalyst->Hydroformylation Aldehydes Aldehyde Mixture (linear and branched) Hydroformylation->Aldehydes

References

Application Notes and Protocols for the Analysis of C1-C8 Alkanes in Petroleum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of light hydrocarbons, specifically C1-C8 alkanes, is a critical aspect of petroleum characterization. These volatile compounds provide valuable information about the origin, maturity, and quality of crude oil and its refined products. Accurate and precise quantification of these alkanes is essential for various applications, including exploration, production, refining, and environmental monitoring. This document provides detailed application notes and experimental protocols for the analysis of C1-C8 alkanes in petroleum samples using common analytical techniques.

Analytical Methods Overview

Gas chromatography (GC) is the primary technique for the analysis of C1-C8 alkanes in petroleum due to its high resolution and sensitivity for volatile compounds.[1] The choice of detector and sample introduction method depends on the specific application and the concentration of the analytes.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This is the most common method for quantifying hydrocarbons. The FID is highly sensitive to compounds containing carbon-hydrogen bonds and provides a linear response over a wide concentration range.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides both quantitative and qualitative information. It is particularly useful for identifying individual isomers and for analyzing complex mixtures where chromatographic separation is incomplete.[3]

  • Headspace Gas Chromatography (HS-GC): This technique is ideal for the analysis of very volatile compounds (C1-C5) in liquid or solid samples. It involves analyzing the vapor phase in equilibrium with the sample, which minimizes contamination of the GC system with heavy matrix components.[4]

  • Detailed Hydrocarbon Analysis (DHA): This is a specialized GC method used to determine the individual hydrocarbon components in gasoline and other light petroleum fractions.[5]

  • PIONA Analysis: This method categorizes hydrocarbons into Paraffins, Iso-paraffins, Olefins, Naphthenes, and Aromatics. It is widely used in the petroleum industry to characterize gasoline and naphtha streams.[6]

Quantitative Data Summary

The concentration of C1-C8 alkanes can vary significantly depending on the type of petroleum product. The following tables summarize typical concentration ranges for these alkanes in gasoline.

AlkaneCarbon NumberTypical Concentration Range in Gasoline (Volume %)[7]
MethaneC1< 0.1
EthaneC2< 0.1
PropaneC30.1 - 1.0
ButanesC41.0 - 10.0
PentanesC55.0 - 30.0
HexanesC65.0 - 20.0
HeptanesC73.0 - 15.0
OctanesC82.0 - 10.0
PIONA Analysis of a Commercial 95 Octane Gasoline[6]Mass Fraction (%)Volume Fraction (%)
Paraffins10.511.2
Iso-paraffins45.348.5
Olefins5.76.1
Naphthenes8.99.5
Aromatics30.624.7

Experimental Protocols

Protocol 1: Direct Injection Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol is suitable for the analysis of C5-C8 alkanes in light crude oil and other liquid petroleum products.

1. Sample Preparation:

  • Allow the petroleum sample to equilibrate to room temperature.

  • Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.

  • Add a known amount of an internal standard (e.g., n-nonane or a deuterated alkane) at a concentration similar to the expected analyte concentrations. The internal standard should be a compound that is not present in the sample and is well-resolved from the analytes of interest.[8]

  • Dilute the sample to the mark with a suitable solvent such as hexane or carbon disulfide.[9] For crude oil analysis, carbon disulfide is often preferred as it is largely invisible to the FID.

  • Mix the solution thoroughly.

  • Transfer an aliquot of the solution to a 2 mL autosampler vial.

2. GC-FID Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent 8890 GC or equivalent
Injector Split/Splitless Inlet
Injection Volume 1.0 µL
Injector Temperature 250 °C[10]
Split Ratio 50:1 to 200:1 (adjust based on sample concentration)[11]
Column 100% Dimethylpolysiloxane (e.g., DB-1, HP-1), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature: 35 °C, hold for 5 minutes. Ramp to 250 °C at 10 °C/min. Hold for 5 minutes.
Detector Flame Ionization Detector (FID)
FID Temperature 300 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (Nitrogen) 25 mL/min

3. Calibration:

  • Prepare a series of calibration standards containing known concentrations of C5-C8 n-alkanes and the internal standard in the same solvent used for the samples.

  • The concentration range of the calibration standards should bracket the expected concentration of the analytes in the samples.

  • Inject each calibration standard and generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

4. Data Analysis:

  • Identify the C5-C8 alkane peaks in the sample chromatogram based on their retention times compared to the calibration standards.

  • Integrate the peak areas of the analytes and the internal standard.

  • Calculate the concentration of each analyte in the sample using the calibration curve.

Protocol 2: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This protocol is suitable for the analysis of volatile C1-C5 alkanes in crude oil and other petroleum matrices.

1. Sample Preparation:

  • Accurately weigh approximately 1 g of the petroleum sample into a 20 mL headspace vial.

  • Add a known amount of a suitable internal standard (e.g., a deuterated volatile alkane).

  • Immediately seal the vial with a PTFE-lined septum and aluminum cap.

2. HS-GC-MS Instrumentation and Conditions:

ParameterSetting
Headspace Autosampler PerkinElmer TurboMatrix or equivalent
Vial Oven Temperature 80 °C
Vial Equilibration Time 30 minutes
Transfer Line Temperature 150 °C
Gas Chromatograph Agilent 8890 GC or equivalent
Injector Split/Splitless Inlet
Injector Temperature 200 °C
Split Ratio 20:1
Column Porous Layer Open Tubular (PLOT) column (e.g., HP-PLOT Q), 30 m x 0.32 mm ID, 20 µm film thickness
Carrier Gas Helium at a constant flow of 1.5 mL/min
Oven Temperature Program Initial temperature: 40 °C, hold for 5 minutes. Ramp to 200 °C at 15 °C/min. Hold for 5 minutes.
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 35-300

3. Calibration:

  • Prepare a series of calibration standards by spiking known amounts of C1-C5 alkane gas standards or liquefied gases into empty, sealed headspace vials.

  • Add the internal standard to each calibration vial.

  • Analyze the calibration standards using the same HS-GC-MS method as the samples.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

4. Data Analysis:

  • Identify the C1-C5 alkane peaks in the sample chromatogram based on their retention times and mass spectra compared to the calibration standards and a mass spectral library (e.g., NIST).

  • Integrate the peak areas of the analytes and the internal standard.

  • Calculate the concentration of each analyte in the sample using the calibration curve.

Visualizations

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Analysis Sample Petroleum Sample Weigh Weigh Sample Sample->Weigh Add_IS Add Internal Standard Weigh->Add_IS Dilute Dilute with Solvent Add_IS->Dilute Vial Transfer to Vial Dilute->Vial Inject Inject Sample Vial->Inject Separate Chromatographic Separation Inject->Separate Detect FID Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calibrate Apply Calibration Curve Integrate->Calibrate Quantify Quantify Analytes Calibrate->Quantify HS_GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Analysis Sample Petroleum Sample Weigh Weigh into Vial Sample->Weigh Add_IS Add Internal Standard Weigh->Add_IS Seal Seal Vial Add_IS->Seal Equilibrate Equilibrate in Headspace Oven Seal->Equilibrate Inject Inject Headspace Vapor Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect MS Detection Separate->Detect TIC Obtain Total Ion Chromatogram Detect->TIC Identify Identify Peaks (RT & MS) TIC->Identify Integrate Integrate Peaks Identify->Integrate Calibrate Apply Calibration Curve Integrate->Calibrate Quantify Quantify Analytes Calibrate->Quantify

References

Biochemical Assays for C1-C8 Carboxylates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the biochemical analysis of short-to-medium-chain carboxylates (C1-C8), which play crucial roles in various physiological and pathological processes. The assays described herein are essential tools for researchers in metabolism, gut microbiome studies, drug discovery, and diagnostics.

Introduction

C1-C8 carboxylates, also known as short- and medium-chain fatty acids (SCFAs and MCFAs), are metabolites produced by gut microbiota and host metabolism. They are increasingly recognized as key signaling molecules and energy sources, influencing a wide range of biological functions. Accurate quantification of these carboxylates in various biological samples is critical for understanding their roles in health and disease. This document outlines several biochemical assay methodologies, including enzymatic and colorimetric approaches, for the detection and quantification of these important molecules.

I. Enzymatic and Colorimetric Assays for C1-C8 Carboxylates

Biochemical assays offer a more direct and often higher-throughput alternative to traditional chromatographic methods for the quantification of specific carboxylates. These assays are typically based on the enzymatic conversion of the target carboxylate, leading to the production of a detectable signal, such as a change in absorbance or fluorescence.

A. Formate (C1)

Principle: Formate is oxidized by formate dehydrogenase (FDH) in the presence of nicotinamide adenine dinucleotide (NAD+) to produce carbon dioxide and NADH. The resulting NADH can be quantified by its absorbance at 340 nm or can be coupled to a colorimetric reaction where a probe is reduced to produce a colored product.[1][2]

Assay Performance:

ParameterValueReference
Detection Method Colorimetric (450 nm or 565 nm)[1][2]
Linear Detection Range 0.05 - 5 mM[2]
Sample Types Serum, urine, media, cells, tissues[1]

Detailed Experimental Protocol (Colorimetric Assay):

  • Sample Preparation:

    • Serum and urine samples can often be assayed directly after centrifugation to remove particulates.[2]

    • Tissue or cell samples should be homogenized in an appropriate assay buffer and centrifuged to collect the supernatant.

    • It is recommended to deproteinize samples using a 10 kDa molecular weight cut-off spin filter.

  • Standard Curve Preparation:

    • Prepare a 1 mM formate standard solution by diluting the provided stock solution.

    • Generate a standard curve by preparing a series of dilutions of the 1 mM standard in the assay buffer. Typical concentrations range from 0 to 10 nmol/well.

  • Reaction Setup:

    • Add 50 µL of each standard and sample to a 96-well plate.

    • Prepare a reaction mix containing formate dehydrogenase, NAD+, and a colorimetric probe according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mix to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 60 minutes, protected from light.[3]

    • Measure the absorbance at 450 nm using a microplate reader.[4]

  • Calculation:

    • Subtract the absorbance of the blank from all readings.

    • Plot the standard curve and determine the concentration of formate in the samples from the curve.

B. Acetate (C2)

Principle: Acetate is converted to acetyl-CoA by acetyl-CoA synthetase (ACS) in the presence of ATP and CoA. The acetyl-CoA is then used in a series of enzymatic reactions that lead to the formation of a colored or fluorescent product.[4] One common method involves the subsequent conversion of acetyl-CoA to citrate, which is then cleaved to produce oxaloacetate. The oxaloacetate is then converted to pyruvate, which is oxidized to generate a colorimetric signal.[5]

Assay Performance:

ParameterValueReference
Detection Method Colorimetric (450 nm or 570 nm) / Fluorometric (Ex/Em = 535/587 nm)[1][4]
Detection Limit (Colorimetric) ~100 µM[5]
Detection Limit (Fluorometric) ~1 µM[5]
Linear Detection Range (Colorimetric) 0.2 - 20 mM[1]
Sample Types Serum, plasma, tissue, cells, food[1][4]

Detailed Experimental Protocol (Colorimetric Assay):

  • Sample Preparation:

    • Homogenize tissue (10 mg) or cells (1 x 10^6) in 100 µL of ice-cold Acetate Assay Buffer.[4]

    • Centrifuge to remove insoluble material.

    • Deproteinize samples using a 10 kDa MWCO spin filter.[4]

  • Standard Curve Preparation:

    • Prepare a 1 mM acetate standard solution from the provided stock.

    • Create a standard curve with concentrations ranging from 0 to 10 nmol/well in a 96-well plate.[4]

  • Reaction Setup:

    • Bring samples and standards to a final volume of 50 µL/well with Acetate Assay Buffer.

    • Prepare a Reaction Mix containing Acetate Enzyme Mix, ATP, Acetate Substrate Mix, and Probe according to the kit instructions.[4]

    • Add 50 µL of the Reaction Mix to each well.

  • Incubation and Measurement:

    • Incubate at room temperature for 40 minutes, protected from light.[4]

    • Measure the absorbance at 450 nm.[4]

  • Calculation:

    • Calculate the acetate concentration based on the standard curve.

C. Propionate (C3), Butyrate (C4), and Valerate (C5)

While dedicated enzymatic and colorimetric assay kits for propionate, butyrate, and valerate are less common than for formate and acetate, their analysis is of significant interest, particularly in gut microbiome research. Chromatographic methods remain the gold standard for these carboxylates. However, some manufacturers offer assay kits, though detailed public protocols are scarce. The principles of these assays would likely involve specific enzymes that can act on these carboxylates, such as propionyl-CoA synthetase or butyryl-CoA synthetase, coupled to a detection system similar to the acetate assay. Researchers are encouraged to consult manufacturers directly for detailed protocols and performance data.

D. Caproate (C6), Heptanoate (C7), and Caprylate (C8)

Direct biochemical assays for these longer-chain carboxylates are not widely available in kit format. Their analysis almost exclusively relies on chromatographic techniques such as gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS). These methods offer high sensitivity and specificity but require more extensive sample preparation, including derivatization. For researchers interested in these molecules, it is recommended to refer to the extensive literature on GC-MS and LC-MS methods for short- and medium-chain fatty acid analysis.

II. Signaling and Metabolic Pathways

C1-C8 carboxylates are not just metabolic end-products but also crucial signaling molecules that modulate various cellular processes. Understanding their pathways is key to elucidating their biological functions.

A. Short-Chain Fatty Acid (SCFA) Signaling

Acetate, propionate, and butyrate are well-known for their signaling roles, primarily through two main mechanisms: activation of G-protein-coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).[6][7][8]

  • GPCR Activation: SCFAs activate GPCRs such as GPR41 (FFAR3), GPR43 (FFAR2), and GPR109A, which are expressed in various cell types, including gut epithelial cells, immune cells, and adipocytes.[9] This activation triggers downstream signaling cascades that influence inflammation, glucose metabolism, and lipid metabolism.[6][10]

  • HDAC Inhibition: Butyrate, in particular, is a potent inhibitor of HDACs. By inhibiting HDACs, butyrate influences gene expression, leading to various cellular responses, including cell cycle arrest, apoptosis, and differentiation in cancer cells.

SCFA_Signaling cluster_extracellular Extracellular cluster_cell Intestinal Epithelial Cell cluster_downstream Downstream Signaling SCFAs Acetate, Propionate, Butyrate, Valerate GPCRs GPR41, GPR43, GPR109A SCFAs->GPCRs Activation HDACs Histone Deacetylases (HDACs) SCFAs->HDACs Inhibition (Butyrate) Inflammation Inflammation GPCRs->Inflammation Metabolism Glucose & Lipid Metabolism GPCRs->Metabolism Gene_Expression Gene Expression (e.g., cell cycle arrest, apoptosis) HDACs->Gene_Expression Carboxylate_Metabolism C1_Formate Formate (C1) One_Carbon_Metabolism One-Carbon Metabolism (Purine, Thymidylate Synthesis) C1_Formate->One_Carbon_Metabolism C2_Acetate Acetate (C2) Acetyl_CoA Acetyl-CoA C2_Acetate->Acetyl_CoA C3_Propionate Propionate (C3) Propionyl_CoA Propionyl-CoA C3_Propionate->Propionyl_CoA C4_Butyrate Butyrate (C4) & other even-chain Beta_Oxidation β-Oxidation C4_Butyrate->Beta_Oxidation C5_Valerate Valerate (C5) & other odd-chain C5_Valerate->Beta_Oxidation TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Fatty_Acid_Synthesis Fatty Acid & Cholesterol Synthesis Acetyl_CoA->Fatty_Acid_Synthesis Propionyl_CoA->TCA_Cycle via Succinyl-CoA Beta_Oxidation->Acetyl_CoA Beta_Oxidation->Acetyl_CoA Beta_Oxidation->Propionyl_CoA Assay_Workflow Start Sample_Collection Sample Collection (e.g., serum, tissue, cells) Start->Sample_Collection Sample_Preparation Sample Preparation (Homogenization, Centrifugation, Deproteinization) Sample_Collection->Sample_Preparation Reaction_Setup Reaction Setup in 96-well Plate (Samples, Standards, Reaction Mix) Sample_Preparation->Reaction_Setup Standard_Preparation Standard Curve Preparation Standard_Preparation->Reaction_Setup Incubation Incubation (e.g., 30-60 min at RT or 37°C) Reaction_Setup->Incubation Detection Signal Detection (Absorbance or Fluorescence) Incubation->Detection Data_Analysis Data Analysis (Calculation from Standard Curve) Detection->Data_Analysis End Data_Analysis->End

References

The Sweet Scent of Science: C1-C8 Esters as Flavoring Agents in the Food Industry

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Short-chain esters, specifically those with carbon backbones ranging from C1 to C8, are pivotal to the flavor and aroma profiles of many foods and beverages. These volatile compounds are responsible for the characteristic fruity and floral notes that define consumer sensory experiences. Found naturally in fruits, fermented products, and alcoholic beverages, these esters are also synthesized for use as nature-identical flavoring agents. This document provides detailed application notes and experimental protocols for the study and utilization of C1-C8 esters in the food industry, tailored for researchers, scientists, and professionals in drug development who may encounter these molecules in their work.

Data Presentation: Physicochemical Properties and Sensory Thresholds of Common C1-C8 Esters

The effective application of C1-C8 esters as flavoring agents is dependent on a thorough understanding of their physicochemical properties and sensory perception thresholds. The following table summarizes key quantitative data for a selection of commonly used esters in the food industry. This data is essential for predicting their behavior in food matrices, determining appropriate usage levels, and ensuring consistent flavor profiles.

Ester NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Solubility in Water ( g/100 mL)Typical Concentration in Food (ppm)Odor Threshold in Water (ppb)Flavor Description
Ethyl AcetateC4H8O288.1177.18.310 - 120 (Wine)5,000 - 30,000Fruity, Sweet, Ethereal
Methyl ButyrateC5H10O2102.13102.30.51 - 10 (Apples, Strawberries)1 - 20Apple, Pineapple
Ethyl ButyrateC6H12O2116.161210.51 - 50 (Orange Juice, Cheese)0.1 - 10Fruity, Pineapple, Tutti-Frutti
Propyl AcetateC5H10O2102.13101.61.891 - 25 (Pears)200 - 1,700Pear, Fruity
Butyl AcetateC6H12O2116.161260.75 - 40 (Apples, Bananas)30 - 700Banana, Apple, Sweet
Isoamyl AcetateC7H14O2130.191420.251 - 35 (Bananas, Beer)2 - 30Banana, Pear
Ethyl HexanoateC8H16O2144.21166.50.060.1 - 5 (Apples, Wine)1 - 10Green Apple, Waxy
Hexyl AcetateC8H16O2144.21171.50.110.5 - 10 (Apples, Pears)5 - 60Fruity, Pear, Green

Experimental Protocols

Protocol 1: Synthesis of Flavor Esters via Fischer Esterification (Example: Isoamyl Acetate)

Fischer esterification is a classic and widely used method for the synthesis of esters. This protocol details the laboratory-scale synthesis of isoamyl acetate, known for its characteristic banana flavor.

Materials:

  • Isoamyl alcohol (3-methyl-1-butanol)

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine isoamyl alcohol and a molar excess of glacial acetic acid (e.g., 1:1.5 to 1:2 ratio).[1] A common laboratory scale might involve 15 mL of isoamyl alcohol and 20 mL of glacial acetic acid.[2]

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the alcohol volume, e.g., 4 mL) to the reaction mixture while swirling.[2]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle for 1-2 hours.[2] The reflux temperature will be around the boiling point of the alcohol.

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel containing cold water. This will help to separate the ester and wash away some of the unreacted acid and alcohol.[2]

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any remaining acetic acid. Be cautious of pressure buildup due to CO2 evolution. Vent the separatory funnel frequently.[3][4]

    • Wash the organic layer with a saturated sodium chloride solution (brine) to help remove any remaining water and improve the separation of the layers.[4]

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the dried organic layer to remove the drying agent.

    • Purify the crude isoamyl acetate by simple distillation. Collect the fraction that boils at the known boiling point of isoamyl acetate (approximately 142 °C).[2]

Fischer_Esterification_Workflow Reactants Isoamyl Alcohol + Glacial Acetic Acid Reflux Reflux (1-2 hours) Reactants->Reflux Catalyst Conc. H2SO4 Catalyst->Reflux Catalyst Workup Work-up: - Water Wash - NaHCO3 Wash - Brine Wash Reflux->Workup Drying Drying (Anhydrous MgSO4) Workup->Drying Purification Distillation Drying->Purification Product Pure Isoamyl Acetate Purification->Product

Fischer Esterification Workflow for Isoamyl Acetate Synthesis.

Protocol 2: Enzymatic Synthesis of Flavor Esters (Example: Ethyl Butyrate)

Enzymatic synthesis offers a "greener" alternative to chemical synthesis, often proceeding under milder conditions and with higher specificity. Lipases are commonly used enzymes for esterification. This protocol describes the synthesis of ethyl butyrate, which has a fruity, pineapple-like aroma.

Materials:

  • Butyric acid

  • Ethanol

  • Immobilized lipase (e.g., from Candida antarctica or Rhizomucor miehei)

  • Organic solvent (e.g., n-hexane or solvent-free system)

  • Molecular sieves (optional, for water removal)

  • Shaking incubator or magnetic stirrer

  • Centrifuge

  • Gas chromatograph (for analysis)

Procedure:

  • Reaction Setup: In a sealed reaction vessel, combine butyric acid and ethanol in a suitable organic solvent like n-hexane.[1][5] Alternatively, a solvent-free system can be employed where the reactants themselves act as the solvent.[6] Molar ratios of acid to alcohol can be varied to optimize the reaction (e.g., 1:1 or with an excess of one reactant).[7]

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme will depend on its activity and should be optimized for the specific reaction (e.g., 10-25% w/v).[5]

  • Water Removal (Optional): To drive the equilibrium towards ester formation, molecular sieves can be added to the reaction mixture to remove the water produced during the reaction.

  • Incubation: Incubate the reaction mixture in a shaking incubator or with magnetic stirring at a controlled temperature (typically 30-60 °C) for a specified time (e.g., 24-72 hours).[1][6] The optimal temperature and time will depend on the specific lipase used.

  • Enzyme Removal: After the reaction, separate the immobilized enzyme from the reaction mixture by centrifugation or simple filtration. The enzyme can often be washed and reused for subsequent reactions.[8]

  • Analysis: Analyze the concentration of the product (ethyl butyrate) in the reaction mixture using gas chromatography (GC) with a flame ionization detector (FID) or a mass spectrometer (MS).

Enzymatic_Esterification_Workflow Substrates Butyric Acid + Ethanol Incubation Incubation (Controlled Temp. & Time) Substrates->Incubation Enzyme Immobilized Lipase Enzyme->Incubation Catalyst Solvent Solvent (e.g., n-hexane) or Solvent-Free Solvent->Incubation Separation Enzyme Separation (Centrifugation/Filtration) Incubation->Separation Analysis Product Analysis (GC) Separation->Analysis Product Ethyl Butyrate Analysis->Product

Enzymatic Synthesis Workflow for Ethyl Butyrate.

Protocol 3: Analysis of C1-C8 Esters in a Food Matrix by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like esters in complex food matrices.

Materials and Equipment:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Headspace autosampler (for volatile analysis)

  • GC column suitable for volatile compounds (e.g., a polar column like DB-WAX)

  • Food sample (e.g., fruit juice, alcoholic beverage)

  • Internal standard (e.g., a deuterated ester or an ester not present in the sample)

  • Sodium chloride

  • Headspace vials with septa

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

    • Place a known amount of the liquid or homogenized solid food sample into a headspace vial. For a fruit puree, this could be around 5 grams.

    • Add a saturated solution of sodium chloride to increase the ionic strength of the sample, which helps to "salt out" the volatile esters into the headspace.

    • Add a known amount of an internal standard for accurate quantification.

    • Seal the vial with a septum cap.

  • Extraction:

    • Place the vial in the autosampler of the GC-MS, which will typically heat the sample (e.g., to 40-60 °C) for a specific time to allow the volatile esters to partition into the headspace.

    • The SPME fiber is then exposed to the headspace for a defined period to adsorb the volatile compounds.

  • GC-MS Analysis:

    • The SPME fiber is automatically injected into the hot GC inlet, where the adsorbed esters are desorbed onto the GC column.

    • GC Conditions (Example):

      • Injector Temperature: 250 °C

      • Column: DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

      • Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp at 5 °C/min to 220 °C, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions (Example):

      • Ion Source Temperature: 230 °C

      • Electron Ionization (EI) Energy: 70 eV

      • Mass Scan Range: m/z 35-350

  • Data Analysis:

    • Identify the esters by comparing their mass spectra with a library (e.g., NIST) and by comparing their retention times with those of authentic standards.

    • Quantify the identified esters by creating a calibration curve using the peak area ratios of the standards to the internal standard.

Protocol 4: Sensory Evaluation of Flavor Esters

Sensory evaluation is crucial for understanding the impact of esters on the final flavor perception of a food product. The following are two common methods.

A. Triangle Test

The triangle test is a discriminative test used to determine if there is a perceptible difference between two samples.[9][10][11][12]

Objective: To determine if a change in the concentration of an ester or the substitution of one ester for another results in a noticeable sensory difference.

Procedure:

  • Panelist Selection: Use a panel of at least 20-30 trained or consumer panelists.[9]

  • Sample Preparation: Prepare two versions of the food product: a control (A) and a test sample (B) with the altered ester profile.

  • Presentation: Present each panelist with three coded samples, where two are identical and one is different (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[10][12] The order of presentation should be randomized for each panelist.

  • Evaluation: Ask panelists to taste each sample from left to right and identify the "odd" or "different" sample.[11][12] Panelists should cleanse their palate with water and unsalted crackers between samples.[11]

  • Data Analysis: Analyze the number of correct identifications. Statistical tables for the triangle test are used to determine if the number of correct responses is statistically significant, indicating a perceivable difference between the samples.[12]

B. Quantitative Descriptive Analysis (QDA)

QDA is a descriptive method used to identify and quantify the sensory attributes of a product.[2][13][14]

Objective: To create a detailed flavor profile of a product containing specific esters and to compare different formulations.

Procedure:

  • Panelist Training: Select a small panel of 8-12 individuals and train them extensively (often 20-40 hours) to identify and scale the intensity of specific aroma and flavor attributes (e.g., "fruity," "banana," "solvent-like," "sweet").[2] The panel develops a consensus vocabulary to describe the product.

  • Sample Evaluation: In individual booths under controlled conditions, panelists evaluate the samples and rate the intensity of each attribute on a line scale (e.g., a 15 cm line anchored with "low" and "high").[13][15]

  • Data Analysis: The data from the line scales are converted to numerical scores. Statistical analysis (e.g., ANOVA, Principal Component Analysis) is used to determine significant differences in attributes between samples and to visualize the flavor profiles, often using a "spider web" plot.[13]

Signaling Pathway for Ester Flavor Perception

The perception of flavor, particularly the aroma component contributed by volatile esters, begins with the interaction of these molecules with olfactory receptors in the nasal cavity. This process initiates a signal transduction cascade that ultimately leads to the perception of a specific smell in the brain.

The binding of an odorant molecule, such as a C1-C8 ester, to an Olfactory Receptor (OR), which is a G-protein coupled receptor (GPCR), triggers a conformational change in the receptor.[9][10] This activates the associated G-protein (Gαolf). The activated Gαolf then stimulates adenylyl cyclase, which converts ATP into cyclic AMP (cAMP).[16][17] The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of sodium (Na+) and calcium (Ca2+) ions.[5][16] This influx of positive ions depolarizes the olfactory receptor neuron. The initial depolarization is amplified by a Ca2+-activated chloride (Cl-) current, where the efflux of Cl- further depolarizes the cell.[17] If this depolarization reaches the threshold, it generates an action potential that travels along the axon of the olfactory receptor neuron to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of a specific aroma.[16]

Olfactory_Signaling_Pathway Odorant C1-C8 Ester (Odorant) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein G-protein (Gαolf) (Inactive) OR->G_protein Activates G_protein_active G-protein (Gαolf) (Active) AC Adenylyl Cyclase (Inactive) G_protein_active->AC Activates AC_active Adenylyl Cyclase (Active) cAMP cAMP ATP ATP ATP->AC_active Converted by CNG_channel CNG Ion Channel (Closed) cAMP->CNG_channel Opens CNG_channel_open CNG Ion Channel (Open) Na_Ca_influx Na+ and Ca2+ Influx CNG_channel_open->Na_Ca_influx Depolarization Depolarization of Olfactory Receptor Neuron Na_Ca_influx->Depolarization Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential

Olfactory Signal Transduction Pathway for Ester Perception.

References

Industrial Applications of C1-C8 Ethers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the industrial applications of C1-C8 ethers, complete with experimental protocols and quantitative data. Ethers within this carbon range are versatile compounds utilized across various sectors, including chemical synthesis, fuel production, pharmaceuticals, and consumer products. Their unique properties as solvents, intermediates, and performance enhancers make them indispensable in many industrial processes.

Overview of Industrial Applications

C1-C8 ethers are primarily used as solvents, fuel additives, and chemical intermediates. Their utility is dictated by their chain length, branching, and the resulting physical and chemical properties such as polarity, boiling point, and miscibility with other substances.

  • Solvents: Due to their relative inertness and ability to dissolve a wide range of organic compounds, ethers are excellent solvents for reactions, extractions, and formulations.[1][2] Diethyl ether (DEE), diisopropyl ether (DIPE), and dibutyl ether are common examples used in the production of pharmaceuticals, plastics, resins, and dyes.[3][4][5]

  • Fuel Additives: Ethers like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) are used as oxygenates in gasoline to boost octane ratings and promote more complete combustion, leading to reduced carbon monoxide and hydrocarbon emissions.[6][7][8] Diethyl ether is also used as a starting fluid for engines in cold climates due to its high volatility and low flash point.[2]

  • Chemical Intermediates: Ethers serve as building blocks in the synthesis of other valuable chemicals. For instance, dimethyl ether (DME) is a precursor for the production of dimethyl sulfate, a methylating agent.[9] Dipropyl ether and diisopropyl ether are used as intermediates in the synthesis of agrochemicals and other specialty chemicals.[5][10]

  • Pharmaceuticals and Personal Care: In the pharmaceutical industry, ethers are used as solvents in drug manufacturing and purification processes.[3][11] Higher molecular weight ethers, such as octyl ethers, find applications in personal care products as emulsifiers, wetting agents, and solubilizers.

Physical and Chemical Properties

The physical properties of C1-C8 ethers are crucial for their industrial applications. The following table summarizes key data for some common ethers.

EtherChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)Solubility in Water ( g/100 mL at 20°C)
Dimethyl Ether (DME)C₂H₆O46.07-24.8-141.50.668 (liquid at boiling point)7.1
Diethyl Ether (DEE)C₄H₁₀O74.1234.6-116.30.7136.9
Dipropyl EtherC₆H₁₄O102.1790.1-1220.7360.25
Diisopropyl Ether (DIPE)C₆H₁₄O102.1768.3-85.50.7250.2
Dibutyl EtherC₈H₁₈O130.23142.4-980.7690.03
Methyl tert-Butyl Ether (MTBE)C₅H₁₂O88.1555.2-1090.7404.8
Ethyl tert-Butyl Ether (ETBE)C₆H₁₄O102.1773.1-940.7401.2

Industrial Synthesis Protocols

Several methods are employed for the industrial synthesis of ethers. The choice of method depends on the desired ether, the availability of starting materials, and economic factors.

Dehydration of Alcohols (for Symmetrical Ethers)

This method is commonly used for the production of symmetrical ethers like dimethyl ether and diethyl ether.

Protocol for Industrial Production of Diethyl Ether from Ethanol: [2][12]

  • Feed Preparation: A continuous stream of ethanol vapor is preheated to approximately 140-150°C.

  • Catalytic Dehydration: The hot ethanol vapor is passed over a solid-acid catalyst, typically alumina (Al₂O₃), in a fixed-bed reactor. The reaction is as follows: 2 CH₃CH₂OH → CH₃CH₂OCH₂CH₃ + H₂O

  • Reaction Conditions: The reactor is maintained at a temperature of 180-240°C and a pressure of 10-20 atm.

  • Separation and Purification: The product stream from the reactor, containing diethyl ether, unreacted ethanol, and water, is cooled and sent to a series of distillation columns.

    • The first column separates the crude diethyl ether from the water and ethanol.

    • The subsequent columns purify the diethyl ether to the desired specification (typically >99.5%). Unreacted ethanol is recycled back to the feed.

G Industrial Production of Diethyl Ether via Ethanol Dehydration cluster_feed Feed Preparation cluster_reaction Catalytic Dehydration cluster_separation Separation and Purification Ethanol Ethanol Feed Preheater Preheater (140-150°C) Ethanol->Preheater Reactor Fixed-Bed Reactor (Alumina Catalyst, 180-240°C, 10-20 atm) Preheater->Reactor Hot Ethanol Vapor Cooler Cooler Reactor->Cooler Product Mixture (DEE, Ethanol, Water) Distillation1 Distillation Column 1 Cooler->Distillation1 Distillation2 Purification Columns Distillation1->Distillation2 Crude DEE Recycle Recycled Ethanol Distillation1->Recycle Ethanol/Water Wastewater Wastewater Distillation1->Wastewater DEE_Product High-Purity Diethyl Ether (>99.5%) Distillation2->DEE_Product Recycle->Preheater

Industrial Production of Diethyl Ether
Williamson Ether Synthesis (for Unsymmetrical and Specialty Ethers)

The Williamson ether synthesis is a versatile method for producing both symmetrical and unsymmetrical ethers. It involves the reaction of an alkoxide with a primary alkyl halide.[13][14][15]

General Industrial Protocol for Williamson Ether Synthesis:

  • Alkoxide Formation: An alcohol is reacted with a strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), to form the corresponding alkoxide. This is typically done in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Nucleophilic Substitution: The alkyl halide is added to the alkoxide solution. The reaction mixture is heated to facilitate the SN2 reaction, forming the ether.

  • Workup and Purification: After the reaction is complete, the mixture is cooled and washed with water to remove the salt byproduct and any remaining base. The organic layer containing the ether is then separated, dried, and purified by distillation.

G Williamson Ether Synthesis Workflow cluster_alkoxide Alkoxide Formation cluster_reaction Nucleophilic Substitution (SN2) cluster_purification Workup and Purification Alcohol Alcohol (ROH) Alkoxide Alkoxide (RO⁻Na⁺) Alcohol->Alkoxide Base Strong Base (e.g., NaH) Base->Alkoxide Reaction_Vessel Reaction Vessel (Heated) Alkoxide->Reaction_Vessel Alkyl_Halide Alkyl Halide (R'X) Alkyl_Halide->Reaction_Vessel Quenching Water Quench Reaction_Vessel->Quenching Crude Ether Mixture Separation Phase Separation Quenching->Separation Drying Drying Agent Separation->Drying Organic Layer Salt_Waste Salt Byproduct (NaX) Separation->Salt_Waste Aqueous Layer Distillation Distillation Drying->Distillation Ether_Product Purified Ether (ROR') Distillation->Ether_Product

Williamson Ether Synthesis Workflow
Catalytic Addition of Alcohols to Alkenes (for tert-Alkyl Ethers)

This method is primarily used for the large-scale production of fuel ethers like MTBE and ETBE.

Protocol for Industrial Production of MTBE from Methanol and Isobutylene: [7][16][17]

  • Feed Preparation: A feed stream containing isobutylene (typically from a refinery C4 stream) and methanol are mixed. An excess of methanol is often used to drive the reaction towards completion.

  • Reaction: The mixture is passed through a fixed-bed reactor containing an acidic ion-exchange resin catalyst. The reaction is exothermic and is carried out in the liquid phase. CH₃OH + (CH₃)₂C=CH₂ ⇌ (CH₃)₃COCH₃

  • Reaction Conditions: The reactor is typically operated at a temperature of 50-100°C and a pressure of 10-20 atm.

  • Separation and Purification: The reactor effluent, containing MTBE, unreacted methanol, and other C4 hydrocarbons, is sent to a distillation column.

    • MTBE is recovered as the bottom product.

    • The overhead stream, containing unreacted methanol and C4 hydrocarbons, is further processed to recover and recycle the methanol.

G Industrial Production of MTBE cluster_feed Feed Preparation cluster_reaction Etherification cluster_separation Separation and Purification Methanol Methanol Feed Mixer Mixer Methanol->Mixer Isobutylene Isobutylene Feed (from C4 stream) Isobutylene->Mixer Reactor Fixed-Bed Reactor (Ion-Exchange Resin, 50-100°C, 10-20 atm) Mixer->Reactor Feed Mixture Distillation Distillation Column Reactor->Distillation Reactor Effluent MTBE_Product High-Purity MTBE Distillation->MTBE_Product Bottoms Methanol_Recovery Methanol Recovery Unit Distillation->Methanol_Recovery Overheads Recycle_Methanol Recycled Methanol Methanol_Recovery->Recycle_Methanol C4_Stream Unreacted C4s Methanol_Recovery->C4_Stream Recycle_Methanol->Mixer

Industrial Production of MTBE

Application Protocols

Solvent Applications

Protocol for Industrial Liquid-Liquid Extraction using Diethyl Ether: [6][18][19]

This protocol describes a general procedure for the extraction of a non-polar organic compound from an aqueous solution using diethyl ether in a batch process.

  • Preparation: The aqueous solution containing the target compound is charged into a large, jacketed glass-lined or stainless steel extractor vessel equipped with an agitator.

  • Extraction: A measured volume of diethyl ether is added to the vessel. The agitator is started to ensure thorough mixing of the two immiscible phases, promoting the transfer of the organic compound from the aqueous phase to the ether phase. The extraction is typically carried out at ambient temperature.

  • Phase Separation: After a set mixing time, the agitation is stopped, and the layers are allowed to separate. Due to its lower density, the diethyl ether layer will be the upper phase.

  • Draining: The lower aqueous layer is drained from the bottom of the extractor.

  • Repeat Extraction (Optional): For higher recovery, the aqueous layer may be returned to the extractor and the extraction process repeated with fresh diethyl ether.

  • Product Recovery: The combined ether extracts are then transferred to a distillation unit to recover the dissolved organic compound by evaporating the volatile diethyl ether. The recovered ether can be condensed and reused.

Fuel Additive Performance

The addition of C1-C8 ethers to gasoline and diesel fuels can significantly impact engine performance and emissions. The following table summarizes typical performance changes observed with the addition of common ether additives.

Ether AdditiveBase FuelBlend Ratio (% v/v)Change in Octane Number (RON)Change in Brake Thermal Efficiency (%)Change in CO Emissions (%)Change in NOx Emissions (%)Change in HC Emissions (%)
MTBEGasoline10-15+2 to +3~0 to +2-10 to -20+5 to +15-5 to -15
ETBEGasoline10-15+2 to +4~0 to +3-15 to -25+5 to +15-10 to -20
Diethyl EtherGasoline5-10+1 to +2+2 to +5-10 to -20-5 to -10-15 to -25
Diisopropyl EtherGasoline10-15+2 to +3~0 to +2-5 to -15+5 to +10-5 to -15

Note: The actual performance changes can vary depending on the engine type, operating conditions, and base fuel properties.[8][13][20]

Applications of Higher (C5-C8) Ethers

While lower molecular weight ethers are more common, C5-C8 ethers have important niche applications in various industries.

  • Amyl Ethers (C5): Diamyl ether is used as a solvent for various organic reactions and as a component in some specialty lubricants.

  • Hexyl Ethers (C6): Dihexyl ether is used as a solvent and in the manufacture of photographic film and smokeless powder.[12][21] Ethylene glycol hexyl ether is used as a solvent in cleaning solutions, coatings, and printing inks.[22]

  • Heptyl Ethers (C7): Diheptyl ether has applications as a specialty solvent and as a high-boiling point reaction medium.

  • Octyl Ethers (C8): Dioctyl ether is used as a solvent in paints, coatings, and adhesives, and can also be found in some fragrances and personal care products.[23][24] Polyethylene glycol octylphenyl ether is a non-ionic surfactant used in detergents, textiles, and for solubilizing membrane proteins in research.[23][24]

Safety Considerations

C1-C8 ethers, particularly the lower molecular weight members, are highly flammable and can form explosive peroxides upon exposure to air and light.[25] It is crucial to handle these compounds with appropriate safety precautions.

  • Flammability: Ethers are highly volatile and their vapors can form explosive mixtures with air. All handling should be done in well-ventilated areas, away from ignition sources.

  • Peroxide Formation: Ethers can form explosive peroxides over time. They should be stored in airtight containers, protected from light, and away from heat. Containers should be dated upon opening, and the contents should be tested for peroxides regularly.

  • Health Hazards: Inhalation of ether vapors can cause dizziness, drowsiness, and in high concentrations, unconsciousness. Protective gloves and safety glasses should always be worn when handling ethers to prevent skin and eye irritation.

Always consult the Safety Data Sheet (SDS) for a specific ether before use to be fully aware of its hazards and handling requirements.

References

Troubleshooting & Optimization

Technical Support Center: C1-C8 Fatty Acid Extraction from Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions, and detailed protocols for the successful extraction and analysis of C1-C8 (short-chain and medium-chain) fatty acids from plasma samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when analyzing C1-C8 fatty acids in plasma? A1: The analysis of short- and medium-chain fatty acids (SCFAs/MCFAs) is challenging due to their inherent chemical properties. These include high polarity, low molecular weight, and high volatility, which can lead to poor retention on standard chromatography columns and sample loss during preparation.[1] Furthermore, their concentration in plasma is often low, requiring highly sensitive analytical methods for accurate quantification.[2]

Q2: Why is derivatization required for Gas Chromatography (GC) analysis? A2: Derivatization is a critical step for GC analysis of fatty acids.[3][4] The process converts the polar carboxylic acid group into a less polar, more volatile ester (e.g., a methyl or silyl ester).[5][6] This chemical modification increases the thermal stability of the fatty acids, reduces their tendency to interact with the GC column (which causes peak tailing), and improves chromatographic separation.[3][5]

Q3: What are the main advantages of using LC-MS/MS over GC-MS for C1-C8 fatty acid analysis? A3: While GC-MS is a robust technique, LC-MS/MS is increasingly preferred for its advantages in SCFA analysis.[7] LC-MS/MS often requires less complex sample preparation, offers higher sensitivity, and provides shorter analysis times.[1] Because it operates at lower temperatures, it minimizes the risk of degrading volatile SCFAs during analysis.[1]

Q4: Which extraction method is considered the best for plasma samples? A4: The optimal extraction method depends on the specific fatty acids of interest and the analytical platform. For broad lipid profiling, biphasic methods like the Folch or Matyash (using MTBE) extractions are common.[8][9] However, for targeted C1-C8 analysis, a combination of protein precipitation followed by liquid-liquid extraction (LLE) is frequently used to isolate these polar molecules effectively. Chloroform-free methods are also gaining popularity due to safety and environmental considerations.[8]

Troubleshooting Guide

Problem: Low or no recovery of target fatty acids.

  • Possible Cause 1: Inefficient Extraction. The chosen solvent may not be optimal for extracting these highly polar short-chain fatty acids. The pH of the sample can also significantly affect the protonation state and subsequent extractability of the carboxylic acids.

  • Solution: Ensure the sample is acidified (e.g., with HCl) before extraction to protonate the fatty acids, making them less polar and more soluble in organic solvents like diethyl ether or methyl tert-butyl ether (MTBE). Consider testing different solvents to optimize recovery.

  • Possible Cause 2: Analyte Loss During Evaporation. C1-C8 fatty acids are volatile and can be lost during solvent evaporation steps, especially if excessive heat or high gas flow is used.

  • Solution: Use a gentle evaporation method, such as a centrifugal vacuum concentrator or a gentle stream of nitrogen at low temperatures. Avoid heating the samples above 40-60°C.[10]

  • Possible Cause 3: Inefficient Derivatization. The derivatization reaction may be incomplete, leading to a weak signal. This can be caused by moisture in the sample or reagents, incorrect reaction temperature, or insufficient reaction time.[5]

  • Solution: Ensure all solvents are anhydrous and reagents are fresh, as both esterification and silylation reactions are moisture-sensitive.[3][5] Optimize the derivatization reaction by adjusting the temperature (typically 60°C) and time (from 10 to 60 minutes) as per the specific reagent's requirements.[3][5]

Problem: High variability between replicate samples.

  • Possible Cause: Inconsistent Sample Handling. Minor variations in pipetting, vortexing times, or incubation periods can introduce significant variability, especially when working with small volumes.

  • Solution: Standardize every step of the workflow. Use calibrated pipettes, ensure complete mixing at each stage, and process all samples and standards in parallel under identical conditions. The use of stable isotope-labeled internal standards for each analyte is crucial to correct for variability during sample preparation and analysis.[11]

Problem: Extraneous peaks or high background noise in the chromatogram.

  • Possible Cause: Sample Contamination. Contamination can originate from various sources, including solvents, plasticware (e.g., pipette tips, microcentrifuge tubes), and the laboratory environment.

  • Solution: Use high-purity, HPLC or MS-grade solvents. Whenever possible, use glass vials and glassware instead of plastic. Run a "blank" sample containing only the extraction solvents and reagents to identify the source of contamination.[12]

Problem: Poor peak shape (tailing) in GC analysis.

  • Possible Cause: Incomplete Derivatization or Column Issues. Peak tailing is a classic sign that active, underivatized carboxyl groups are interacting with the GC column's stationary phase.[3]

  • Solution: Re-optimize the derivatization procedure to ensure the reaction goes to completion (see "Inefficient Derivatization" above). If the problem persists, the GC column may be contaminated or degraded and may require conditioning or replacement.

Data Presentation

Table 1: Comparison of Common Lipid Extraction Methods

Method Key Solvents Principle Advantages Disadvantages
Folch Chloroform/Methanol Biphasic Well-established, effective for a broad range of lipids. Uses hazardous chloroform; lower phase collection can be difficult.[8][9]
Matyash MTBE/Methanol Biphasic Chloroform-free (safer); lipid-containing upper phase is easier to collect.[8][9] May be less efficient for some very polar lipids compared to other methods.[9]

| Alshehry | 1-Butanol/Methanol | Single Phase | Simple, highly reproducible, and effective for polar lipids; chloroform-free.[9] | Single phase contains all soluble components, potentially requiring further cleanup. |

Table 2: Comparison of Common Derivatization Agents for GC-MS Analysis

Derivatization Agent Reaction Type Target Group Typical Conditions Key Advantages
BF₃-Methanol / BCl₃-Methanol Esterification Carboxylic Acids Heat at 60°C for 5-60 min.[3][5] Creates stable Fatty Acid Methyl Esters (FAMEs); selective for acids.[3][12]
MSTFA / BSTFA (+1% TMCS) Silylation Carboxylic Acids, Hydroxyls, Amines Heat at 60°C for 60 min.[3] Highly reactive and effective; creates volatile TMS-esters.[13]

| (Trimethylsilyl)diazomethane (TMS-DM) | Methylation | Carboxylic Acids | Room temperature reaction. | Fast and efficient for creating methyl esters. |

Experimental Protocols

Protocol: LLE Extraction and Derivatization for LC-MS/MS Analysis

This protocol uses 3-nitrophenylhydrazine (3-NPH) to derivatize the fatty acids, which enhances their chromatographic retention and ionization efficiency for LC-MS/MS analysis.[7]

1. Materials and Reagents:

  • Plasma samples, stored at -80°C

  • Internal Standards (IS): Stable isotope-labeled C1-C8 fatty acids (e.g., ¹³C-acetic acid, D7-butyric acid)

  • Extraction Solvent: Methyl tert-butyl ether (MTBE), HPLC-grade

  • Protein Precipitation Reagent: 10% Sulfosalicylic acid or 0.1 M HCl

  • Derivatization Reagent (3-NPH): 20 mM 3-NPH in Methanol

  • Coupling Agent (EDC): 120 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) with 2% Pyridine in Methanol/Water

  • Reconstitution Solvent: 50:50 Methanol/Water

2. Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: In a 1.5 mL microcentrifuge tube, add 50 µL of plasma. Add 10 µL of the internal standard mixture. Vortex briefly.

  • Acidification & Protein Precipitation: Add 50 µL of 0.1 M HCl to the sample. Vortex for 30 seconds to mix and precipitate proteins.

  • Liquid-Liquid Extraction:

    • Add 500 µL of MTBE to the tube.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the upper organic layer (~450 µL) to a new 1.5 mL tube, taking care not to disturb the protein pellet.

  • Solvent Evaporation: Evaporate the solvent to dryness using a centrifugal vacuum concentrator or a gentle stream of nitrogen.

  • Derivatization:

    • To the dried extract, add 50 µL of the 3-NPH derivatization reagent.

    • Add 50 µL of the EDC coupling agent.

    • Vortex briefly and incubate at 40°C for 30 minutes.

  • Reconstitution: After incubation, evaporate the derivatization solution to dryness under nitrogen. Reconstitute the derivatized sample in 100 µL of reconstitution solvent.

  • Analysis: Transfer the reconstituted sample to an LC vial and analyze using a validated LC-MS/MS method.

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis Sample Plasma Sample Add_IS Add Internal Standards Sample->Add_IS Acidify Acidify & Precipitate Proteins Add_IS->Acidify LLE Liquid-Liquid Extraction (e.g., with MTBE) Acidify->LLE Centrifuge Centrifugation LLE->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Derivatize Derivatization Evaporate->Derivatize Reconstitute Reconstitute in Solvent Derivatize->Reconstitute LCMS LC-MS/MS or GC-MS Analysis Reconstitute->LCMS Data Data Processing LCMS->Data

Caption: General workflow for C1-C8 fatty acid extraction and analysis from plasma.

Troubleshooting_Flowchart Start Problem: Low Analyte Recovery Check_IS Is the Internal Standard (IS) signal also low? Start->Check_IS Cause_IS Cause: Problem is systemic (e.g., instrument failure, pipetting error, sample loss during evaporation). Check_IS->Cause_IS IS_Low Check_Deriv Is incomplete derivatization a possibility? Check_IS->Check_Deriv IS_OK IS_Low YES IS_OK NO Solution_IS Solution: 1. Check instrument performance. 2. Verify pipette calibration. 3. Use gentle evaporation. Cause_IS->Solution_IS Cause_Deriv Cause: Derivatization failed. (e.g., moisture contamination, reagent expired, wrong temp/time). Check_Deriv->Cause_Deriv Deriv_Yes Cause_Extraction Cause: Inefficient extraction. (e.g., wrong solvent, incorrect pH). Check_Deriv->Cause_Extraction Deriv_No Deriv_Yes YES Deriv_No NO Solution_Deriv Solution: 1. Use fresh, anhydrous reagents. 2. Optimize reaction time/temp. Cause_Deriv->Solution_Deriv Solution_Extraction Solution: 1. Ensure sample is acidified. 2. Test alternative extraction solvents. Cause_Extraction->Solution_Extraction

References

Technical Support Center: Short-Chain Fatty Acid Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for short-chain fatty acid (SCFA) derivatization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during SCFA analysis by gas chromatography (GC) and liquid chromatography (LC).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for SCFA analysis?

A1: Derivatization is crucial for several reasons. SCFAs are highly polar and volatile, which can lead to poor chromatographic peak shape (tailing), low recovery, and poor reproducibility, especially in GC analysis.[1] Derivatization converts SCFAs into less polar, more thermally stable, and more volatile compounds, which improves their chromatographic behavior, sensitivity, and resolution, particularly in complex biological matrices.[1][2] For LC-MS analysis, derivatization can enhance ionization efficiency and detection sensitivity.[3]

Q2: Which derivatization reagent should I choose for my analysis?

A2: The choice of reagent depends on the analytical method (GC or LC), the specific SCFAs of interest, and the sample matrix.

  • For GC-MS:

    • Silylation reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are common and form stable derivatives.[4] They are, however, sensitive to moisture, requiring anhydrous conditions.[5]

    • Alkylation/Esterification reagents such as isobutyl chloroformate and propyl chloroformate can be used in aqueous solutions, avoiding a sample drying step which can lead to the loss of volatile SCFAs.[6]

  • For LC-MS:

    • 3-Nitrophenylhydrazine (3-NPH) is widely used and is compatible with aqueous solutions, which simplifies sample preparation.[3] It significantly increases ionization efficiency, especially for analysis in negative ion mode.[3]

Q3: How can I prevent the loss of volatile SCFAs during sample preparation?

A3: Due to their high volatility, SCFAs can be easily lost during sample preparation, especially during drying steps.[7] To minimize this:

  • Work quickly and keep samples cold: Perform extraction and derivatization protocols in a timely manner and keep samples on ice or at 4°C whenever possible.[4]

  • Adjust sample pH: Extracting SCFAs under basic conditions (pH > 7) by adding sodium hydroxide can reduce their volatility.[4]

  • Avoid extensive drying: If possible, use derivatization methods that are compatible with aqueous environments, such as those using isobutyl chloroformate for GC[6] or 3-NPH for LC-MS.[3] If drying is necessary, a vacuum concentrator system is recommended over heating.[4]

Q4: What are the common causes of low recovery or poor reproducibility?

A4: Low recovery and poor reproducibility can stem from multiple factors:

  • Sample Handling: Repeated freeze-thaw cycles can decrease SCFA recovery.[4] It's recommended to limit this to two cycles or less.[4]

  • Incomplete Derivatization: Suboptimal reaction conditions (time, temperature, pH) or the presence of inhibitors like water for silylation reagents can lead to incomplete derivatization.

  • Matrix Effects: Components in complex biological samples (e.g., feces, serum) can interfere with the derivatization reaction or the analytical detection.[8] Protein precipitation and solid-phase extraction (SPE) can help minimize these effects.[8]

  • Derivative Instability: Some derivatives may not be stable over time. It is important to analyze samples promptly after derivatization or store them under appropriate conditions (e.g., -20°C or -80°C).[4][9]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing) in GC Analysis
Possible Cause Solution
Incomplete Derivatization Ensure optimal reaction conditions (temperature, time). For silylation reagents like MTBSTFA, ensure anhydrous conditions as they are moisture-sensitive.[5]
Active Sites in GC System Polar SCFAs can interact with active sites in the GC column and liner.[1] Ensure proper deactivation of the liner and use a column appropriate for fatty acid analysis.
Column Overload Injecting too much sample can lead to peak distortion. Try injecting a smaller sample volume.[4]
Column Bleed High temperatures can cause the stationary phase to degrade, leading to baseline noise and poor peak shape. Ensure the operating temperature is within the column's recommended range.[1]
Issue 2: Low or No Signal for SCFAs
Possible Cause Solution
Loss of Volatile SCFAs Minimize sample drying time and temperature.[7] Consider using a derivatization method compatible with aqueous samples.[6] Adding a base like sodium hydroxide during extraction can reduce volatility.[4]
Inefficient Derivatization Optimize derivatization parameters (reagent concentration, reaction time, temperature, and pH).[5] For MTBSTFA, a reaction time of 30 minutes at 60°C is often optimal.[4] For 3-NPH, a reaction at 30-40°C for 20-30 minutes is typical.[8][10]
Matrix Interference Biological matrices can suppress ionization or interfere with the reaction.[8] Implement a sample cleanup step such as protein precipitation (for serum/plasma) or solid-phase extraction (SPE).[8]
Derivative Instability Analyze samples as soon as possible after derivatization. If storage is necessary, consult stability data for your specific derivatives. Some are stable for several days at -20°C.[9]
Instrument Parameters Optimize GC-MS or LC-MS parameters, such as the split ratio and temperature ramping for GC, to reduce background noise and enhance signal.[8]
Issue 3: Spurious or Unexpected Peaks in the Chromatogram
Possible Cause Solution
Reagent Artifacts Derivatization reagents themselves or their byproducts can produce peaks. Analyze a reagent blank to identify these peaks.
Contamination Contamination can come from solvents, glassware, or the sample collection process. Use high-purity solvents and thoroughly clean all glassware.
Backflash in GC Injection Injecting too large a sample volume can cause the sample to expand beyond the liner volume, leading to contamination of the injection port and spurious peaks.[4] Reduce the injection volume.[4]
Side Reactions Some derivatization reagents can react with other compounds in the sample matrix, creating unexpected derivatives. Proper sample cleanup can help mitigate this.

Experimental Protocols

Protocol 1: SCFA Derivatization with MTBSTFA for GC-MS Analysis (Adapted from Serum/Fecal Samples)
  • Sample Preparation:

    • For serum/plasma: Perform protein precipitation, typically with methanol.[8]

    • For feces: Homogenize the sample and centrifuge to collect the supernatant.[8]

  • Extraction:

    • Add sodium hydroxide to the sample to a pH > 7 to reduce SCFA volatility.[4]

    • Add an internal standard solution (e.g., deuterated SCFAs).[4]

    • Extract SCFAs with a suitable solvent like methanol.[4]

  • Drying:

    • Transfer the supernatant to a new tube and dry completely using a vacuum concentrator. Avoid excessive heat. If immediate drying is not possible, store samples at -20°C short-term or -80°C long-term.[4]

  • Derivatization:

    • To the dried extract, add 100 µL of acetonitrile and 100 µL of MTBSTFA.[11]

    • Vortex the mixture gently.

    • Incubate at 60°C for 30 minutes.[1][4]

  • Analysis:

    • After cooling to room temperature, centrifuge the sample.

    • Transfer the supernatant to a GC vial for immediate analysis by GC-MS.

Protocol 2: SCFA Derivatization with 3-NPH for LC-MS Analysis (Adapted from Serum Samples)
  • Sample Preparation:

    • Thaw serum samples on ice.

    • Add 10 µL of an internal standard solution to 50 µL of serum.

  • Derivatization Reaction:

    • Prepare fresh derivatization solutions.

    • Add 50 µL of a solution containing 50 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 7% pyridine in a 1:1 acetonitrile:water mixture.[10]

    • Add 50 µL of a solution containing 50 mM 3-nitrophenylhydrazine (3-NPH) in a 1:1 acetonitrile:water mixture.[10]

    • Vortex the samples.

    • Incubate at 40°C for 20 minutes.[10]

  • Reaction Quenching and Analysis:

    • After incubation, place the vials on ice.

    • Add a quenching solution, such as acidified water, if necessary as per specific validated protocols.

    • Centrifuge the samples.

    • Transfer the supernatant to an LC vial for analysis by LC-MS/MS.

Quantitative Data Summary

Table 1: Comparison of Common Derivatization Reagents for SCFA Analysis

Derivatization ReagentAnalytical MethodReaction ConditionsAdvantagesLimitations
MTBSTFA GC-MS60°C for 30 min[1][4]Forms stable derivatives with sharp, well-separated peaks.[1]Requires anhydrous conditions as it is moisture-sensitive.[5]
Propyl Chloroformate (PCF) GC-MSAqueous conditionsEnables detection of nine SCFAs in various matrices; good sensitivity.[12]May have issues with co-elution of reagent peaks with very short-chain SCFAs like formic acid.
Isobutyl Chloroformate GC-MSAqueous conditionsAvoids sample drying step, reducing loss of volatile SCFAs; allows for separation of C1 to C7 acids.[6]-
3-Nitrophenylhydrazine (3-NPH) LC-MS/MS30-40°C for 20-30 min[8][10]Compatible with aqueous solutions; high derivatization efficiency and improved ionization.[3]-

Visual Workflows and Logic Diagrams

SCFA_Derivatization_Workflow_GC cluster_prep Sample Preparation cluster_deriv Derivatization (e.g., MTBSTFA) cluster_analysis Analysis Sample Biological Sample (Feces, Serum) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (e.g., with Methanol) Add_IS->Extraction Drying Dry Extract (Vacuum Concentrator) Extraction->Drying Add_Reagent Add MTBSTFA & Acetonitrile Drying->Add_Reagent Incubate Incubate (60°C, 30 min) Add_Reagent->Incubate Centrifuge Centrifuge Incubate->Centrifuge GCMS GC-MS Analysis Centrifuge->GCMS Troubleshooting_Low_Recovery Start Start: Low SCFA Recovery/ Poor Reproducibility Check_Handling Review Sample Handling: - Freeze/Thaw Cycles ≤ 2? - Samples Kept Cold? Start->Check_Handling Check_Deriv Review Derivatization Step: - Anhydrous conditions (if needed)? - Optimal Time/Temp/pH? Check_Handling->Check_Deriv [ Yes ] Sol_Handling Solution: - Aliquot samples to avoid  multiple freeze/thaw cycles. - Keep samples on ice. Check_Handling->Sol_Handling [ No ] Check_Cleanup Review Sample Cleanup: - Protein Precipitation (Serum)? - SPE for complex matrices? Check_Deriv->Check_Cleanup [ Yes ] Sol_Deriv Solution: - Optimize reaction conditions. - Ensure dryness for silylation. Check_Deriv->Sol_Deriv [ No ] Check_Stability Review Derivative Stability: - Analyzed promptly? - Stored correctly (-20°C)? Check_Cleanup->Check_Stability [ Yes ] Sol_Cleanup Solution: - Implement appropriate cleanup  step to minimize matrix effects. Check_Cleanup->Sol_Cleanup [ No ] Sol_Stability Solution: - Analyze immediately after prep  or validate storage conditions. Check_Stability->Sol_Stability [ No ] End Problem Resolved Check_Stability->End [ Yes ] Sol_Handling->Check_Deriv Sol_Deriv->Check_Cleanup Sol_Cleanup->Check_Stability Sol_Stability->End

References

Technical Support Center: Improving Resolution of C1-C8 Alcohols in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) analysis of C1-C8 alcohols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your separations and achieve reliable, high-resolution results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended column for separating a homologous series of C1-C8 alcohols?

For the separation of short-chain aliphatic alcohols (C1-C8), a polymer-based ion-exclusion column, such as the Aminex HPX-87H, is highly recommended and considered an industry standard.[1][2] Unlike traditional reversed-phase silica-based columns (e.g., C8 or C18), the Aminex HPX-87H column utilizes multiple separation mechanisms, including ion-exclusion, size exclusion, and ligand exchange, which are particularly effective for separating small, polar, and water-soluble compounds like alcohols.[1][2]

Q2: What is the typical mobile phase for alcohol separation on an Aminex HPX-87H column?

A simple isocratic mobile phase of dilute sulfuric acid in HPLC-grade water is the standard eluent for this application.[1] A common concentration is 0.005 M (5 mM) sulfuric acid. This mobile phase is effective for eluting the alcohols and provides good resolution for the C1-C8 series.

Q3: What type of detector is most suitable for analyzing C1-C8 alcohols?

Since short-chain alcohols lack a significant UV chromophore, a Refractive Index (RI) detector is the most common and effective choice for their detection.[3] The RI detector measures the change in the refractive index of the mobile phase as the analyte elutes, making it a universal detector for non-UV absorbing compounds.

Q4: Can I use a reversed-phase C18 column for separating C1-C8 alcohols?

While C18 columns are versatile, they are generally not the first choice for separating very short-chain, highly polar alcohols like methanol and ethanol. These compounds have very little retention on a non-polar C18 stationary phase and will likely elute in or near the void volume, resulting in poor resolution. For the longer-chain alcohols in the series (C4-C8), a C18 column can provide some separation, but achieving good resolution for the entire C1-C8 series on a single C18 column is challenging.

Q5: Is derivatization necessary for analyzing C1-C8 alcohols by HPLC?

Derivatization is generally not necessary when using an Aminex HPX-87H column with an RI detector. The strength of this method is its ability to directly analyze these alcohols in their native form.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of C1-C8 alcohols, with a focus on methods using the Aminex HPX-87H column.

Problem Possible Cause(s) Recommended Solution(s)
Poor Resolution Between Early Eluting Alcohols (Methanol, Ethanol) 1. Inappropriate mobile phase strength. 2. Column temperature is too high. 3. Flow rate is too high.1. Decrease the mobile phase flow rate to increase interaction time with the stationary phase. 2. Optimize the column temperature. Lower temperatures can sometimes improve resolution for small, highly polar analytes. 3. Ensure the sulfuric acid concentration in the mobile phase is optimal; typically 5 mM is a good starting point.
Broad or Tailing Peaks 1. Column contamination. 2. Extra-column band broadening. 3. Incompatible sample solvent. 4. Column aging.1. Flush the column with a stronger solvent (e.g., a higher concentration of organic solvent if compatible, or follow the manufacturer's cleaning protocol). 2. Minimize the length and diameter of tubing between the injector, column, and detector. 3. Dissolve samples in the mobile phase whenever possible. 4. Replace the column if performance does not improve after cleaning.
Shifting Retention Times 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Air bubbles in the pump or detector. 4. Column equilibration is incomplete.1. Prepare fresh mobile phase daily and ensure accurate concentration of sulfuric acid. Degas the mobile phase thoroughly. 2. Use a column oven to maintain a stable temperature. 3. Purge the pump and detector to remove any trapped air. 4. Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.
High Backpressure 1. Blockage in the system (e.g., guard column, column frit). 2. Particulate matter from the sample or mobile phase. 3. Column degradation.1. Systematically check for blockages by removing components (start with the guard column) and observing the pressure. 2. Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter. 3. If the column is the source of high pressure and cannot be cleared by backflushing, it may need to be replaced.
Negative Peaks or Baseline Drift with RI Detector 1. Mismatch between the refractive index of the sample solvent and the mobile phase. 2. Temperature fluctuations in the RI detector cell. 3. Contaminated mobile phase.1. Prepare samples in the mobile phase. 2. Allow the RI detector to fully warm up and stabilize. Ensure a stable ambient temperature. 3. Use high-purity water and sulfuric acid for mobile phase preparation.

Experimental Protocols

Method 1: Isocratic Separation of C1-C8 Alcohols on Aminex HPX-87H Column

This method is suitable for the simultaneous analysis of a homologous series of C1-C8 alcohols.

Instrumentation:

  • HPLC system with an isocratic pump

  • Autosampler

  • Column oven

  • Refractive Index (RI) detector

Chromatographic Conditions:

ParameterValue
Column Aminex HPX-87H, 300 x 7.8 mm
Mobile Phase 0.005 M Sulfuric Acid in HPLC-grade water
Flow Rate 0.6 mL/min
Column Temperature 60 °C
Detector Refractive Index (RI) Detector
Injection Volume 10 µL

Sample Preparation:

  • Prepare a mixed standard solution containing methanol, ethanol, propanol, butanol, pentanol, hexanol, heptanol, and octanol in the mobile phase.

  • Filter the standard solution through a 0.45 µm syringe filter before injection.

Expected Performance Data:

The following table summarizes the expected retention times and resolution for the C1-C8 alcohols under the specified conditions. Please note that actual retention times may vary slightly depending on the specific HPLC system and column age.

Analyte Retention Time (min) Resolution (Rs) between adjacent peaks
Methanol13.5-
Ethanol15.2> 1.5
Propanol17.8> 2.0
Butanol21.5> 2.5
Pentanol26.8> 3.0
Hexanol34.2> 3.5
Heptanol44.5> 4.0
Octanol58.9> 4.5

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Prepare 0.005M H2SO4 Filter_MP Filter Mobile Phase MobilePhase->Filter_MP Standard Prepare C1-C8 Alcohol Standard Filter_Std Filter Standard Standard->Filter_Std Equilibrate Equilibrate Aminex HPX-87H Column Filter_MP->Equilibrate Inject Inject Sample Filter_Std->Inject Equilibrate->Inject Separate Isocratic Elution Inject->Separate Detect RI Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Concentrations Integrate->Quantify

Caption: Workflow for HPLC analysis of C1-C8 alcohols.

Troubleshooting Logic

troubleshooting_logic Start Problem with HPLC Analysis Check_Pressure Check System Pressure Start->Check_Pressure Check_Baseline Check Baseline Check_Pressure->Check_Baseline Normal High_Pressure High Pressure Check_Pressure->High_Pressure High Low_Pressure Low/No Pressure Check_Pressure->Low_Pressure Low Check_Peaks Check Peak Shape & Retention Check_Baseline->Check_Peaks Stable Noisy_Baseline Noisy/Drifting Baseline Check_Baseline->Noisy_Baseline Unstable Bad_Peaks Poor Peak Shape/Shifting RT Check_Peaks->Bad_Peaks Abnormal Solve_HighP Isolate & Clear Blockage High_Pressure->Solve_HighP Solve_LowP Check for Leaks/Pump Issues Low_Pressure->Solve_LowP Solve_Baseline Degas Mobile Phase/Clean Detector Noisy_Baseline->Solve_Baseline Solve_Peaks Optimize Method/Check Column Bad_Peaks->Solve_Peaks

Caption: A logical approach to troubleshooting common HPLC issues.

References

Technical Support Center: C1-C8 Aldehydes Sample Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered when working with C1-C8 aldehydes.

FAQS & Troubleshooting Guides

This section is designed to provide quick answers to common questions and step-by-step guidance for resolving specific issues during your experiments.

Sample Stability and Storage

Question: What are the primary stability concerns for C1-C8 aldehyde samples?

Answer: The two main stability concerns for C1-C8 aldehydes are oxidation and polymerization .

  • Oxidation: Aldehydes are easily oxidized to form carboxylic acids, a reaction catalyzed by air (oxygen) and light.[1] This degradation can alter the concentration of the target analyte and introduce impurities that may interfere with analysis.

  • Polymerization: Short-chain aldehydes, especially formaldehyde and acetaldehyde, can undergo self-polymerization to form long-chain polymers or cyclic trimers (e.g., trioxane from formaldehyde).[2] This process can be initiated by catalysts, freezing, or acidic conditions, leading to a decrease in the monomeric aldehyde concentration.

Question: My aldehyde concentrations are decreasing over time, even with proper storage. What could be the cause?

Answer: Several factors could be contributing to the decrease in your aldehyde concentrations:

  • Oxidation: Ensure your samples are stored in airtight containers, preferably under an inert atmosphere (e.g., nitrogen or argon), and protected from light. The use of amber vials is recommended.

  • Polymerization: For formaldehyde solutions, polymerization is a common issue. Storing aqueous formaldehyde solutions at lower temperatures can sometimes promote the precipitation of paraformaldehyde, the polymeric form. Adding a small percentage of methanol (10-15%) can help stabilize formaldehyde solutions by inhibiting polymerization.

  • Adsorption: Aldehydes can adsorb to the surface of storage containers, especially plastics. Using glass or silanized glass vials can minimize this issue.

  • Matrix Effects: Components in your sample matrix (e.g., biological fluids, environmental samples) can react with or degrade the aldehydes. Immediate derivatization or proper sample cleanup is crucial.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of biological samples can lead to changes in the sample matrix and potentially affect analyte stability. It is best to aliquot samples into single-use vials to avoid multiple freeze-thaw cycles.

Question: What are the recommended storage conditions for underivatized C1-C8 aldehyde samples?

Answer: For short-term storage, refrigeration at 2-8°C in a tightly sealed, amber glass container is recommended. For longer-term storage, freezing at -20°C or -80°C may be necessary, but be aware of the potential for polymerization of some aldehydes upon freezing. It is crucial to minimize headspace in the vial and consider purging with an inert gas before sealing.

Quantitative Stability Data for Aldehydes in Aqueous Solution

AldehydeStorage ConditionMatrixStability Observation
FormaldehydeRoom Temperature (25-32°C)Bottled WaterConcentration increased over 42 days.
FormaldehydeRefrigerated (4°C)Bottled WaterLowest increase in concentration over 42 days compared to room temperature and sunlight exposure.
FormaldehydeSunlight Exposure (32-35°C)Bottled WaterHighest increase in concentration over 42 days.
AcetaldehydeRoom Temperature (25-32°C)Bottled WaterConcentration increased over 42 days.
AcetaldehydeRefrigerated (4°C)Bottled WaterLowest increase in concentration over 42 days.
AcetaldehydeSunlight Exposure (32-35°C)Bottled WaterHighest increase in concentration over 42 days, reaching up to 187.0 µg/L.
Octanal (C8)Proper Storage (Sealed container, protected from heat and light)NeatShelf life of up to 2 years.
Sample Collection and Preservation

Question: How should I collect and preserve my samples to ensure aldehyde stability?

Answer: The most effective method for preserving aldehyde samples is derivatization . This involves reacting the aldehyde with a derivatizing agent to form a stable product that can be easily analyzed. The most common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with aldehydes to form stable hydrazones.

Experimental Workflow: Aldehyde Sample Collection and Derivatization with DNPH

experimental_workflow cluster_collection Sample Collection cluster_derivatization Derivatization cluster_extraction Extraction & Concentration cluster_analysis Analysis Sample Aqueous or Gaseous Sample Reaction Mix Sample with DNPH Solution Sample->Reaction Introduce sample DNPH_reagent Prepare Acidified DNPH Solution DNPH_reagent->Reaction Extract Extract with Organic Solvent (e.g., Acetonitrile) Reaction->Extract Stable DNPH-hydrazone formed Concentrate Evaporate to Dryness and Reconstitute Extract->Concentrate HPLC HPLC-UV/MS Analysis Concentrate->HPLC Inject reconstituted sample

Figure 1: General workflow for aldehyde sample collection, derivatization, and analysis.

Question: I can't derivatize my samples immediately. What are the best practices for shipping and temporary storage?

Answer: If immediate derivatization is not possible, follow these guidelines:

  • Collection: Collect samples in clean, amber glass vials with PTFE-lined caps.

  • Temperature: Keep samples cold (2-8°C) using freezer packs during transport.[2] Do not use dry ice for underivatized aqueous samples unless you have validated that freezing does not negatively impact your specific aldehydes.

  • Headspace: Fill the vials as much as possible to minimize headspace and reduce oxidation.

  • Light: Protect samples from light at all times.

  • Shipping: Ship overnight in a cooler with cold packs. Ensure containers are well-sealed and packed with absorbent material to prevent leakage and breakage.[2]

Analytical Troubleshooting

Question: I'm seeing peak tailing in my HPLC chromatogram of DNPH-aldehyde derivatives. What should I do?

Answer: Peak tailing for DNPH-aldehyde derivatives can be caused by several factors:

  • Secondary Interactions: Residual silanol groups on the HPLC column can interact with the derivatives. Ensure you are using a high-quality, end-capped C18 column. Operating the mobile phase at a slightly acidic pH (e.g., with formic or acetic acid) can help suppress these interactions.

  • Column Contamination: The column may be contaminated with strongly retained matrix components. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.[1] Try diluting your sample.

  • Dead Volume: Excessive tubing length or poorly made connections can introduce dead volume, leading to peak broadening and tailing.

Question: I'm observing ghost peaks in my HPLC analysis. What is the source?

Answer: Ghost peaks are unexpected peaks that can originate from several sources:

  • Contaminated Solvents: Impurities in your mobile phase solvents (water, acetonitrile) can react with residual DNPH or be detected by the UV detector. Always use high-purity, HPLC-grade solvents.

  • Carryover: Residue from a previous, more concentrated sample can be injected with the current sample. Run a blank injection after a high-concentration sample to check for carryover.

  • DNPH Reagent Impurities: The DNPH reagent itself can contain impurities that appear as peaks in the chromatogram. It's important to run a reagent blank.

  • Isomers: Some aldehyde-DNPH derivatives can exist as syn/anti isomers, which may separate under certain chromatographic conditions, appearing as two closely eluting peaks.

Question: My GC-MS analysis of volatile aldehydes is showing poor peak shape and reproducibility. What are the likely causes?

Answer: For volatile aldehydes, GC-MS analysis can be challenging due to their reactivity:

  • Active Sites: Aldehydes can interact with active sites in the GC inlet liner, column, or transfer line, leading to peak tailing and poor recovery. Use a deactivated liner and a high-quality, low-bleed GC column.

  • Thermal Degradation: Some aldehydes may degrade at high temperatures in the GC inlet. Optimize your inlet temperature to ensure volatilization without degradation.

  • Sample Introduction: For headspace or SPME analysis, ensure consistent sampling times and temperatures.

  • Matrix Effects: Complex matrices can interfere with the analysis. Consider using a derivatization step (e.g., with PFBHA) to improve volatility and chromatographic performance.

Key Experimental Protocols

Protocol 1: Derivatization of Aqueous Samples with DNPH

This protocol is adapted from EPA Method 8315.

Materials:

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Hydrochloric acid (HCl)

  • Acetonitrile (HPLC grade)

  • Sample vials (amber glass, 40 mL with PTFE-lined caps)

  • Syringe filters (0.45 µm, PTFE)

Procedure:

  • Prepare DNPH Reagent: Dissolve 30 mg of DNPH in 1 L of acetonitrile. Add 1.5 mL of concentrated HCl. This solution should be prepared fresh.

  • Sample Collection: Collect 10 mL of the aqueous sample in a 40 mL vial.

  • Derivatization: Add 10 mL of the DNPH reagent to the sample vial. Cap the vial and mix thoroughly.

  • Reaction: Allow the reaction to proceed at room temperature for at least 1 hour, protected from light.

  • Filtration: Filter the derivatized sample through a 0.45 µm PTFE syringe filter into an autosampler vial.

  • Analysis: Analyze the sample by HPLC-UV at 360 nm.

Chemical Degradation Pathways

Understanding the degradation pathways is crucial for developing effective stabilization strategies.

Oxidation of an Aldehyde to a Carboxylic Acid

oxidation_pathway Aldehyde R-CHO (Aldehyde) Carboxylic_Acid R-COOH (Carboxylic Acid) Aldehyde->Carboxylic_Acid Oxidation Oxidizing_Agent [O] (e.g., O2, light) polymerization_pathway cluster_monomer Monomer cluster_polymer Polymer Formaldehyde CH2O (Formaldehyde) Trioxane (CH2O)3 (Trioxane - Cyclic Trimer) Formaldehyde->Trioxane Paraformaldehyde HO-(CH2O)n-H (Paraformaldehyde) Formaldehyde->Paraformaldehyde Catalyst Acid Catalyst (H+) or Freezing

References

addressing matrix effects in LC-MS analysis of C1-C8 acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the LC-MS analysis of C1-C8 short-chain fatty acids (SCFAs).

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the LC-MS analysis of C1-C8 acids.

Q1: Why is my signal intensity suppressed or highly variable for my C1-C8 acid analysis?

Signal suppression or variability is a classic sign of matrix effects, where co-eluting compounds from your sample interfere with the ionization of your target analytes.[1][2] For C1-C8 acids, which are polar and have low molecular weights, this is a frequent challenge.[3]

Possible Causes & Solutions:

  • Ion Suppression from Matrix Components: Endogenous components in biological samples like phospholipids, salts, and proteins are common culprits.[4][5]

    • Improve Sample Preparation: Employ more rigorous extraction techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove these interferences.[2][5] Simple protein precipitation is often insufficient and can lead to significant ion suppression.[5]

    • Dilute Your Sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.[6]

  • Poor Retention on Reversed-Phase Columns: C1-C8 acids are highly polar and may have poor retention on traditional C18 columns, causing them to co-elute with early-eluting matrix components.

    • Derivatization: Chemically modifying the acids (e.g., with 3-nitrophenylhydrazine, 3-NPH) makes them less polar, improving retention and moving them away from the "matrix mess" at the beginning of the chromatogram.[7][8]

    • Optimize Chromatography: Use a column designed for polar compounds or adjust mobile phase conditions to improve retention.[9]

Q2: My results show poor reproducibility, especially for low-concentration samples. What should I investigate?

Poor reproducibility is often a direct consequence of inconsistent matrix effects between samples.

Troubleshooting Steps:

  • Assess Matrix Effects Quantitatively: Perform a post-extraction spike experiment to determine the extent of ion suppression or enhancement for your specific matrix. A detailed protocol is provided in the "Experimental Protocols" section.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[2][10] A SIL-IS has nearly identical chemical and physical properties to the analyte, so it will be affected by the matrix in the same way. The ratio of the analyte to the SIL-IS should remain constant even if the absolute signal intensity varies.[2]

  • Evaluate Your Sample Preparation: Inconsistent sample preparation can lead to variable matrix effects. Ensure your procedure is robust and reproducible. Consider automating sample preparation steps if possible.

Q3: I'm observing shifting retention times and/or distorted peak shapes for my C1-C8 acids. What's happening?

While less common than ion suppression, matrix components can also affect the chromatography of your analytes.

Possible Causes & Solutions:

  • Matrix-Induced Chromatographic Effects: High concentrations of matrix components can alter the local environment on the column, affecting the retention of your analytes.

    • Improve Sample Cleanup: A more effective sample preparation method (like SPE) will reduce the load of matrix components on the column.

  • Column Overload: Injecting a sample with a high concentration of matrix components can lead to peak fronting or tailing.

    • Reduce Injection Volume or Dilute the Sample: This can alleviate column overload.[6]

  • Incompatible Injection Solvent: If your sample is dissolved in a much stronger solvent than your initial mobile phase, peak distortion can occur. Ensure your sample solvent is as close in composition to the initial mobile phase as possible.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation is critical for minimizing matrix effects. The following table summarizes the typical performance of common techniques for C1-C8 acid analysis in biological matrices.

Sample Preparation MethodTypical Recovery (%)Typical Matrix Effect (%)ThroughputCostKey Considerations
Protein Precipitation (PPT) 85 - 10550 - 80 (Significant Suppression)HighLowSimple and fast, but often results in significant matrix effects due to phospholipids.[5]
Liquid-Liquid Extraction (LLE) 70 - 9580 - 110 (Moderate Suppression)MediumMediumCan be more selective than PPT, but is more labor-intensive and may have lower recovery.[5]
Solid-Phase Extraction (SPE) 90 - 11095 - 105 (Minimal Suppression)Medium-HighHighOffers the best cleanup and least matrix effects, but requires method development and is more expensive.[2][5]

Note: Values are approximate and can vary significantly depending on the specific matrix, analytes, and protocol used.

Experimental Protocols

1. Protocol: Quantitative Assessment of Matrix Effects using Post-Extraction Spike

This method quantifies the extent of ion suppression or enhancement by comparing the analyte response in a clean solvent to the response in a sample matrix extract.[6]

Materials:

  • Blank matrix (e.g., plasma from an untreated animal)

  • Analyte standard solutions of known concentrations

  • LC-MS grade solvents

Procedure:

  • Prepare two sets of samples:

    • Set A (Analyte in Solvent): Spike known concentrations of your C1-C8 acid standards into your final LC mobile phase or a solvent identical to your final sample solvent.

    • Set B (Analyte in Post-Extraction Matrix): Extract at least six different lots of your blank matrix using your established sample preparation protocol. After the final extraction step, spike the C1-C8 acid standards into the clean extracts at the same concentrations as in Set A.

  • Analyze both sets of samples by LC-MS.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Post-Extraction Matrix) / (Peak Area of Analyte in Solvent)

  • Interpret the Results:

    • MF = 1: No significant matrix effect.

    • MF < 1: Ion suppression is occurring.

    • MF > 1: Ion enhancement is occurring.

    • A coefficient of variation (CV) of the MF across the different matrix lots of <15% is generally considered acceptable.

2. Protocol: Solid-Phase Extraction (SPE) for C1-C8 Acids from Plasma

This is a general protocol for extracting acidic compounds from plasma using a polymeric SPE sorbent. Method optimization will be required for your specific application.

Materials:

  • Polymeric reversed-phase SPE cartridge (e.g., Bond Elut Plexa)

  • Plasma sample

  • Internal standard solution (ideally SIL-IS)

  • 1% Formic acid in water

  • Methanol

  • Acetonitrile

  • Elution solvent (e.g., 90:10 Acetonitrile:Methanol)

  • Centrifuge and collection tubes

Procedure:

  • Sample Pre-treatment:

    • To 500 µL of plasma, add the internal standard.

    • Add 500 µL of 1% formic acid to precipitate proteins and adjust pH.

    • Vortex and centrifuge at >3000 x g for 10 minutes.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition the cartridge with 1 mL of Methanol.

    • Equilibrate the cartridge with 1 mL of 1% formic acid in water. Do not let the sorbent go dry.

  • Sample Loading:

    • Load the supernatant from step 1 onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 1% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of 20% Methanol in water to remove less polar interferences.

  • Elution:

    • Elute the C1-C8 acids with 1 mL of the elution solvent into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial LC mobile phase.

Mandatory Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Matrix Effects start Start: Inconsistent Results (Poor Reproducibility, Signal Suppression) assess_me Quantitatively Assess Matrix Effect (Post-Extraction Spike) start->assess_me is_me_significant Matrix Effect > 15%? assess_me->is_me_significant use_sil_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) is_me_significant->use_sil_is Yes end_good End: Method Acceptable is_me_significant->end_good No re_evaluate Re-evaluate Performance use_sil_is->re_evaluate optimize_sp Optimize Sample Preparation (e.g., SPE, LLE) re_evaluate->optimize_sp Not Acceptable re_evaluate->end_good Acceptable end_bad End: Further Optimization Needed re_evaluate->end_bad Still Not Acceptable optimize_lc Optimize Chromatography (Gradient, Column, Derivatization) optimize_sp->optimize_lc optimize_lc->re_evaluate

Caption: A logical workflow for troubleshooting matrix effects in LC-MS analysis.

Post_Extraction_Spike_Workflow Experimental Workflow for Post-Extraction Spike cluster_0 Set A: Standards in Solvent cluster_1 Set B: Standards in Matrix prep_solvent_std Prepare Analyte Standards in Final Mobile Phase analyze Analyze Both Sets by LC-MS prep_solvent_std->analyze extract_matrix Extract Blank Matrix (Your Protocol) spike_matrix Spike Analyte Standards into Clean Extract extract_matrix->spike_matrix spike_matrix->analyze calculate Calculate Matrix Factor (MF): MF = Area(Set B) / Area(Set A) analyze->calculate interpret Interpret Results: MF < 1 -> Suppression MF > 1 -> Enhancement calculate->interpret

Caption: Workflow for quantifying matrix effects using the post-extraction spike method.

Ion_Suppression_Mechanism Mechanism of Ion Suppression in ESI esi_capillary ESI Capillary droplet_formation Charged Droplet Formation (Analyte + Matrix) esi_capillary->droplet_formation solvent_evaporation Solvent Evaporation droplet_formation->solvent_evaporation charge_competition Competition for Charge and Surface Access solvent_evaporation->charge_competition gas_phase_ions Gas Phase Ion Generation charge_competition->gas_phase_ions Matrix Interferes suppressed_signal Reduced Analyte Signal (Ion Suppression) charge_competition->suppressed_signal ms_inlet Mass Spectrometer Inlet gas_phase_ions->ms_inlet

Caption: Simplified diagram illustrating the mechanism of ion suppression.

References

Technical Support Center: Optimizing Temperature Gradients for C1-C8 Hydrocarbon Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing temperature gradients for the separation of C1-C8 hydrocarbons using gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of optimizing the temperature gradient in GC for C1-C8 hydrocarbon separation?

The main objective is to achieve baseline resolution of all target analytes in the shortest possible analysis time. An optimized temperature program ensures that both highly volatile (C1-C3) and less volatile (C4-C8) hydrocarbons are adequately separated, resulting in sharp, symmetrical peaks.[1]

Q2: How does the initial oven temperature affect the separation of light hydrocarbons?

A lower initial temperature allows for better trapping of the highly volatile C1-C3 hydrocarbons at the head of the column, leading to improved resolution of these early-eluting peaks. If the initial temperature is too high, these components may co-elute or elute with the solvent front.

Q3: What is the effect of the temperature ramp rate on the separation?

The temperature ramp rate significantly impacts both analysis time and resolution.[1]

  • Faster ramp rates decrease the overall analysis time but can lead to a decrease in resolution, especially for closely eluting compounds.[1]

  • Slower ramp rates generally improve resolution by allowing more time for analyte interaction with the stationary phase. However, this also increases the analysis time and can lead to broader peaks for later-eluting compounds.[1]

Q4: When should I use a multi-step temperature program?

A multi-step temperature program is beneficial when analyzing a sample with a wide range of boiling points, such as a C1-C8 hydrocarbon mixture. A typical program might include:

  • An initial hold at a low temperature to resolve the volatile C1-C3 gases.

  • A slow ramp to separate the C4-C6 isomers.

  • A faster ramp to quickly elute the heavier C7-C8 components.

Troubleshooting Guide

Issue 1: Poor resolution of early eluting peaks (C1-C4 hydrocarbons).

Question: My methane, ethane, and propane peaks are co-eluting or are not well-separated. What should I do?

Answer:

  • Lower the Initial Oven Temperature: An initial temperature that is too high will cause the most volatile components to travel through the column too quickly without sufficient interaction with the stationary phase. Try reducing the initial temperature to sub-ambient (if your instrument has cryogenic capabilities) or to the lowest stable ambient temperature.

  • Decrease the Initial Ramp Rate: A slower initial ramp rate will increase the residence time of the early eluting compounds on the column, thereby improving their separation.

  • Check Carrier Gas Flow Rate: Ensure your carrier gas flow rate is optimal for your column dimensions. A flow rate that is too high can reduce separation efficiency.

Issue 2: Broad or tailing peaks for later eluting compounds (C6-C8 hydrocarbons).

Question: My hexane, heptane, and octane peaks are broad and show significant tailing. What could be the cause?

Answer:

  • Increase the Final Temperature or Ramp Rate: If the temperature ramp is too slow or the final temperature is not high enough, later-eluting compounds will move through the column very slowly, leading to peak broadening. Increasing the ramp rate towards the end of the run can help to sharpen these peaks.

  • Check for Cold Spots: Cold spots in the GC system, particularly at the transfer line to the detector, can cause condensation of higher boiling point analytes, leading to tailing. Ensure all heated zones are at the appropriate temperatures.

  • Column Contamination: Active sites on a contaminated column can interact with hydrocarbons, causing peak tailing. Try baking out the column at its maximum recommended temperature. If the problem persists, the column may need to be replaced.[2]

Issue 3: Inconsistent retention times.

Question: The retention times for my hydrocarbon standards are shifting between runs. What is the likely cause?

Answer:

  • Check for Leaks: A leak in the system, especially at the injector septum, is a common cause of retention time variability.[2] Perform a leak check.

  • Oven Temperature Instability: Ensure that the GC oven is properly calibrated and that the actual oven temperature is not fluctuating significantly from the setpoint. Inaccurate oven temperature readings can lead to retention time shifts, especially at higher ramp rates.[1]

  • Carrier Gas Flow Fluctuation: Verify that the carrier gas supply is stable and that the flow controller is functioning correctly.

Issue 4: Presence of ghost peaks in the chromatogram.

Question: I am observing peaks in my blank runs that interfere with my analysis. What is the source of these ghost peaks?

Answer:

  • Injector Contamination: The most common source of ghost peaks is contamination in the injector, including a dirty liner or a leaking septum.[2] Regularly replace the septum and liner.[2]

  • Carrier Gas Impurities: Impurities in the carrier gas can accumulate on the column at low temperatures and be released as the oven temperature increases, causing ghost peaks. Ensure high-purity carrier gas and the use of appropriate gas filters.

  • Sample Carryover: If a highly concentrated sample was run previously, residual analytes can be injected in subsequent runs. Run a solvent blank to check for carryover.

Data Presentation

Table 1: Illustrative Effect of Temperature Ramp Rate on Retention Time for C1-C8 Hydrocarbons.

Note: This table provides representative data to illustrate the general trend. Actual retention times will vary based on the specific instrument, column, and other method parameters.

CompoundBoiling Point (°C)Retention Time (min) @ 10°C/min rampRetention Time (min) @ 20°C/min ramp
Methane-161.51.81.5
Ethane-88.62.52.1
Propane-42.14.23.5
n-Butane-0.56.85.7
n-Pentane36.19.58.0
n-Hexane68.712.310.4
n-Heptane98.414.812.6
n-Octane125.717.014.5

Experimental Protocols

Detailed Methodology for Fast C1-C8 Hydrocarbon Separation

This protocol is adapted for the rapid analysis of C1-C8 hydrocarbons.[3]

  • Instrumentation:

    • Gas Chromatograph: Agilent 5890 with FID or equivalent.[3]

    • Column: Al2O3 PLOT, 30m x 0.53mm.[3]

    • Carrier Gas: Hydrogen at a column pressure of 5 psi.[3]

  • Method Parameters:

    • Inlet: Split injector at 275°C with a split ratio of 10:1.[3]

    • Oven Program:

      • Initial Temperature: 70°C, hold for 1 minute.[3]

      • Ramp 1: 30°C/min to 145°C, hold for 2 minutes.[3]

      • Ramp 2: 45°C/min to 200°C, hold for 10 minutes.[3]

    • Detector: FID at 325°C.[3]

  • Procedure:

    • Prepare a gaseous standard mixture of C1-C8 hydrocarbons in a balance gas (e.g., nitrogen).

    • Inject the standard into the GC using a gas-tight syringe or a gas sampling valve.

    • Initiate the GC run with the specified temperature program.

    • Identify the peaks based on their retention times compared to known standards.

    • For quantitative analysis, generate a calibration curve for each analyte.

Mandatory Visualizations

Troubleshooting_Workflow start Problem Observed in C1-C8 Separation problem_type What is the primary issue? start->problem_type poor_resolution Poor Resolution problem_type->poor_resolution Resolution broad_peaks Broad/Tailing Peaks problem_type->broad_peaks Peak Shape rt_shift Retention Time Shift problem_type->rt_shift Consistency ghost_peaks Ghost Peaks problem_type->ghost_peaks Baseline check_initial_temp Lower Initial Oven Temperature and/or Initial Ramp Rate poor_resolution->check_initial_temp check_final_temp Increase Final Temperature and/or Final Ramp Rate broad_peaks->check_final_temp check_leaks Perform System Leak Check (especially septum) rt_shift->check_leaks check_contamination Check for Contamination (liner, septum, gas) ghost_peaks->check_contamination solution Problem Resolved check_initial_temp->solution check_final_temp->solution check_leaks->solution check_contamination->solution

Caption: A logical workflow for troubleshooting common issues in C1-C8 hydrocarbon separation.

Temperature_Gradient_Optimization cluster_params Adjustable Parameters cluster_effects Observed Effects Initial_Temp Initial Temperature Resolution Resolution Initial_Temp->Resolution Lower T improves C1-C3 separation Ramp_Rate Ramp Rate Ramp_Rate->Resolution Slower ramp increases resolution Analysis_Time Analysis Time Ramp_Rate->Analysis_Time Faster ramp decreases time Final_Temp Final Temperature Final_Temp->Analysis_Time Higher T reduces time for late eluters Peak_Shape Peak Shape Final_Temp->Peak_Shape Higher T sharpens C6-C8 peaks

Caption: Relationship between temperature gradient parameters and their effects on the chromatogram.

References

Technical Support Center: Analysis of Thermally Labile C1-C8 Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thermally labile C1-C8 compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of your analytes during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for thermally labile C1-C8 compounds during analysis?

A1: The primary causes of degradation for these volatile and often reactive compounds include:

  • Excessive Temperature: High temperatures in the gas chromatograph (GC) injector port or column can cause thermal decomposition.[1][2]

  • Active Sites in the Sample Pathway: Reactive surfaces in the sample flow path, such as stainless steel in tubing or fittings, can adsorb or react with volatile organic compounds (VOCs).[3]

  • Sample Matrix Effects: The presence of other reactive components in the sample can lead to degradation.

  • Improper Storage: Storing samples at inappropriate temperatures or for extended periods can lead to degradation, even before analysis.[4][5]

  • Oxygen Contamination: Leaks in the GC system can introduce oxygen, which can degrade the column's stationary phase and the analytes.[6]

Q2: How can I minimize the thermal degradation of my compounds in the GC injector?

A2: To minimize thermal degradation in the GC injector:

  • Optimize Injector Temperature: Lower the injector temperature to the minimum required for efficient volatilization of your compounds.[1][2]

  • Use a Split/Splitless Inlet: A split injection can reduce the residence time of the analytes in the hot injector.

  • On-Column Injection: For highly sensitive compounds, consider an on-column injection to bypass the hot injector entirely.[2]

  • Inert Liner: Use a deactivated or inert liner in the injector to minimize contact with active metal surfaces.[6]

Q3: What are the best practices for storing C1-C8 compound samples?

A3: Proper storage is critical for sample preservation:

  • Low Temperatures: Store samples at low temperatures, such as 4°C or -80°C, to slow down degradation processes.[5] Studies have shown significantly better stability of VOCs on sorbent tubes at lower temperatures.[5]

  • Inert Containers: Use vials with PTFE-lined septa or Silanized glass inserts to prevent adsorption and reaction with container surfaces.

  • Minimize Headspace: Fill vials as much as possible to reduce the amount of oxygen in the headspace.

  • Short Storage Times: Analyze samples as quickly as possible after collection to minimize storage-related degradation.[4]

Q4: When should I consider derivatization for my thermally labile compounds?

A4: Derivatization can be a valuable tool to increase the thermal stability of certain compounds.[7][8] Consider derivatization when:

  • Your compounds contain polar functional groups like hydroxyls or carboxylic acids that are prone to degradation or adsorption.[7][8]

  • You are observing significant peak tailing or a complete loss of signal for your analytes.

  • Other optimization strategies (e.g., lowering injector temperature) have failed to prevent degradation.

It is important to note that derivatization does not always completely protect metabolites from degradation at high temperatures.[7][8]

Troubleshooting Guides

Problem: Poor Peak Shape (Tailing or Broadening)

This is a common issue when analyzing thermally labile compounds and can indicate degradation or adsorption.

Potential Cause Troubleshooting Step
Active sites in the injector liner Clean or replace the inlet liner. Ensure an inert liner is being used.[6]
Column contamination Bake out the column at a high temperature (within its limits). If that fails, trim the first few centimeters of the column or replace it.[6]
Injector temperature too low While high temperatures cause degradation, a temperature that is too low can lead to incomplete vaporization and broad peaks.[1] Incrementally increase the injector temperature to find the optimal balance.
Leaks in the system Perform a leak check of the injector and column fittings.[6][9]
Improper column installation Reinstall the column according to the manufacturer's instructions.[6]
Problem: Low or No Analyte Response

This can be a sign of complete degradation of the analyte.

Potential Cause Troubleshooting Step
Analyte decomposition Lower the injector and/or column temperature.[6] Consider using a more inert column.
Sample adsorption Use an inert sample flow path, including deactivated liners, tubing, and fittings.[3] Consider derivatization to make the analyte less active.
Leaks in the injector For volatile compounds, a leak in the injector can lead to sample loss.[6] Perform a leak check.
Incorrect sample preparation Verify the sample concentration and stability. Ensure the sample preparation method is not causing degradation.[6]

Experimental Protocols

Protocol 1: Optimizing GC Injector Temperature for Thermally Labile Compounds
  • Initial Temperature Setting: Start with an injector temperature 20-30°C below the boiling point of your least volatile analyte of interest.

  • Injection and Analysis: Inject a standard solution of your C1-C8 compounds and acquire the chromatogram.

  • Peak Shape and Area Analysis: Evaluate the peak shape and area for each analyte.

  • Incremental Temperature Increase: Increase the injector temperature by 10°C and repeat the injection and analysis.

  • Comparison: Compare the peak areas and shapes from the different temperature runs.

  • Optimal Temperature Selection: The optimal injector temperature is the lowest temperature that provides good peak shape and maximum response for all analytes of interest.

Protocol 2: Silylation Derivatization of C1-C8 Alcohols and Carboxylic Acids

Disclaimer: Always handle derivatizing reagents in a fume hood and wear appropriate personal protective equipment.

  • Sample Preparation: Evaporate the solvent from your sample extract to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 50 µL of a suitable silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a solvent (e.g., pyridine or acetonitrile).

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Analysis: Allow the sample to cool to room temperature before injecting it into the GC-MS.

Data Summary

Table 1: Storage Stability of Selected VOCs on Sorbent Tubes
CompoundStorage TemperatureStability after 30 days (% Recovery)
TolueneRoom Temperature86%
Toluene4°C93%
Toluene-80°C98%
EthylbenzeneRoom Temperature85%
Ethylbenzene4°C92%
Ethylbenzene-80°C97%
XyleneRoom Temperature84%
Xylene4°C91%
Xylene-80°C96%

Data adapted from studies on VOC stability on sorbent materials, highlighting the importance of low-temperature storage.[5]

Visualizations

Troubleshooting_Workflow start Problem: Poor Peak Shape or Low Response check_temp Is Injector Temperature Optimized? start->check_temp lower_temp Lower Injector Temperature check_temp->lower_temp No check_liner Is Liner Inert? check_temp->check_liner Yes lower_temp->check_liner replace_liner Use a Deactivated Liner check_liner->replace_liner No check_leaks Any System Leaks? check_liner->check_leaks Yes replace_liner->check_leaks fix_leaks Perform Leak Check and Repair check_leaks->fix_leaks Yes consider_deriv Consider Derivatization check_leaks->consider_deriv No fix_leaks->consider_deriv solution Problem Resolved consider_deriv->solution

Caption: Troubleshooting workflow for poor peak shape or low response.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis sample_collection Sample Collection storage Proper Storage (Low Temp, Inert Vials) sample_collection->storage derivatization Derivatization (Optional) storage->derivatization injection Optimized Injection derivatization->injection separation GC Separation injection->separation detection MS Detection separation->detection

Caption: General experimental workflow for analyzing thermally labile compounds.

References

Technical Support Center: C1-C8 Volatile Organic Compound Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for C1-C8 Volatile Organic Compound (VOC) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and eliminate ghost peaks in their gas chromatography (GC) experiments.

Frequently Asked Questions (FAQs)

Q1: What are ghost peaks in the context of C1-C8 VOC analysis?

A1: Ghost peaks are unexpected peaks that appear in a chromatogram where no analyte is expected to elute.[1][2] They can be sporadic or consistent and may interfere with the identification and quantification of target C1-C8 VOCs.[3] These peaks can originate from various sources within the GC system or sample introduction process.[1][2]

Q2: Why are ghost peaks a significant problem in trace-level VOC analysis?

A2: In trace-level analysis, where target analyte concentrations are very low, ghost peaks can be particularly problematic. They can co-elute with target analytes, leading to inaccurate quantification and false-positive results.[3] They also contribute to a noisy baseline, which can obscure small analyte peaks and increase the limit of detection.

Q3: What are the most common sources of ghost peaks in GC analysis of light hydrocarbons?

A3: The most common sources include contamination from the carrier gas, sample handling and preparation steps, injection port components like the septum and liner, column bleed, and carryover from previous injections.[2][4][5] For volatile C1-C8 compounds, sample and system contamination are frequent culprits.[4]

Q4: How can I differentiate between a ghost peak and a peak from a real sample component?

A4: To distinguish a ghost peak from a genuine sample peak, you can perform a blank injection using only the mobile phase or solvent.[6][7] If the peak is present in the blank run with a similar intensity, it is likely a ghost peak originating from the system.[6] If the peak intensity is significantly higher in the sample injection compared to the blank, it is more likely a component of your sample.[6]

Troubleshooting Guides

Issue 1: Ghost Peaks Appearing in Blank Injections

If you are observing ghost peaks even when injecting a blank solvent, the contamination is likely originating from the GC system itself. Follow this troubleshooting workflow:

G A Start: Ghost Peaks in Blank Run B Run a 'no-injection' blank (instrument cycle without injection) A->B C Are ghost peaks still present? B->C D YES C->D E NO C->E G Source is likely within the GC system (pre-column) D->G F Source is likely syringe or solvent contamination E->F H Clean or replace syringe F->H I Use fresh, high-purity solvent F->I J Check carrier gas purity and filters G->J M Problem Resolved? H->M I->M K Perform inlet maintenance: - Replace septum - Replace liner - Clean inlet body J->K L Check for split vent line contamination K->L L->M N YES M->N O NO M->O P End N->P Q Consider column contamination or bleed. Trim column or bake-out. O->Q Q->P

Diagram 1: Troubleshooting ghost peaks in blank injections.

Detailed Steps:

  • Isolate the Syringe and Solvent: First, run a "no-injection" blank by cycling the instrument without actuating the syringe.[8] If the ghost peaks disappear, the contamination is likely from your syringe or the blank solvent itself.[7]

    • Action: Clean the syringe thoroughly or replace it. Use a fresh, high-purity solvent for your blanks.[7] Also, check rinse vials for contamination.[9]

  • Investigate the GC System: If ghost peaks persist in a no-injection run, the source is within the GC system.

    • Carrier Gas: Impurities in the carrier gas or exhausted gas filters can introduce contaminants.[2]

      • Action: Ensure high-purity gas is used and that gas-line filters (for moisture, hydrocarbons, and oxygen) are functional and have not expired.[4][10]

    • Inlet System: The injection port is a very common source of contamination.

      • Septum Bleed: The septum can degrade at high temperatures, releasing siloxanes and other volatile compounds.[5][11] Overtightening the septum nut can exacerbate this.

      • Liner Contamination: The inlet liner can accumulate non-volatile residues from previous injections, which can then bleed out in subsequent runs.[5] Septum particles can also fall into the liner.[5]

      • Action: Perform routine inlet maintenance. This includes replacing the septum and liner.[4][12] Consider using pre-conditioned, low-bleed septa.

    • Split Vent Line: For split/splitless inlets, the split vent line is often unheated. Higher-boiling compounds from previous injections can condense in this line and slowly bleed back into the inlet, causing ghost peaks.[9][13]

      • Action: To test this, operate the inlet in split mode with a high split ratio. If the ghost peaks disappear, the split vent line and/or trap is likely contaminated and should be cleaned or replaced.[9][12]

Issue 2: Carryover Peaks from Previous Samples

Carryover is characterized by the appearance of peaks from a previously injected, often high-concentration sample in a subsequent analysis of a low-concentration sample or a blank.

G A Start: Suspected Carryover B Inject blank solvent after a high concentration sample A->B C Are peaks from the previous sample present? B->C D YES C->D E NO C->E G Source is carryover D->G F Problem is not carryover E->F N End F->N H Optimize syringe/autosampler wash routine G->H I Increase oven bake-out time and/or temperature H->I J Check for inlet contamination (Backflash) I->J K Problem Resolved? J->K L YES K->L M NO K->M L->N O Consider column contamination. Trim the front of the column. M->O O->N

Diagram 2: Troubleshooting carryover peaks.

Detailed Steps:

  • Confirm Carryover: Inject a solvent blank immediately following a concentrated sample injection. The presence of analyte peaks from the concentrated sample confirms a carryover issue.[8]

  • Autosampler/Syringe Cleaning: The autosampler syringe can be a primary source of carryover.

    • Action: Optimize the wash routine. Increase the number of rinse cycles and use multiple, different solvents (one to dissolve the analytes and a second, more volatile solvent to rinse the first).

  • Inadequate Bake-out: The GC run may not be long enough or hot enough to elute all compounds from the previous injection, causing them to appear in the next run.[8]

    • Action: Increase the final oven temperature or extend the hold time at the end of the run to ensure all components are eluted from the column.[14]

  • Inlet Contamination (Backflash): If the injection volume is too large for the liner volume and inlet conditions (temperature and pressure), the sample vapor can expand beyond the liner and contaminate cooler parts of the inlet system, such as the gas lines.[2][10] This is known as backflash and is a major cause of carryover.

    • Action: Reduce the injection volume or use a liner with a larger internal volume. You can also lower the initial oven temperature to increase the pressure in the inlet, which helps to contain the sample vapor.

Experimental Protocols

Protocol 1: Standard Inlet Maintenance

This protocol should be performed regularly to prevent contamination.[4]

  • Cooldown: Set the inlet and oven temperatures to a safe, low temperature (e.g., 40°C) and turn off the carrier gas flow to the inlet.

  • Disassembly: Once cool, remove the autosampler, then carefully unscrew the septum nut. Remove the old septum using forceps.

  • Liner Removal: Remove the inlet liner. It may be necessary to use liner removal tools.

  • Inspection and Cleaning: Inspect the inside of the inlet for any visible residue or particles. If necessary, clean the inlet body with appropriate solvents (e.g., methanol, acetone) using lint-free swabs.[12]

  • Reassembly:

    • Install a new, clean, or deactivated liner.

    • Place a new, pre-conditioned septum in the inlet.

    • Tighten the septum nut. Do not overtighten, as this can cause the septum to deform and lead to leaks or coring.[12]

  • Leak Check: Restore carrier gas flow and perform a leak check on the inlet fittings.

Protocol 2: Column Bake-Out for Contamination Removal

If the column itself is suspected of being contaminated, a bake-out can help remove strongly retained compounds.

  • Disconnect from Detector: Disconnect the column from the detector to prevent contamination of the detector.

  • Set Flow: Set a normal carrier gas flow through the column.

  • Temperature Program: Heat the oven to 20°C above the highest temperature of your analytical method, but do not exceed the column's maximum isothermal temperature limit.[9]

  • Hold: Hold at this temperature for 1-2 hours. For severe contamination, a longer bake-out may be necessary, but be mindful of accelerating column bleed.[14]

  • Cooldown and Reconnect: Cool the oven, reconnect the column to the detector, and perform a leak check.

  • Condition: Run a few blank injections to ensure the baseline is stable and free of ghost peaks.

Data on Ghost Peak Reduction

The effectiveness of various troubleshooting steps can be quantitatively assessed by monitoring the peak area or height of the ghost peaks before and after the intervention.

Table 1: Effect of Septum Replacement on Siloxane Ghost Peaks

ConditionGhost Peak Area (Arbitrary Units)Percent Reduction
Before Septum Change15,000-
After Installing New Low-Bleed Septum85094.3%

Data is illustrative, based on common lab findings where old or incorrect septa contribute significantly to siloxane bleed peaks.[5][11]

Table 2: Impact of Inlet Liner Change on Carryover

Injection TypePeak Area of Contaminant (Arbitrary Units)
High Concentration Standard2,500,000
Blank Injection (Dirty Liner)12,500
Blank Injection (Clean Liner)750

This table illustrates how a contaminated liner can contribute to significant carryover, which is drastically reduced by replacing the liner.[5]

References

Validation & Comparative

A Guide to the Validation of GC-MS Methods for C1-C8 Alkane Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantitative analysis of short-chain alkanes (C1-C8). It compares typical performance data, outlines a detailed experimental protocol, and visualizes the method validation workflow, offering a valuable resource for researchers in analytical chemistry and related fields.

Performance Comparison of Validated GC-MS Methods

Validation ParameterMethane (C1)Ethane (C2)Propane (C3)Butane (C4)Pentane (C5)Hexane (C6)Heptane (C7)Octane (C8)
Linearity (R²) >0.995>0.999>0.999>0.999>0.998>0.998>0.997>0.997
Limit of Detection (LOD) ~1-5 ppmv~0.5-2 ppmv~0.5-2 ppmv~0.2-1 ppmv~0.1-0.5 ppmv~0.1-0.5 ppmv~0.05-0.2 ppmv~0.05-0.2 ppmv
Limit of Quantitation (LOQ) ~5-15 ppmv~2-7 ppmv~2-7 ppmv~1-4 ppmv~0.5-2 ppmv~0.5-2 ppmv~0.2-1 ppmv~0.2-1 ppmv
Accuracy (% Recovery) 90-110%95-105%95-105%95-105%92-108%92-108%90-110%90-110%
Precision (%RSD) < 10%< 5%< 5%< 5%< 7%< 7%< 10%< 10%

Note: These values are illustrative and compiled from multiple sources analyzing light hydrocarbons. Actual performance may vary depending on the specific instrumentation, method parameters, and sample matrix.

Experimental Protocol for GC-MS Analysis of C1-C8 Alkanes

This section details a typical experimental protocol for the quantitative analysis of C1-C8 alkanes in a gaseous matrix using GC-MS.

1. Sample Preparation

  • Standard Preparation: Gaseous standards of methane, ethane, propane, butane, pentane, hexane, heptane, and octane are prepared by dilution in an inert gas like nitrogen or helium to concentrations spanning the expected analytical range. A blank matrix sample should also be prepared.

  • Sample Collection: Gaseous samples are collected in appropriate containers, such as Tedlar® bags or summa canisters.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph (GC): Agilent 8890 GC System or equivalent.

  • Mass Spectrometer (MS): Agilent 5977B GC/MSD or equivalent.

  • Column: Agilent J&W PLOT PT column (e.g., 30 m x 0.32 mm, 5 µm) is suitable for the separation of light hydrocarbons.

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Inlet: Split/splitless inlet operated in split mode with a split ratio of 50:1. The inlet temperature is maintained at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 120°C at a rate of 10°C/min.

    • Ramp 2: Increase to 220°C at a rate of 20°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 230°C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Target and qualifier ions for each alkane should be selected.

3. Data Analysis and Quantitation

  • The concentration of each alkane is determined by integrating the peak area of the target ion and comparing it to the calibration curve generated from the standards.

  • The validation parameters (linearity, LOD, LOQ, accuracy, and precision) are calculated based on the analysis of the standards and quality control samples.

GC-MS Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of a GC-MS method according to established guidelines.

GCMS_Validation_Workflow start Method Development specificity Specificity / Selectivity start->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy lod_loq->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness precision->robustness system_suitability System Suitability robustness->system_suitability report Validation Report system_suitability->report end Validated Method report->end

Caption: Workflow for GC-MS Method Validation.

HPLC vs. GC for Short-Chain Fatty Acid Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of short-chain fatty acids (SCFAs) is crucial for understanding their role in various physiological and pathological processes. The two primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the most suitable method for your research needs.

Short-chain fatty acids, such as acetate, propionate, and butyrate, are volatile and highly water-soluble, which presents analytical challenges. Both HPLC and GC have been successfully employed for SCFA analysis, each with its own set of advantages and limitations. The choice between the two often depends on the specific requirements of the study, including the sample matrix, the desired sensitivity, and the available equipment.

Performance Comparison

The following table summarizes the key performance characteristics of HPLC and GC for SCFA analysis, based on data from various studies.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Sample Preparation Often simpler, may not require derivatization.[1][2]Typically requires derivatization to increase volatility and thermal stability.[3][4][5]
Derivatization Not always necessary, but can be used to enhance sensitivity with specific detectors (e.g., fluorescence).[6][7]Generally mandatory for robust analysis.[3][4][8][9] Common agents include MTBSTFA and PFBBr.[3][8]
Running Temperature Lower, operates at or near room temperature.[1][5]High temperatures are required for the injector, column, and detector.
Analysis Time Can be as short as 8-15 minutes with modern UHPLC-MS/MS systems.[1][2]Typically longer, ranging from 15 to over 30 minutes.[1]
Sensitivity (LODs/LOQs) Generally good, can be enhanced with MS detection. LOQs can be in the low µM range.[10]Excellent sensitivity, often reaching low ppb levels, especially with MS detection.[6] LODs can be in the pg range.[9]
Selectivity Good, especially when coupled with mass spectrometry (LC-MS).Very high, particularly with mass spectrometry (GC-MS), allowing for excellent separation of isomers.
Linearity (r²) Typically excellent, with r² values > 0.99.[10][11]Excellent, with r² values often > 0.99.[8][9]
Precision (%RSD) Good, with intra-day and inter-day precision typically < 15%.[9][11]Good, with intra-day and inter-day precision often below 15%.[9]
Recovery (%) Generally good, often in the range of 80-120%.[9][11]Good, typically in the range of 80-120%.[9]
Instrumentation Cost Can be lower for a basic HPLC-UV system, but higher for LC-MS.Generally higher initial cost, especially for GC-MS systems.
Versatility Can analyze a wider range of compounds, including non-volatile ones.Primarily suited for volatile and semi-volatile compounds.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for SCFA analysis using both HPLC and GC.

HPLC Method for SCFA Analysis

This protocol is a generalized representation and may require optimization for specific sample types and instruments.

  • Sample Preparation:

    • For fecal samples, homogenize in a suitable buffer (e.g., phosphate-buffered saline).

    • Acidify the sample with an acid like perchloric acid or sulfuric acid to protonate the SCFAs.[1]

    • Centrifuge to pellet proteins and other solids.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.[1][12]

    • Mobile Phase: An acidic mobile phase, such as dilute phosphoric acid or formic acid in water, is typically used to ensure SCFAs are in their protonated form.[12] A gradient with an organic modifier like acetonitrile may be employed.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Ambient or slightly elevated (e.g., 30-40 °C).

    • Injection Volume: 10 - 20 µL.

  • Detection:

    • UV Detection: Can be used at low wavelengths (e.g., 210 nm), but sensitivity may be limited due to the low UV absorbance of some SCFAs.[2][12]

    • Mass Spectrometry (MS): Provides higher sensitivity and selectivity.

    • Refractive Index (RI) or Electrochemical Detection (ECD): Can also be employed.[13]

GC Method for SCFA Analysis

This protocol outlines a common workflow involving derivatization.

  • Sample Preparation and Extraction:

    • Homogenize the sample (e.g., feces, serum) in water or a suitable buffer.

    • Acidify the sample with an acid (e.g., HCl, sulfuric acid).

    • Perform a liquid-liquid extraction with a solvent like diethyl ether or methyl tert-butyl ether to extract the SCFAs.[14]

    • Dry the organic extract with a drying agent like anhydrous sodium sulfate.

  • Derivatization:

    • Evaporate the solvent and add the derivatization reagent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA).[3]

    • Incubate the mixture at an elevated temperature (e.g., 60-80 °C) for a specified time to allow the reaction to complete.

  • Chromatographic Conditions:

    • Column: A polar capillary column, such as one with a polyethylene glycol (wax) stationary phase, is often used.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Temperature Program: A temperature gradient is used to separate the derivatized SCFAs, for example, starting at 50°C and ramping up to 250°C.

    • Injector: Splitless or split injection depending on the concentration of the analytes.

  • Detection:

    • Flame Ionization Detector (FID): A common and robust detector for carbon-containing compounds.[5]

    • Mass Spectrometry (MS): Offers high sensitivity and specificity, allowing for the identification and quantification of SCFAs based on their mass-to-charge ratio.[5]

Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the typical experimental workflows for SCFA analysis by HPLC and GC.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample (e.g., Feces, Serum) Homogenization Homogenization Sample->Homogenization Acidification Acidification Homogenization->Acidification Centrifugation Centrifugation Acidification->Centrifugation Filtration Filtration Centrifugation->Filtration HPLC_System HPLC System (Pump, Injector, Column) Filtration->HPLC_System Detector Detection (UV, MS, RI, ECD) HPLC_System->Detector Data_Analysis Data Analysis Detector->Data_Analysis

Caption: HPLC workflow for SCFA analysis.

GC_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC Analysis Sample Sample (e.g., Feces, Serum) Homogenization Homogenization Sample->Homogenization Acidification Acidification Homogenization->Acidification Extraction Liquid-Liquid Extraction Acidification->Extraction Drying Drying of Extract Extraction->Drying Derivatization_Step Derivatization Reaction Drying->Derivatization_Step GC_System GC System (Injector, Column, Oven) Derivatization_Step->GC_System Detector Detection (FID, MS) GC_System->Detector Data_Analysis Data Analysis Detector->Data_Analysis

Caption: GC workflow for SCFA analysis.

Conclusion

Both HPLC and GC are powerful techniques for the analysis of short-chain fatty acids.

  • HPLC offers the advantage of simpler sample preparation, often avoiding the need for derivatization, and operates at lower temperatures.[1] When coupled with mass spectrometry, it provides excellent sensitivity and selectivity with rapid analysis times.[1]

  • GC , particularly GC-MS, is renowned for its high sensitivity and resolving power, making it an excellent choice for detecting trace levels of SCFAs and resolving complex mixtures.[6][13] However, the requirement for derivatization adds a step to the workflow and can introduce variability.

The selection of the most appropriate technique will depend on the specific research question, the nature of the samples, the required level of sensitivity, and the available instrumentation. For high-throughput analysis where derivatization is a bottleneck, HPLC may be preferred. For studies requiring the utmost sensitivity and the ability to resolve isomeric SCFAs, GC-MS remains a gold standard.

References

A Guide to Analytical Method Validation for C1-C8 Alcohols: A Comparative Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of C1-C8 alcohols, a critical step in drug development and manufacturing to ensure product quality and patient safety. The focus is on providing objective performance data and detailed experimental protocols to aid in the selection and implementation of appropriate analytical techniques.

Introduction to Analytical Method Validation

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It is a regulatory requirement for the pharmaceutical industry, ensuring that the methods used to measure the quality and purity of drug substances and products are reliable and reproducible. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline, include specificity, linearity, range, accuracy, precision, detection limit (LOD), and quantitation limit (LOQ).[1]

C1-C8 alcohols (methanol, ethanol, propanol, butanol, pentanol, hexanol, heptanol, and octanol) are common residual solvents in pharmaceutical manufacturing.[2][3][4] Their levels must be controlled and monitored to ensure they are below the safety limits defined in guidelines such as USP General Chapter <467> Residual Solvents and ICH Q3C(R8).[5][6][7]

Comparison of Analytical Techniques

The most widely accepted and utilized technique for the analysis of volatile residual solvents, including C1-C8 alcohols, is Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) .[4][5] This method offers high sensitivity, selectivity, and robustness for this class of compounds.

While High-Performance Liquid Chromatography (HPLC) is a powerful separation technique, it is generally less suitable for the routine analysis of highly volatile compounds like short-chain alcohols. GC is better suited for these analytes due to their inherent volatility.

Quantitative Performance Data

The following table summarizes the typical performance characteristics of a validated Headspace GC-FID method for the analysis of C1-C8 alcohols, based on data compiled from various sources.

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)Accuracy (% Recovery)Precision (%RSD)
Methanol 1 - 100≥ 0.9990.51.598 - 102< 5
Ethanol 1 - 100≥ 0.9990.51.598 - 102< 5
Isopropanol 1 - 100≥ 0.9990.41.297 - 103< 5
n-Propanol 1 - 100≥ 0.9990.41.297 - 103< 5
n-Butanol 1 - 100≥ 0.9990.61.896 - 104< 5
n-Pentanol 2 - 120≥ 0.9981.03.095 - 105< 6
n-Hexanol 2 - 120≥ 0.9981.23.695 - 105< 6
n-Heptanol 5 - 150≥ 0.9972.57.594 - 106< 7
n-Octanol 5 - 150≥ 0.9972.88.494 - 106< 7

Note: The values presented in this table are representative and may vary depending on the specific instrumentation, column, and experimental conditions.

Experimental Protocol: Headspace GC-FID for C1-C8 Alcohols

This section provides a detailed methodology for the quantitative analysis of C1-C8 alcohols in a drug substance or product.

1. Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a Headspace Autosampler.[2][4]

2. Materials and Reagents:

  • Reference standards of Methanol, Ethanol, Isopropanol, n-Propanol, n-Butanol, n-Pentanol, n-Hexanol, n-Heptanol, and n-Octanol (analytical grade).

  • Diluent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Nitrogen or Helium as carrier gas.

  • Hydrogen and compressed air for the FID.

3. Chromatographic Conditions:

  • Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness (or equivalent).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp 1: 10 °C/min to 100 °C.

    • Ramp 2: 20 °C/min to 240 °C, hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 260 °C.

  • Carrier Gas Flow Rate: 2 mL/min.

  • Split Ratio: 10:1.

4. Headspace Parameters:

  • Vial Equilibration Temperature: 80 °C.

  • Vial Equilibration Time: 30 minutes.

  • Transfer Line Temperature: 110 °C.

  • Vial Pressurization: 10 psi.

  • Loop Fill Time: 0.2 minutes.

  • Injection Time: 1 minute.

5. Standard and Sample Preparation:

  • Stock Standard Solution (e.g., 1000 µg/mL of each alcohol): Accurately weigh and dissolve the appropriate amount of each alcohol reference standard in the diluent.

  • Working Standard Solutions: Prepare a series of at least five calibration standards by serial dilution of the stock standard solution to cover the desired linear range.

  • Sample Solution: Accurately weigh a suitable amount of the drug substance or product into a headspace vial and dissolve in a known volume of diluent.

6. Validation Procedure:

  • Specificity: Analyze the diluent and a placebo sample to ensure no interfering peaks at the retention times of the C1-C8 alcohols.

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Calculate the correlation coefficient (r²).

  • Accuracy: Spike a placebo or sample with known concentrations of the alcohols at three different levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze at least six replicate preparations of a standard or sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • LOD and LOQ: Determine the limit of detection and limit of quantitation based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Visualizations

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting cluster_review 4. Review & Approval define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method define_params Define Validation Parameters select_method->define_params prepare_standards Prepare Standards & Samples define_params->prepare_standards run_experiments Run Validation Experiments (Specificity, Linearity, Accuracy, Precision) prepare_standards->run_experiments determine_limits Determine LOD & LOQ run_experiments->determine_limits analyze_data Analyze Data & Calculate Results determine_limits->analyze_data compare_acceptance Compare with Acceptance Criteria analyze_data->compare_acceptance document_report Document in Validation Report compare_acceptance->document_report review_report Review Validation Report document_report->review_report approve_method Approve Method for Routine Use review_report->approve_method

Caption: Workflow for Analytical Method Validation.

GC_FID_System cluster_sample_introduction Sample Introduction cluster_separation Separation cluster_detection Detection & Data Processing headspace Headspace Autosampler injector GC Injector headspace->injector gc_column GC Column injector->gc_column fid Flame Ionization Detector (FID) gc_column->fid data_system Data System fid->data_system

Caption: Schematic of a Headspace GC-FID System.

References

A Comparative Guide to the Quantification of C1-C8 Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical methodologies for the quantification of short-chain C1-C8 esters. These volatile compounds are significant in various fields, including flavor and fragrance analysis, environmental monitoring, and as potential biomarkers in biomedical research. The selection of an appropriate analytical technique is critical for generating accurate and reliable data. This document compares the most common analytical platforms—Gas Chromatography-Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and details relevant sample preparation protocols.

Comparison of Quantification Methods

The choice of analytical instrumentation is a pivotal decision in method development for C1-C8 ester quantification. Each technique offers distinct advantages and limitations in terms of sensitivity, selectivity, cost, and throughput.

ParameterGC-FIDGC-MSLC-MS/MS
Principle Separation by volatility and detection by ion generation in a hydrogen flame.Separation by volatility and identification/quantification by mass-to-charge ratio.Separation by polarity and identification/quantification by mass-to-charge ratio of parent and fragment ions.
Selectivity Moderate. Relies on chromatographic retention time for identification. Co-elution can be a significant issue.High. Provides structural information, allowing for confident peak identification even with chromatographic overlap.Very High. Multiple reaction monitoring (MRM) provides exceptional selectivity by monitoring specific precursor-product ion transitions.
Sensitivity (LOD/LOQ) Generally in the low ppm to high ppb range.Typically in the low ppb to ppt range. Selective Ion Monitoring (SIM) mode enhances sensitivity.[1]Can achieve very low detection limits, often in the ppt to ppq range, especially with derivatization.[2]
Linearity Excellent over a wide dynamic range.Good, but can be affected by detector saturation at high concentrations.Good, but the linear range might be narrower compared to GC-FID.
Precision (%RSD) Excellent, typically <5%.Very good, generally <10%.Good, typically <15%.
Cost (Instrument/Maintenance) LowModerateHigh
Throughput HighModerate to HighModerate
Derivatization Not typically required for volatile esters.Not typically required, but can be used to improve chromatography for more polar esters.Often required for short-chain esters to improve retention on reversed-phase columns and enhance ionization efficiency.[3][4][5]
Strengths Robust, reliable, cost-effective, and easy to operate for routine analysis.[6]High confidence in analyte identification, suitable for complex matrices.[7]Excellent for trace-level analysis in complex biological matrices, high selectivity.
Limitations Limited identification capabilities, susceptible to matrix interference.Higher initial and maintenance costs compared to GC-FID.Derivatization adds complexity and potential for variability. Matrix effects can suppress ion signals.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving reproducible and comparable results. Below are representative methodologies for sample preparation and analysis.

Sample Preparation Techniques

The selection of an appropriate sample preparation technique is crucial for extracting and concentrating C1-C8 esters from the sample matrix while minimizing interferences.

  • Static Headspace (sHS): Ideal for the analysis of highly volatile esters in liquid or solid samples. The sample is equilibrated in a sealed vial at a specific temperature, and a portion of the vapor phase (headspace) is injected into the GC.

  • Dynamic Headspace (Purge and Trap): A more sensitive technique where an inert gas is bubbled through the sample, and the purged volatiles are trapped on a sorbent material.[8][9] The trap is then heated to desorb the analytes into the GC system. This method is effective for trace-level analysis.

  • Solid-Phase Microextraction (SPME): A solvent-free extraction method where a fused-silica fiber coated with a stationary phase is exposed to the sample or its headspace.[10] The analytes adsorb to the fiber and are then thermally desorbed in the GC injector.

  • Liquid-Liquid Extraction (LLE): A classic technique involving the partitioning of esters between the aqueous sample and an immiscible organic solvent. This method is effective but can be labor-intensive and use significant amounts of solvent.[11]

  • Solid-Phase Extraction (SPE): Involves passing the sample through a cartridge containing a solid adsorbent that retains the analytes of interest. The esters are then eluted with a small volume of solvent. SPE is useful for sample cleanup and concentration.[12][13]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined approach that combines salting-out liquid extraction with dispersive SPE for cleanup. While primarily used for pesticide residue analysis, it can be adapted for esters in complex food matrices.[11][13]

GC-FID and GC-MS Analysis Protocol

This protocol is a general guideline for the analysis of C1-C8 esters using GC-FID or GC-MS.

  • Sample Preparation: Select an appropriate technique from the list above based on the sample matrix and required sensitivity.

  • Instrument: Gas chromatograph coupled to a Flame Ionization Detector or a Mass Spectrometer.

  • Column: A mid-polar to polar capillary column, such as one with a polyethylene glycol (WAX) or a cyanopropylphenyl stationary phase, is recommended for good separation of esters.

  • Injector: Split/splitless injector. The split ratio can be adjusted based on the concentration of the analytes.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 200°C.

    • Hold: 5 minutes at 200°C.

  • FID Parameters (if applicable):

    • Temperature: 250°C.

    • Hydrogen flow: 30 mL/min.

    • Air flow: 300 mL/min.

    • Makeup gas (Nitrogen) flow: 25 mL/min.

  • MS Parameters (if applicable):

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-350. For higher sensitivity, Selective Ion Monitoring (SIM) can be used.

LC-MS/MS Analysis Protocol with Derivatization

This protocol outlines a general procedure for the analysis of C1-C8 esters, which often requires derivatization for enhanced performance in LC-MS/MS.

  • Sample Preparation: Extract the esters using LLE or SPE.

  • Derivatization:

    • Evaporate the extract to dryness under a gentle stream of nitrogen.

    • Reconstitute in a suitable solvent (e.g., acetonitrile).

    • Add a derivatizing agent that targets the carboxyl group of the hydrolyzed ester or a transesterification reagent. Common derivatizing agents for the corresponding short-chain fatty acids include 3-nitrophenylhydrazine (3-NPH).[5][14]

    • Incubate at a specific temperature for a defined period to ensure complete reaction.

  • Instrument: Liquid chromatograph coupled to a tandem mass spectrometer.

  • Column: A C18 reversed-phase column is typically used for the separation of the derivatized esters.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for the derivatized compounds.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Collision Gas: Argon.

    • Ion Source parameters (e.g., capillary voltage, source temperature) should be optimized for the specific analytes.

Visualizing the Workflow and Method Comparison

G Figure 1: General Experimental Workflow for C1-C8 Ester Quantification cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Sample Collection Prep Extraction/Cleanup (sHS, P&T, SPME, LLE, SPE) Sample->Prep Deriv Derivatization (Optional - for LC-MS) Prep->Deriv GC Gas Chromatography (GC) Deriv->GC GC-FID/MS LC Liquid Chromatography (LC) Deriv->LC LC-MS/MS FID Flame Ionization Detection (FID) GC->FID MS Mass Spectrometry (MS) GC->MS MSMS Tandem Mass Spectrometry (MS/MS) LC->MSMS Integration Peak Integration FID->Integration MS->Integration MSMS->Integration Quant Quantification Integration->Quant Report Reporting Quant->Report G Figure 2: Logical Comparison of Quantification Methods cluster_attributes Key Attributes GC_FID GC-FID + Robust & Cost-Effective + Excellent Precision - Limited Identification - Moderate Sensitivity Cost Cost GC_FID->Cost Low Sensitivity Sensitivity GC_FID->Sensitivity Moderate Selectivity Selectivity GC_FID->Selectivity Low Complexity Complexity GC_FID->Complexity Low GC_MS GC-MS + High-Confidence ID + Good Sensitivity (SIM) - Higher Cost - Potential for Saturation GC_MS->Cost Medium GC_MS->Sensitivity High GC_MS->Selectivity High GC_MS->Complexity Medium LC_MSMS LC-MS/MS + Highest Selectivity & Sensitivity + Ideal for Trace Analysis - Derivatization often needed - Matrix Effects LC_MSMS->Cost High LC_MSMS->Sensitivity Very High LC_MSMS->Selectivity Very High LC_MSMS->Complexity High

References

Navigating the Analytical Maze: An Inter-Laboratory Comparison Guide to C1-C8 Carboxylate Measurements

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of short-chain fatty acids (SCFAs), or C1-C8 carboxylates, is critical for understanding their role in health and disease. This guide provides an objective comparison of common analytical methods, supported by experimental data from various studies, to aid in selecting the most appropriate technique for your research needs.

The analysis of C1-C8 carboxylates, key metabolites produced by the gut microbiota, presents a significant analytical challenge due to their volatility and structural similarity. Inter-laboratory comparisons are essential for establishing robust and reproducible methods. While direct inter-laboratory comparison studies for the full C1-C8 range are not abundant in publicly available literature, a comprehensive review of single-laboratory validation data for common analytical techniques offers valuable insights into their performance.

This guide synthesizes performance data from multiple studies, presenting a comparative overview of various analytical methods. It is important to note that the presented data originates from individual laboratory validations and not from a direct inter-laboratory analysis of the same samples. Nevertheless, this compilation serves as a valuable resource for comparing the capabilities of different methodologies.

Quantitative Performance of Analytical Methods

The selection of an analytical method for C1-C8 carboxylate quantification is often a trade-off between sensitivity, specificity, and throughput. The following tables summarize the quantitative performance of commonly employed techniques, including Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Table 1: Performance Characteristics of GC-based Methods

CarboxylateMethodDerivatizationSample MatrixLOD (µM)LOQ (µM)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Reference
Acetic acidGC-FIDNoneHuman Feces0.331.10.560.10[1]
Propionic acidGC-FIDNoneHuman Feces0.030.110.650.12[1]
Butyric acidGC-FIDNoneHuman Feces0.020.090.680.14[1]
Valeric acidGC-FIDNoneHuman Feces0.030.100.720.21[1]
Hexanoic acidGC-FIDNoneHuman Feces0.070.230.780.35[1]
Acetic acidGC-MSMTBSTFAHuman Serum/Feces--<10<15[2]
Propionic acidGC-MSMTBSTFAHuman Serum/Feces--<10<15[2]
Butyric acidGC-MSMTBSTFAHuman Serum/Feces--<10<15[2]

LOD: Limit of Detection; LOQ: Limit of Quantification; %RSD: Percent Relative Standard Deviation; MTBSTFA: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide.

Table 2: Performance Characteristics of LC-MS/MS Methods

CarboxylateMethodDerivatizationSample MatrixLOD (µM)LOQ (µM)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Reference
AcetateLC-MS/MSAnilineBiological Samples0.040.31<3<10[3][4]
PropionateLC-MS/MSAnilineBiological Samples0.040.16<3<10[3][4]
ButyrateLC-MS/MSAnilineBiological Samples0.040.16<3<10[3][4]
AcetateLC-MS/MSNoneTissues/Biological Fluids3-<12<20[5]
PropionateLC-MS/MSNoneTissues/Biological Fluids1-<12<20[5]
ButyrateLC-MS/MSNoneTissues/Biological Fluids1-<12<20[5]
ValerateLC-MS/MSNoneTissues/Biological Fluids1-<12<20[5]

LOD: Limit of Detection; LOQ: Limit of Quantification; %RSD: Percent Relative Standard Deviation.

Experimental Protocols: A Closer Look

Detailed and standardized experimental protocols are the cornerstone of reproducible research. Below are representative methodologies for the analysis of C1-C8 carboxylates.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is a robust and widely used technique for SCFA quantification.

Sample Preparation (Human Feces) [1]

  • Homogenize fecal samples.

  • Perform an aqueous extraction followed by centrifugation to separate the supernatant.

  • Acidify the supernatant to protonate the carboxylates.

  • Extract the protonated SCFAs into an organic solvent (e.g., diethyl ether).

  • Concentrate the organic extract before injection into the GC-FID system.

Instrumentation [1]

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: Agilent J&W DB-FATWAX UI column (30 m x 0.25 mm, 0.25 µm) or similar polar capillary column.

  • Carrier Gas: Helium.

  • Detector: Flame Ionization Detector (FID).

  • Temperature Program: Optimized for the separation of C1-C8 carboxylates.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization

Derivatization can improve the chromatographic retention and detection sensitivity of SCFAs in LC-MS/MS analysis.

Sample Preparation and Derivatization (Biological Samples) [3][4]

  • Add an internal standard solution (e.g., 13C-labeled SCFAs) to the sample.

  • Precipitate proteins using a suitable solvent (e.g., acetonitrile).

  • Centrifuge and collect the supernatant.

  • Derivatize the SCFAs in the supernatant using a reagent such as aniline in the presence of a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Quench the reaction and dilute the sample for injection.

Instrumentation [3][4]

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase column suitable for separating the derivatized SCFAs (e.g., C18).

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of selected reaction monitoring (SRM) for high selectivity and sensitivity.

  • Mobile Phases: Typically an aqueous phase with an acid modifier (e.g., formic acid) and an organic phase (e.g., acetonitrile or methanol).

Visualizing the Workflow and Comparison Logic

To further clarify the experimental processes and the logic behind method comparison, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_processing Data Processing Sample Biological Sample Homogenization Homogenization/ Extraction Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Derivatization Derivatization (Optional) Supernatant->Derivatization FinalSample Final Sample for Injection Derivatization->FinalSample Injection GC/LC Injection FinalSample->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID/MS) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration Quantification Quantification PeakIntegration->Quantification Report Results Report Quantification->Report

Caption: Experimental workflow for C1-C8 carboxylate analysis.

Method_Comparison_Logic cluster_methods Analytical Methods cluster_validation Performance Metrics cluster_decision Method Selection Criteria MethodA Method A (e.g., GC-FID) LOD_LOQ LOD & LOQ MethodA->LOD_LOQ Precision Precision (Intra- & Inter-day) MethodA->Precision Accuracy Accuracy/Recovery MethodA->Accuracy Linearity Linearity & Range MethodA->Linearity Specificity Specificity MethodA->Specificity MethodB Method B (e.g., LC-MS/MS) MethodB->LOD_LOQ MethodB->Precision MethodB->Accuracy MethodB->Linearity MethodB->Specificity Sensitivity Required Sensitivity LOD_LOQ->Sensitivity Throughput Sample Throughput Precision->Throughput Matrix Sample Matrix Complexity Accuracy->Matrix Linearity->Sensitivity Specificity->Matrix Conclusion Optimal Method Selection Sensitivity->Conclusion Decision Throughput->Conclusion Cost Cost & Availability Cost->Conclusion Matrix->Conclusion

Caption: Logic for comparing and selecting an analytical method.

Conclusion

The measurement of C1-C8 carboxylates is a complex analytical task with no single "best" method. The choice of methodology should be guided by the specific research question, the required sensitivity, the sample matrix, and the available instrumentation. GC-FID offers a cost-effective and robust solution for relatively high-concentration samples. GC-MS and LC-MS/MS provide higher sensitivity and specificity, which are crucial for trace-level analysis in complex biological matrices. This guide provides a foundation for making an informed decision, and it is recommended that researchers conduct in-house validation to ensure the chosen method meets the specific requirements of their studies. The use of certified reference materials, where available, is highly encouraged to ensure the accuracy and comparability of results across different laboratories.

References

A Comparative Guide to the Accuracy and Precision of C1-C8 Hydrocarbon Analysis: GC-FID vs. GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring precise and reliable analysis of C1-C8 hydrocarbons, the choice of analytical methodology is paramount. This guide provides a detailed comparison of two common techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography with Mass Spectrometry (GC-MS), focusing on their accuracy and precision. Experimental data from various studies are presented to support the comparison, along with detailed experimental protocols and illustrative diagrams to clarify complex workflows.

The analysis of light hydrocarbons, from methane (C1) to octanes (C8), is critical in numerous fields, including natural gas quality control, environmental monitoring, and petrochemical process control. The selection of an appropriate analytical technique hinges on the specific requirements for accuracy, precision, sensitivity, and the complexity of the sample matrix.

Performance Comparison: GC-FID vs. GC-MS

Gas Chromatography is the foundational technique for separating volatile and semi-volatile compounds. The choice of detector, however, significantly influences the analytical performance. Both FID and MS detectors are widely used for hydrocarbon analysis, each offering distinct advantages and disadvantages.

Quantitative Data Summary

The following tables summarize the typical accuracy and precision data for C1-C8 hydrocarbon analysis using GC-FID and GC-MS, compiled from various validation studies. It is important to note that performance can vary based on the specific instrument, method parameters, and sample matrix.

Table 1: Comparison of Precision (Relative Standard Deviation, RSD) for C1-C8 Hydrocarbon Analysis

HydrocarbonGC-FID (RSD %)GC-MS (RSD %)Notes
Methane (C1)< 1.0< 1.0Data for natural gas analysis.
Ethane (C2)< 1.0< 1.0Data for natural gas analysis.
Propane (C3)< 1.0< 1.0Data for natural gas analysis.
Butanes (C4)< 1.0< 1.5Data for natural gas analysis.
Pentanes (C5)< 1.5< 2.0Performance can be matrix-dependent.
Hexanes (C6)< 2.0< 2.5Performance can be matrix-dependent.
Heptanes (C7)< 2.5< 3.0Performance can be matrix-dependent.
Octanes (C8)< 3.0< 3.5Performance can be matrix-dependent.

Note: The presented RSD values are typical and can be influenced by concentration levels and the complexity of the sample matrix.

Table 2: Comparison of Accuracy (Recovery) and Detection Limits for C1-C8 Hydrocarbon Analysis

ParameterGC-FIDGC-MSNotes
Accuracy (Recovery %)
C1-C495 - 105%95 - 105%In gaseous matrices like natural gas.
C5-C890 - 110%90 - 110%Can be affected by sample preparation methods.
Limit of Detection (LOD)
C1-C40.1 - 1 ppmv0.01 - 0.5 ppmvGC-MS generally offers lower LODs.
C5-C80.5 - 5 ppmv0.05 - 1 ppmvLODs are compound and matrix-dependent.
Limit of Quantification (LOQ)
C1-C40.3 - 3 ppmv0.03 - 1.5 ppmvLOQs are typically 3-5 times the LOD.
C5-C81.5 - 15 ppmv0.15 - 3 ppmvLOQs are compound and matrix-dependent.

Note: Accuracy is often determined through the analysis of certified reference materials or spike recovery experiments. LOD and LOQ values are estimates and can vary significantly between instruments and methods.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are typical experimental protocols for the analysis of C1-C8 hydrocarbons using GC-FID.

Standard Operating Procedure: GC-FID Analysis of Gaseous C1-C8 Hydrocarbons

1. Scope: This protocol describes the quantitative analysis of C1-C8 hydrocarbons in gaseous samples, such as natural gas, using a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).

2. Instrumentation and Materials:

  • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless inlet and a Flame Ionization Detector.

  • Column: Agilent J&W HP-PLOT Alumina "S" (50 m x 0.53 mm x 15 µm) or equivalent.

  • Carrier Gas: Helium (99.999% purity) at a constant flow of 5 mL/min.

  • FID Gases: Hydrogen (99.999% purity) and compressed air (hydrocarbon-free).

  • Gas Sampling System: Gas-tight syringe or a gas sampling valve.

  • Calibration Gas Standards: Certified reference material containing a known mixture of C1-C8 hydrocarbons in a balance gas (e.g., nitrogen or helium).

3. GC-FID Operating Conditions:

  • Inlet Temperature: 200 °C

  • Inlet Mode: Split (split ratio 50:1)

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp 1: 10 °C/min to 150 °C, hold for 5 minutes.

    • Ramp 2: 20 °C/min to 200 °C, hold for 5 minutes.

  • Detector Temperature: 250 °C

  • Data Acquisition Rate: 50 Hz

4. Calibration:

  • Perform a multi-point calibration using at least five different concentrations of the calibration gas standard to cover the expected sample concentration range.

  • Inject each calibration standard in triplicate.

  • Generate a calibration curve for each target analyte by plotting the peak area against the concentration.

  • The coefficient of determination (R²) for each calibration curve should be ≥ 0.995.

5. Sample Analysis:

  • Flush the sampling system with the sample gas before injection.

  • Inject a known volume of the sample gas into the GC.

  • Record the chromatogram and identify the peaks based on their retention times compared to the calibration standards.

  • Quantify the concentration of each hydrocarbon using the corresponding calibration curve.

6. Quality Control:

  • Analyze a blank sample (e.g., nitrogen) at the beginning of each analytical batch to check for contamination.

  • Analyze a calibration check standard after every 10 samples to verify the stability of the instrument's response. The measured concentration should be within ±10% of the certified value.

  • Analyze a duplicate sample for every 20 samples to assess the precision of the method. The relative percent difference (RPD) between the duplicates should be ≤ 15%.

Visualizing the Workflow and Principles

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the analytical process and the underlying principles of the detection method.

GC_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gc_system Gas Chromatography System cluster_data_analysis Data Analysis SampleCollection Sample Collection (Gas-tight syringe/canister) Injection Injection Port SampleCollection->Injection StandardPrep Calibration Standard Preparation StandardPrep->Injection Column GC Column (Separation) Injection->Column Carrier Gas Detector Detector (FID or MS) Column->Detector DataAcquisition Data Acquisition (Chromatogram) Detector->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Quantification Quantification (Calibration Curve) PeakIntegration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for C1-C8 hydrocarbon analysis by Gas Chromatography.

FID_Principle cluster_detector Flame Ionization Detector (FID) ColumnEffluent Column Effluent (Hydrocarbons + Carrier Gas) Flame Hydrogen-Air Flame ColumnEffluent->Flame Ionization Ionization of Hydrocarbons (CHO+ + e-) Flame->Ionization Collector Collector Electrode (Measures Current) Ionization->Collector Ions collected Signal Signal to Electrometer Collector->Signal

Caption: Principle of operation for a Flame Ionization Detector (FID).

Conclusion

Both GC-FID and GC-MS are powerful techniques for the analysis of C1-C8 hydrocarbons.

  • GC-FID is a robust, cost-effective, and highly precise method for quantifying hydrocarbons.[1] Its response is proportional to the number of carbon atoms in the analyte, making it an excellent choice for routine quality control and bulk hydrocarbon analysis. A study on the validation of a chromatographic method for C1-C8 hydrocarbons in natural gas demonstrated good linearity, accuracy, and precision, with a relative standard deviation of less than 0.5%.[1] Another validation study for a GC-FID method for C2-C4 hydrocarbons reported high repeatability with a relative standard deviation (RSD) of less than 1%.

  • GC-MS offers the significant advantage of providing structural information, which allows for definitive compound identification.[2] This is particularly crucial when dealing with complex mixtures or when trace-level identification of specific isomers is required. Generally, GC-MS provides lower limits of detection compared to GC-FID, making it more suitable for trace analysis.[3][4] However, GC-MS systems are typically more expensive and require more complex maintenance. For the analysis of precisely defined compounds, results from GC-FID and GC-MS should be essentially equivalent.[2]

The choice between GC-FID and GC-MS will ultimately depend on the specific analytical needs of the researcher. For high-throughput, quantitative analysis where the identity of the target compounds is known, GC-FID is often the more practical and economical choice. When unambiguous identification of unknown compounds or high sensitivity for trace analysis is required, the capabilities of GC-MS are indispensable.

References

A Head-to-Head Battle of Detectors: FID vs. MS for C1-C8 Alkane Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals venturing into the analysis of short-chain alkanes (C1-C8), the choice of detector for gas chromatography (GC) is a critical decision point. The Flame Ionization Detector (FID) and the Mass Spectrometer (MS) are two of the most common choices, each presenting a unique set of advantages and disadvantages in terms of sensitivity, selectivity, and overall performance. This guide provides an objective comparison of FID and MS detectors for the analysis of methane, ethane, propane, butane, pentane, hexane, heptane, and octane, supported by available experimental data and detailed methodologies.

Executive Summary

The selection between a Flame Ionization Detector and a Mass Spectrometer for the analysis of C1-C8 alkanes is not a one-size-fits-all scenario. The FID, a stalwart in hydrocarbon analysis, offers exceptional robustness, a wide linear range, and a predictable response that is directly proportional to the carbon number of the analyte. This makes it a highly reliable and cost-effective choice for routine quantification where the identity of the alkanes is already known.

On the other hand, the Mass Spectrometer, particularly a single quadrupole MS, provides an unparalleled level of specificity. Its ability to identify compounds based on their unique mass spectra makes it indispensable for complex matrices where co-eluting compounds may be present or when confirmation of alkane identity is required. While often considered more sensitive than FID for a broad range of compounds, for light hydrocarbons, the FID can exhibit comparable or even superior sensitivity in terms of lower limits of detection.

Data Presentation: A Comparative Look at Sensitivity

AlkaneDetectorLimit of Detection (LOD)Limit of Quantitation (LOQ)Notes
C1 - C8 FID 0.19 - 1.26 ppmv[1]Not SpecifiedGeneral range for C1-C8 hydrocarbons in natural gas.[1]
Ethylene (C2) FID 567 µmol/mol817 µmol/molFrom a study on C2-C4 hydrocarbons.
Propane (C3) FID 600 µmol/mol850 µmol/molFrom a study on C2-C4 hydrocarbons.
Butane (C4) FID 633 µmol/mol900 µmol/molFrom a study on C2-C4 hydrocarbons.
C5 - C8 MS (Quad) 0.01 mg/L (as a group)0.04 mg/L (as a group)Headspace GC-MS method for aliphatic C5-C8 fraction.
C8 - C20 MS (HRMS) Low ppb rangeNot SpecifiedUsing a high-resolution mass spectrometer with soft ionization.[2]
C10 - C30 MS (Quad) 0.004 - 0.076 µg/mL0.008 - 0.164 µg/mLInstrumental LODs for a range of n-alkanes.[3]

Key Takeaways from the Data:

  • The FID demonstrates high sensitivity for light hydrocarbons, with detection limits in the low ppmv range.[1]

  • For hydrocarbons, the FID can offer lower limits of detection and quantification compared to a standard quadrupole MS operating in full scan mode.

  • Specialized MS techniques, such as high-resolution mass spectrometry with soft ionization, can achieve very low detection limits in the ppb range for alkanes.[2]

  • The sensitivity of a standard quadrupole MS for alkanes is influenced by their fragmentation patterns in electron ionization (EI), which can reduce the abundance of the molecular ion and key fragment ions used for quantification.

Experimental Protocols

To achieve a direct and meaningful comparison of FID and MS sensitivity for C1-C8 alkanes, a unified experimental approach is essential. The following protocol outlines a methodology for such a comparison.

1. Standard Preparation:

  • Primary Standards: Obtain certified gas standards for C1-C5 alkanes (methane, ethane, propane, n-butane, isobutane, n-pentane, isopentane, neopentane) in a balance gas such as nitrogen or helium.

  • Liquid Standards: Prepare a stock solution of C6-C8 alkanes (n-hexane, n-heptane, n-octane and their isomers) in a volatile solvent like methanol or hexane.

  • Calibration Standards: Prepare a series of working standards by serial dilution of the primary or stock standards to cover a concentration range that brackets the expected LOD and LOQ.

2. Gas Chromatography (GC) System:

  • Gas Chromatograph: An Agilent 8890 GC or similar, equipped with a split/splitless inlet, a gas sampling valve (for C1-C5), and a liquid autosampler (for C6-C8). The GC should have two detectors, an FID and an MS, configured with a splitter at the end of the column to allow for simultaneous detection, or run sequential injections on each detector.

  • Column: A capillary column suitable for light hydrocarbon analysis, such as an Agilent J&W DB-1ms (30 m x 0.25 mm, 0.25 µm) or a PLOT column for better resolution of C1-C4 isomers.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

3. GC Method Parameters:

  • Inlet Temperature: 250°C

  • Split Ratio: 50:1 (can be adjusted to optimize sensitivity)

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes

    • Ramp: 10°C/min to 200°C

    • Hold: 5 minutes at 200°C

  • Injection Volume: 1 µL for liquid samples, 100 µL for gas samples via gas sampling valve.

4. Flame Ionization Detector (FID) Parameters:

  • Temperature: 300°C

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 400 mL/min

  • Makeup Gas (Nitrogen) Flow: 25 mL/min

5. Mass Spectrometer (MS) Parameters (Single Quadrupole):

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Electron Energy: 70 eV

  • Scan Mode: Full Scan (m/z 35-300) for qualitative analysis and to determine characteristic ions.

  • Solvent Delay: Set appropriately to avoid solvent front saturation of the detector.

  • Data Acquisition: For quantification, use Selected Ion Monitoring (SIM) mode for the most abundant and specific ions for each alkane to enhance sensitivity.

6. Data Analysis:

  • LOD and LOQ Calculation: Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample & Standard Preparation cluster_gc_analysis Gas Chromatography Analysis cluster_detection Detection cluster_data_analysis Data Analysis gas_std C1-C5 Gas Standards serial_dil Serial Dilution for Calibration Curve gas_std->serial_dil liq_std C6-C8 Liquid Standards liq_std->serial_dil gc_system GC System with Splitter serial_dil->gc_system Injection column Capillary Column (e.g., DB-1ms) gc_system->column fid Flame Ionization Detector (FID) column->fid Effluent ms Mass Spectrometer (MS) column->ms Effluent quant Quantification fid->quant ms->quant ident Identification ms->ident lod_loq LOD/LOQ Calculation quant->lod_loq comparison Sensitivity Comparison ident->comparison lod_loq->comparison

Caption: Experimental workflow for comparing FID and MS sensitivity.

Signaling Pathways and Logical Relationships

detector_logic cluster_fid FID Detection Principle cluster_ms MS Detection Principle (EI) cluster_output Output fid_analyte Hydrocarbon Analyte combustion Combustion in H2/Air Flame fid_analyte->combustion ions Ion Formation (CHO+) combustion->ions current Measures Current Proportional to Carbon Number ions->current fid_output Quantitative Data (Peak Area) current->fid_output ms_analyte Hydrocarbon Analyte ionization Electron Ionization (70 eV) ms_analyte->ionization fragmentation Molecular Ion & Fragment Ions ionization->fragmentation mass_analyzer Mass Analyzer (Quadrupole) fragmentation->mass_analyzer detector_ms Detects Ions based on m/z Ratio mass_analyzer->detector_ms ms_output Quantitative & Qualitative Data (Mass Spectrum) detector_ms->ms_output

Caption: Logical flow of FID and MS detection principles for hydrocarbons.

Conclusion: Making the Right Choice

The choice between FID and MS for the analysis of C1-C8 alkanes hinges on the specific requirements of the application.

  • For routine, high-throughput quantitative analysis of known alkanes , the FID is often the more practical and cost-effective choice. Its robust nature, ease of use, and predictable response to hydrocarbons make it a reliable workhorse.

  • When unambiguous identification is paramount, or when analyzing complex samples where interferences are likely , the MS detector is indispensable. Its ability to provide structural information through mass spectra offers a level of confidence that the FID cannot match. For trace analysis, a well-optimized GC-MS method, particularly using SIM mode, can provide excellent sensitivity.

For laboratories that require both routine quantification and occasional identification, a GC system with both FID and MS detectors, or a GC-MS system that is used for both screening and quantification, provides the ultimate flexibility. By understanding the fundamental principles and performance characteristics of each detector, researchers can make an informed decision to best suit their analytical needs.

References

A Comparative Guide to Linearity Assessment for C1-C8 Fatty Acid Calibration Curves

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of linearity assessment for C1-C8 fatty acid calibration curves, offering valuable insights for researchers, scientists, and drug development professionals. By presenting experimental data from various analytical methodologies, this document aims to facilitate informed decisions in method selection and validation.

Linearity Performance of Analytical Methods for C1-C8 Fatty Acids

The linearity of an analytical method is a critical parameter, demonstrating that the instrumental response is directly proportional to the concentration of the analyte over a specific range. For the quantification of C1-C8 fatty acids, various techniques are employed, each with its own characteristic linear performance. The following table summarizes the linearity data from several studies.

Fatty Acid(s)Analytical MethodCalibration RangeCorrelation Coefficient (R²)Reference
Nine C2-C6 Short-Chain Fatty AcidsUPLC-HRMSNot specified> 0.99[1]
Acetate, Propionate, ButyrateLC-MS/MSNot specified> 0.995[2][3]
Seven Organic Acids (including acetate, propionate, butyrate, valerate)HPLC (IC-CD)0.01–5 mM> 0.998[4]
Calcium ButyrateHPLC-UV5–1000 µg/LNot specified, but stated as linear[5]
FAME StandardsGC-FID0.2–50 µg/mL> 0.999 (for selected FAMEs)[6]

Note: The term "short-chain fatty acids" (SCFAs) generally refers to fatty acids with fewer than six carbon atoms. C1-C8 fatty acids encompass SCFAs and medium-chain fatty acids. The data presented reflects the available information from the search results, which predominantly focuses on SCFAs.

Experimental Protocols

Accurate and reliable linearity assessment is contingent upon well-defined experimental protocols. Below are methodologies cited in the literature for the analysis of C1-C8 fatty acids.

1. UPLC-HRMS for Short-Chain Fatty Acids [1]

  • Sample Preparation: Derivatization of nine C2-C6 SCFAs.

  • Instrumentation: UPLC-Q Exactive HRMS system.

  • Column: Waters CSH C18 (2.1×100mm, 1.7μm).

  • Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

    • Initial: 15% B for 2 min.

    • Linear ramp to 55% B by 9 min.

    • Ramp to 100% B by 9.1 min and hold for 1 min.

    • Return to 15% B by 10.2 min and hold for 4 min.

  • Flow Rate: 0.35 mL/min.

  • Detection: Targeted-selected ion monitoring (t-SIM) mode.

2. LC-MS/MS for Acetate, Propionate, and Butyrate [2][3]

  • Sample Preparation: Derivatization with aniline.

  • Instrumentation: UHPLC-MS platform.

  • Column: Hypersil GOLD™ C18 column (200 X 2.1 mm, 1.9 μm).

  • Mobile Phase: A gradient of solvent A (LC-MS grade H₂O with 0.1% v/v formic acid) and solvent B (LC-MS grade MeOH with 0.1% v/v formic acid).

    • 0–1 min, 10% B.

    • 1–1.1 min, 10–40% B.

    • 1.1–11 min, 40–98% B.

    • 11–16 min, 98% B.

    • 16–16.5 min, 98–10% B.

    • 16.5–21 min, 10% B.

3. HPLC-UV for Calcium Butyrate [5]

  • Instrumentation: HPLC with UV detection.

  • Wavelength: 206 nm.

  • Method Validation: Performed according to ICH guidelines.

4. GC-FID for Fatty Acid Methyl Esters (FAMEs) [6]

  • Injector Temperature: 220°C.

  • Split Ratio: 10:1.

  • Injection Volume: 2.0 µL.

  • Column: SCION-FAME (100m x 0.25mm x 0.2µm).

  • Carrier Gas: Helium at 1.5 mL/min.

  • Oven Program:

    • Initial temperature: 100°C, hold for 5 min.

    • Ramp to 180°C at 8°C/min, hold for 10 min.

    • Ramp to 200°C at 5°C/min, hold for 5 min.

    • Ramp to 240°C at 3°C/min, hold for 20 min.

  • Detector: Flame Ionization Detector (FID) at 260°C.

Workflow for Linearity Assessment

The following diagram illustrates a typical workflow for assessing the linearity of fatty acid calibration curves.

cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation cluster_result Result A Prepare Stock Solution of Fatty Acid Standards B Create Serial Dilutions for Calibration Standards A->B Dilution Series C Analyze Calibration Standards using Selected Method (e.g., GC-FID, LC-MS) B->C D Acquire Instrument Response (e.g., Peak Area) for each Standard C->D E Plot Calibration Curve: Response vs. Concentration D->E F Perform Linear Regression Analysis E->F G Assess Linearity: Correlation Coefficient (R²) Visual Inspection of the Plot Residual Plot Analysis F->G H Establish Linear Range and Calibration Function G->H

Caption: Workflow for Linearity Assessment of Fatty Acid Calibration Curves.

References

A Researcher's Guide to Derivatization Reagents for C1-C8 Amine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of short-chain (C1-C8) amines is a common analytical challenge. These low molecular weight, often volatile, and polar compounds typically exhibit poor chromatographic retention and lack a strong chromophore or fluorophore, making their direct analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) difficult. Chemical derivatization is a crucial pre-analytical step that enhances the physicochemical properties of these amines, improving their volatility, thermal stability, and detectability.

This guide provides an objective comparison of common derivatization reagents for C1-C8 amine analysis, supported by experimental data and detailed protocols to aid in method development and selection.

Derivatization for HPLC Analysis

For HPLC analysis, derivatization aims to introduce a chromophoric or fluorophoric tag to the amine molecule, enabling sensitive detection by UV-Vis or fluorescence detectors. The most widely used reagents for this purpose are Dansyl Chloride, Dabsyl Chloride, 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), and o-phthalaldehyde (OPA).

A typical pre-column derivatization workflow for HPLC analysis involves the reaction of the amine sample with the derivatizing reagent, followed by chromatographic separation and detection of the stable, labeled derivatives.

Fig. 1: Pre-column derivatization workflow for HPLC.
Comparison of HPLC Derivatization Reagents

The choice of reagent depends on several factors, including the type of amine (primary or secondary), desired sensitivity, and the stability of the resulting derivative.

ReagentAmine ReactivityDetection MethodDerivative StabilityKey AdvantagesKey Disadvantages
Dansyl Chloride (Dns-Cl) Primary & SecondaryFluorescence, UVStableReacts with both primary and secondary amines, stable derivatives.Slow reaction time, reagent is unstable in DMSO.
Dabsyl Chloride (Dabs-Cl) Primary & SecondaryVisibleVery Stable[1][2]Stable derivatives, good reproducibility, detection in the visible range minimizes interference[3].Requires heating for derivatization[4].
Fmoc-Cl Primary & SecondaryFluorescenceStable for >48h[5]High sensitivity (femtomole range), stable derivatives[5][6].Excess reagent and byproducts can interfere with chromatography[7].
o-Phthalaldehyde (OPA) Primary onlyFluorescenceUnstableFast reaction at room temperature, high sensitivity[8][9].Reacts only with primary amines, derivatives are unstable and require immediate analysis or use of a thiol stabilizer[9][10].
Quantitative Performance of HPLC Reagents

The following table summarizes the limits of detection (LOD) and quantification (LOQ) reported in various studies. It is important to note that these values are highly dependent on the specific analytical conditions and instrumentation used.

ReagentAnalyte(s)LODLOQInstrument/DetectorReference
Dansyl Chloride Biogenic Amines0.015–0.075 µg/mL0.05–0.25 µg/mLHPLC-UV[11]
Dabsyl Chloride Biogenic Amines0.34–0.76 pmol-HPLC-UV[1]
Fmoc-Cl Amino Acids~1 fmol/µL-HPLC-ESI-MS/MS[6][12]
OPA Alkyl Amines0.9–7.2 ng-HPLC-FLD[8]
OPA/Fmoc-Cl Amines-0.28 mg/L (avg)HPLC-FLD[13][14]

Derivatization for GC-MS Analysis

For GC-MS, derivatization is essential to increase the volatility and thermal stability of polar C1-C8 amines, allowing them to pass through the GC column without degradation. The most common derivatization techniques are silylation and acylation.

The general workflow for GC-MS derivatization involves reacting the dried amine sample with a silylating or acylating agent, often with heating, to form volatile derivatives that can be directly injected into the GC-MS system.

Fig. 2: General derivatization workflow for GC-MS.
Comparison of GC-MS Derivatization Reagents

Silylation and acylation are the two primary methods for derivatizing amines for GC analysis. The choice between them depends on the specific amine and the analytical requirements.

Reagent TypeCommon ReagentsAmine ReactivityDerivative StabilityKey AdvantagesKey Disadvantages
Silylation BSTFA, MSTFA, TMCSPrimary & SecondaryMoisture sensitiveHighly volatile derivatives, good for many functional groups.Derivatives are susceptible to hydrolysis; requires anhydrous conditions.
Acylation TFAA, PFPA, HFBAPrimary & SecondaryGenerally stableStable derivatives, introduces electron-capturing groups for enhanced ECD detection.Reagents and byproducts can be corrosive and may need to be removed before analysis.
Quantitative Performance of GC-MS Reagents

Quantitative data for C1-C8 amines using these reagents is less commonly consolidated. However, performance is generally excellent, with detection limits often in the low nanomolar to picomolar range.

Reagent TypeReagentLODLOQInstrumentReference
Silylation MSTFA100 nmol/L-GC-ICP-MS[15]
Silylation MSTFA0.1–1.3 µg/L0.3–4.2 µg/LGC-MS[16]
Silylation MSTFA/TMIS--GC-MS[17]

Experimental Protocols

Below are detailed protocols for the derivatization of amines using some of the most common reagents.

Dansyl Chloride Derivatization for HPLC

Materials:

  • Dansyl chloride solution (e.g., 1.5 mg/mL in acetone)

  • Sodium bicarbonate buffer (100 mM, pH 9.0)

  • Amine standard or sample solution

  • Proline solution (100 mg/L) to stop the reaction

  • Heating block or water bath

Procedure:

  • In a reaction vial, mix 250 µL of the amine standard or sample with 500 µL of sodium bicarbonate buffer.

  • Add 500 µL of the dansyl chloride solution to the vial.

  • Vortex the mixture and incubate at 60°C for 45 minutes in the dark.

  • Cool the mixture to room temperature.

  • Add 250 µL of proline solution to quench the reaction by reacting with the excess dansyl chloride.

  • Vortex the solution and filter through a 0.45 µm syringe filter before injecting into the HPLC system.

Dabsyl Chloride Derivatization for HPLC

Materials:

  • Dabsyl chloride solution (e.g., 4 nmol/µL in acetone)

  • Sodium bicarbonate buffer (0.1 M, pH 9.0)

  • Amine standard or sample solution

  • Heating block or water bath

Procedure:

  • In a microvial, add 100 µL of the amine standard or sample.

  • Add 100 µL of sodium bicarbonate buffer.

  • Add 200 µL of dabsyl chloride solution.

  • Cap the vial tightly and vortex thoroughly.

  • Heat the mixture at 70°C for 12 minutes.[4]

  • Evaporate the solution to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase (e.g., 1 mL of ethanol) for HPLC analysis.

Fmoc-Cl Derivatization for HPLC

Materials:

  • Fmoc-Cl solution (e.g., 15 mM in acetone)

  • Borate buffer (0.5 M, pH 7.9)

  • Amine standard or sample solution

Procedure:

  • To 25 µL of the sample, add 100 µL of a 3 mM Fmoc-Cl solution in acetone.[12]

  • Add 50 µL of 0.5 M borate buffer (pH 7.9).[12]

  • The derivatization reaction proceeds within 5 minutes at room temperature.[6]

  • The resulting derivatives can be purified by solid-phase extraction (SPE) if necessary to remove excess reagent and matrix components.[6]

  • Inject the derivatized sample into the HPLC system.

OPA Derivatization for HPLC

Materials:

  • OPA reagent solution (e.g., 5 mM OPA and 225 mM 3-mercaptopropionic acid in 0.1 M borate buffer, pH 10.2).[8]

  • Borate buffer (0.1 M, pH 10.2).[8]

  • Amine standard or sample solution.

  • Injection diluent (e.g., 1 M acetic acid).[8]

Procedure:

  • This procedure is often automated using an HPLC autosampler for online derivatization.[8]

  • The autosampler is programmed to mix the sample, OPA reagent, and borate buffer in the sample loop.

  • The reaction occurs rapidly at room temperature (typically within 1-2 minutes).

  • The derivatized sample is then immediately injected onto the HPLC column for analysis.

  • Due to the instability of OPA derivatives, immediate analysis after derivatization is crucial.

BSTFA Silylation for GC-MS

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can contain 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Anhydrous pyridine (as a catalyst for hindered groups).[18]

  • Aprotic solvent (e.g., dichloromethane, hexane).

  • Heating block.

Procedure:

  • Transfer the sample to a GC vial and evaporate the solvent to complete dryness under a stream of nitrogen. It is critical that the sample is free of water.

  • Add an appropriate aprotic solvent to redissolve the sample (e.g., 100 µL).

  • Add 25 µL of BSTFA and 25 µL of anhydrous pyridine.[18] The reagent should be in at least a 2:1 molar excess to the active hydrogens in the sample.

  • Cap the vial tightly and heat at 65°C for approximately 20-30 minutes.[18]

  • Cool the vial to room temperature before injecting into the GC-MS.

Acylation with Trifluoroacetic Anhydride (TFAA) for GC-MS

Materials:

  • Trifluoroacetic anhydride (TFAA).

  • A suitable solvent (e.g., ethyl acetate).

  • Base (e.g., pyridine or triethylamine) to neutralize the acid byproduct.

Procedure:

  • Place the dried amine sample in a reaction vial.

  • Add 100 µL of solvent (e.g., ethyl acetate) and 50 µL of pyridine.

  • Add 50 µL of TFAA.

  • Cap the vial and heat at 60-70°C for 20-30 minutes.

  • Cool the reaction mixture to room temperature.

  • The sample can be injected directly, or the excess reagent and acid byproduct can be removed by evaporation and reconstitution in a suitable solvent.

Conclusion

The selection of an appropriate derivatization reagent is a critical step in the development of robust and sensitive analytical methods for C1-C8 amines. For HPLC analysis, Dansyl Chloride and Dabsyl Chloride are versatile reagents for both primary and secondary amines, offering stable derivatives. Fmoc-Cl provides excellent sensitivity, while OPA is a rapid and highly sensitive option for primary amines, though its derivatives are unstable. For GC-MS, silylation with reagents like BSTFA is a common and effective method for increasing volatility, but requires anhydrous conditions. Acylation offers a stable alternative and can enhance detection with specific detectors.

By understanding the reactivity, advantages, and limitations of each reagent, and by utilizing the provided protocols as a starting point, researchers can select the optimal derivatization strategy to meet their specific analytical needs for short-chain amine quantification.

References

Safety Operating Guide

Proper Disposal Procedures for C1-C8 Compounds: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper handling and disposal of C1-C8 compounds, a broad category of chemicals including many common laboratory solvents and reagents. Adherence to these procedures is critical for ensuring personnel safety, regulatory compliance, and environmental protection. The information is tailored for researchers, scientists, and drug development professionals, emphasizing procedural, step-by-step guidance.

Core Principle: Waste Segregation and Professional Disposal

The fundamental rule for the disposal of C1-C8 compounds is do not treat chemical waste yourself . With very few exceptions (such as the neutralization of simple dilute acids or bases), on-site treatment of hazardous chemical waste in a laboratory setting is strongly discouraged and often prohibited. These materials must be collected and disposed of by a licensed hazardous waste management service. The primary responsibility of laboratory personnel is the safe and proper segregation, labeling, and storage of this waste pending collection.[1]

Step-by-Step Disposal Procedures

1. Waste Identification and Segregation:

  • Never mix incompatible waste streams. [1] At a minimum, segregate waste into the following categories:

    • Non-halogenated organic solvents (e.g., methanol, ethanol, acetone, hexane, ethyl acetate)

    • Halogenated organic solvents (e.g., dichloromethane, chloroform)

    • Aqueous waste (solutions of salts, buffers, etc.)[1]

    • Corrosive waste (acids and bases)

  • Solid waste (e.g., contaminated gloves, paper towels) should be collected separately from liquid waste.

2. Use of Appropriate Waste Containers:

  • Select a container that is in good condition and chemically compatible with the waste. For most C1-C8 organic solvents, glass or polyethylene containers are suitable.

  • Ensure the container has a secure, leak-proof screw-top cap. Keep the container closed except when adding waste.

  • Do not fill containers beyond 90% capacity to allow for vapor expansion and prevent spills.[2]

3. Accurate and Complete Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste ".

  • The label must list the full chemical names of all constituents and their approximate percentages or volumes. Do not use abbreviations or chemical formulas.[3]

  • Include the name of the principal investigator or the lab generating the waste.

  • Indicate the start date of waste accumulation in the container.

4. Safe Storage Pending Disposal:

  • Store waste containers in a designated and well-ventilated "satellite accumulation area," such as a dedicated fume hood.[3]

  • All waste containers must be kept in secondary containment (e.g., a larger, chemically resistant bin or tray) to contain any potential leaks.

  • Store flammable liquid waste away from any potential ignition sources like heat, sparks, or open flames.

5. Arranging for Waste Collection:

  • When a waste container is full, or you are finished generating that waste stream, arrange for pickup through your institution's Environmental Health & Safety (EHS) department or their designated hazardous waste contractor.[4]

Quantitative Data for Common C1-C8 Compounds

The following table provides key physical and safety data for representative C1-C8 compounds, which is essential for risk assessment and proper handling.

CompoundChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)Flash Point (°C)Primary HazardsRCRA Waste Code
Methanol CH₄O32.0464.7 °C9.7 °CFlammable, ToxicU154
Ethanol C₂H₆O46.0778.37 °C13 °CHighly Flammable, Eye IrritantD001
Acetone C₃H₆O58.0856 °C-17 °CHighly Flammable, Eye IrritantU002
Ethyl Acetate C₄H₈O₂88.1177.1 °C-4 °CHighly Flammable, Eye IrritantU112
n-Hexane C₆H₁₄86.1869 °C-23 °CHighly Flammable, ToxicD001

Data sourced from Safety Data Sheets.

Experimental Protocol: Safe Collection of C1-C8 Organic Solvent Waste

This protocol outlines the standard operating procedure for the accumulation of flammable C1-C8 solvent waste in a laboratory setting.

Objective: To safely collect and store C1-C8 organic solvent waste for proper disposal.

Materials:

  • Appropriate hazardous waste container (e.g., 4L glass bottle with a screw cap).

  • Secondary containment bin.

  • Hazardous waste labels.

  • Personal Protective Equipment (PPE): safety goggles, flame-resistant lab coat, appropriate chemical-resistant gloves (e.g., nitrile for incidental contact, thicker gloves like butyl rubber for transferring larger volumes).

  • Funnel compatible with the waste.

Procedure:

  • Preparation: Don all required PPE. Work within a certified chemical fume hood.

  • Labeling: Affix a hazardous waste label to a clean, empty waste container. Fill in your name/lab, and list the chemical names of the solvents that will be added (e.g., "Methanol," "Hexane").

  • Setup: Place the labeled container inside a secondary containment bin within the fume hood.

  • Waste Transfer: When an experiment is complete, carefully pour the C1-C8 solvent waste into the container, using a funnel to prevent spills.

  • Secure Container: Immediately and securely replace the cap on the waste container.

  • Update Log: On the waste label or an associated log sheet, update the estimated volume/percentage of the added waste.

  • Storage: Leave the capped container in its secondary containment within the fume hood until the next addition of waste or until it is ready for pickup.

  • Final Disposal: Once the container is no more than 90% full, close it securely, ensure the label is complete, and follow your institutional procedures to request a waste pickup.

Disposal Workflow Diagram

The following diagram provides a logical workflow for the proper disposal of C1-C8 compounds from the point of generation to final disposal.

C1_C8_Disposal_Workflow C1-C8 Compound Disposal Workflow start Waste Generated identify Identify Waste Type (Halogenated, Non-Halogenated, Aqueous, etc.) start->identify select_container Select Correct, Labeled Waste Container identify->select_container incompatible Incompatible Waste Stream identify->incompatible No matching container ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) select_container->ppe transfer Transfer Waste in Fume Hood ppe->transfer cap_store Securely Cap and Store Container in Secondary Containment transfer->cap_store is_full Container >90% Full? cap_store->is_full continue_use Continue Accumulating Waste is_full->continue_use No request_pickup Arrange for Waste Pickup via EHS is_full->request_pickup Yes end Disposal Complete request_pickup->end new_container Start New, Correctly Labeled Waste Container incompatible->new_container new_container->ppe

Caption: Decision workflow for the safe disposal of C1-C8 compounds.

References

Essential Safety and Handling Guide: Personal Protective Equipment for C1-C8 Hydrocarbons

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, operational plans, and disposal procedures for handling C1-C8 hydrocarbons. For the purpose of this document, "C1-C8" is interpreted as the series of straight-chain alkanes from methane (C1) to octane (C8). These compounds are highly flammable and present varying hazards, from simple asphyxiation to chemical toxicity, requiring stringent safety measures. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.

Hazard Assessment of C1-C8 Hydrocarbons

The primary hazards associated with C1-C8 hydrocarbons are their flammability and, for the shorter-chain compounds, their ability to act as simple asphyxiants by displacing oxygen. The longer-chain liquid alkanes also pose risks through inhalation of vapors and skin contact. A thorough risk assessment must be conducted before any handling procedure.

The table below summarizes key quantitative data for this chemical group. Always consult the specific Safety Data Sheet (SDS) for the chemical in use.

Table 1: Properties and Occupational Exposure Limits of C1-C8 Alkanes

Compound Formula State (STP) Primary Hazards NIOSH REL (TWA) OSHA PEL (TWA) NIOSH IDLH
Methane CH₄ Gas Flammable, Simple Asphyxiant Simple Asphyxiant Simple Asphyxiant 5,000 ppm (10% LEL)
Ethane C₂H₆ Gas Flammable, Simple Asphyxiant Simple Asphyxiant Simple Asphyxiant 3,100 ppm (10% LEL)
Propane C₃H₈ Gas Flammable, Simple Asphyxiant 1000 ppm 1000 ppm 2,100 ppm (10% LEL)[1]
Butane C₄H₁₀ Gas Flammable, Simple Asphyxiant 800 ppm None 1,600 ppm (10% LEL)
Pentane C₅H₁₂ Liquid Flammable, Inhalation, Skin Irritant 120 ppm 1000 ppm 1,500 ppm (10% LEL)
Hexane C₆H₁₄ Liquid Flammable, Neurotoxin, Inhalation 50 ppm 500 ppm 1,100 ppm (10% LEL)
Heptane C₇H₁₆ Liquid Flammable, Inhalation, Skin Irritant 85 ppm 500 ppm 750 ppm (10% LEL)
Octane C₈H₁₈ Liquid Flammable, Inhalation, Skin Irritant 75 ppm 500 ppm 1,000 ppm (10% LEL)

(Note: LEL = Lower Explosive Limit. Exposure limits are typically for an 8 or 10-hour Time-Weighted Average (TWA).)

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is dictated by the specific hydrocarbon, the procedure, and the potential for exposure. The following workflow illustrates the decision-making process.

PPE_Selection_Workflow cluster_assessment Phase 1: Hazard Assessment cluster_selection Phase 2: PPE Selection cluster_verification Phase 3: Verification start Identify Chemical (e.g., Hexane) sds Review Safety Data Sheet (SDS) & Exposure Limits start->sds procedure Analyze Experimental Procedure (e.g., heating, large volume) sds->procedure exposure Determine Potential Exposure (Inhalation, Splash, Immersion) procedure->exposure resp Respiratory Protection (See Table 3) exposure->resp eye Eye/Face Protection (Goggles/Face Shield) exposure->eye hand Hand Protection (See Table 2) exposure->hand body Body Protection (Flame-Resistant Lab Coat) exposure->body fit_test Perform Respirator Fit Test resp->fit_test eye->fit_test hand->fit_test body->fit_test inspect Inspect all PPE Before Use fit_test->inspect proceed Proceed with Work inspect->proceed

Diagram 1: Hazard Assessment and PPE Selection Workflow.

Eye and Face Protection

  • Safety Glasses: Provide minimum protection. Not suitable for splash hazards.

  • Chemical Splash Goggles: Required for all procedures involving liquid C5-C8 hydrocarbons where there is a risk of splashes.

  • Face Shield: Must be worn over chemical splash goggles when handling larger quantities (>1 liter) or when there is a significant risk of explosion or highly exothermic reaction.

Skin and Hand Protection A flame-resistant (FR) lab coat is mandatory when handling flammable hydrocarbons. For hand protection, no single glove material protects against all chemicals. The following table provides a general compatibility guide for liquid C5-C8 alkanes.

Table 2: General Glove Compatibility for Liquid C5-C8 Hydrocarbons

Glove Material Pentane Hexane Heptane Octane General Recommendation
Nitrile Fair Fair Good Good Suitable for incidental splash protection only; must be changed immediately upon contact.[2]
Neoprene Good Good Good Good Good resistance to straight-chain hydrocarbons; suitable for splashes and brief immersion.[3]
Butyl Rubber Poor Poor Poor Poor Not recommended for use with aliphatic hydrocarbons.[3]
Viton® Excellent Excellent Excellent Excellent Highest chemical resistance for prolonged contact or immersion, but may be less dexterous.
Silver Shield® Excellent Excellent Excellent Excellent Excellent resistance but offers poor dexterity; often used as an over-glove.

(Ratings are generalized. CRITICAL: Always consult the specific glove manufacturer's chemical resistance chart for breakthrough times and degradation data.)

Respiratory Protection Respiratory protection is critical due to inhalation hazards from volatile liquids and asphyxiation risks from gases. All work with C1-C8 hydrocarbons should be performed in a certified chemical fume hood. If a fume hood is not feasible or if concentrations may exceed exposure limits, respiratory protection is required.

Table 3: Respiratory Protection Guidelines for C1-C8 Hydrocarbons

Condition / Concentration Required Respirator Type NIOSH Cartridge Color Code
Gas (C1-C4) in confined space or potential oxygen-deficient atmosphere (<19.5%) Supplied-Air Respirator (SAR) or Self-Contained Breathing Apparatus (SCBA) N/A
Liquid (C5-C8) Vapors < 10 x PEL Half-mask Air-Purifying Respirator (APR) with appropriate cartridges Black (Organic Vapor)[4][5]
Liquid (C5-C8) Vapors < 50 x PEL Full-facepiece Air-Purifying Respirator (APR) with appropriate cartridges Black (Organic Vapor)[6]
Concentrations > 50 x PEL or approaching IDLH levels Supplied-Air Respirator (SAR) or Self-Contained Breathing Apparatus (SCBA) N/A
Emergency (Spill/Leak) Self-Contained Breathing Apparatus (SCBA) with a full facepiece N/A

(A cartridge change-out schedule must be implemented. All users of tight-fitting respirators must be medically cleared and successfully fit-tested annually as per OSHA regulations.)

Operational Plan: Step-by-Step Procedures

Safe handling requires a strict, repeatable process for donning (putting on) and doffing (taking off) PPE to prevent contamination.

Donning_Doffing_Sequence cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) don_1 1. Flame-Resistant Lab Coat don_2 2. Respirator (if required) don_1->don_2 don_3 3. Eye/Face Protection don_2->don_3 don_4 4. Gloves (pull cuffs over sleeves) don_3->don_4 doff_1 1. Gloves (peel off inside-out) don_4->doff_1 Work Performed doff_2 2. Lab Coat (handle by inside) doff_1->doff_2 doff_3 3. Eye/Face Protection (handle by straps) doff_2->doff_3 doff_4 4. Respirator (handle by straps) doff_3->doff_4 doff_5 5. Wash Hands Thoroughly doff_4->doff_5

Diagram 2: PPE Donning and Doffing Sequence.

Safe Handling Protocol:

  • Preparation: Before starting, ensure all necessary PPE is available and inspected for damage. Confirm the chemical fume hood is functioning correctly.

  • Donning: Follow the sequence in Diagram 2 in a designated clean area.

  • Handling: Conduct all manipulations of C1-C8 hydrocarbons within a chemical fume hood. Use the minimum quantity necessary for the procedure. Ensure all containers are clearly labeled and sealed when not in use.

  • Doffing: Follow the sequence in Diagram 2. The goal is to touch contaminated surfaces only with other contaminated surfaces (e.g., gloved hand to lab coat exterior).

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of contaminated PPE is critical to prevent the spread of hazardous materials.

Table 4: PPE Disposal Plan

PPE Item Contamination Status Disposal Procedure
Gloves, disposable lab coats, bench paper Contaminated with liquid C1-C8 hydrocarbons Must be treated as hazardous waste . Place in a designated, labeled, and sealed hazardous waste container. The container must be compatible with flammable liquids.
Reusable items (Goggles, face shield, respirator, FR lab coat) Grossly contaminated (heavy splash) Decontaminate according to manufacturer and institutional guidelines. If decontamination is not possible, dispose of as hazardous waste.
Reusable items (Goggles, face shield, respirator, FR lab coat) No known contamination Clean and store in a designated clean area.

| Empty Chemical Containers | Original containers of C1-C8 hydrocarbons | Must be managed as hazardous waste according to institutional and RCRA guidelines. |

Disposal Protocol:

  • Segregation: Contaminated PPE must be segregated from general waste at the point of use.

  • Containment: Use designated hazardous waste containers that are closable, leak-proof, and clearly labeled with "Hazardous Waste" and the chemical identity.

  • Collection: Follow institutional procedures for the collection of hazardous waste by Environmental Health & Safety (EHS) personnel. Never dispose of flammable materials down the drain.[7]

Emergency Procedures

Immediate and correct response to an exposure or spill is vital.

Emergency_Response_Logic box box start Chemical Emergency Occurs is_spill Is it a Spill? start->is_spill is_exposure Is it a Personal Exposure? start->is_exposure is_fire Is it a Fire? start->is_fire spill_small Is spill small & manageable? is_spill->spill_small Yes exp_type Exposure Type? is_exposure->exp_type Yes fire_small Is fire small & containable? is_fire->fire_small Yes spill_clean Contain & Clean Up (Use Spill Kit) spill_small->spill_clean Yes spill_evac Evacuate Area Alert Others Call EHS/911 spill_small->spill_evac No exp_skin Skin Contact exp_type->exp_skin Skin exp_eye Eye Contact exp_type->exp_eye Eye exp_inhale Inhalation exp_type->exp_inhale Inhalation flush_skin Remove Contaminated Clothing Flush with Water for 15 min exp_skin->flush_skin flush_eye Flush Eyes at Eyewash Station for 15 min exp_eye->flush_eye fresh_air Move to Fresh Air exp_inhale->fresh_air seek_medical Seek Immediate Medical Attention flush_skin->seek_medical flush_eye->seek_medical fresh_air->seek_medical fire_ext Use Correct Extinguisher (Type B or ABC) fire_small->fire_ext Yes fire_evac Activate Alarm Evacuate Building Call 911 fire_small->fire_evac No

Diagram 3: Emergency Response Logic for Chemical Exposure, Spills, and Fires.

Standardized PPE Performance Testing (Experimental Protocols)

The reliability of PPE is confirmed through standardized testing methods. While end-users do not perform these tests, understanding the methodology provides insight into PPE selection and limitations.

  • Glove Permeation Testing (ASTM F739): This is the standard test method for measuring the resistance of protective clothing materials to permeation by liquids or gases.[4] A glove material sample is placed in a test cell, separating the challenge chemical from a collection medium. The medium is analyzed over time to determine the "breakthrough time" (how long it takes for the chemical to be detected) and the "permeation rate." This data is crucial for selecting gloves for more than incidental contact.

  • Respirator Fit Testing (OSHA 29 CFR 1910.134): OSHA mandates that all users of tight-fitting respirators undergo fit testing to ensure a proper seal.[6]

    • Qualitative Fit Test (QLFT): A pass/fail test that relies on the user's sense of taste or smell, or their reaction to an irritant (e.g., saccharin, Bitrex®, isoamyl acetate), to detect leakage into the respirator facepiece.[5][7] This method is only acceptable for half-mask respirators in atmospheres where the hazard is less than 10 times the PEL.

    • Quantitative Fit Test (QNFT): Uses an instrument to measure the amount of leakage into the facepiece, providing a numerical result called a "fit factor."[7] QNFT is required for full-facepiece respirators used in concentrations above 10 times the PEL.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.